Roginolisib
Description
Structure
3D Structure
Properties
IUPAC Name |
[6-fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O5S/c27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29/h1-7H,8-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHSJYKXENYICE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305267-37-1 | |
| Record name | MSC-2360844 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305267371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MSC-2360844 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K8FC2TF54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to IOA-244: A First-in-Class Non-ATP-Competitive PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IOA-244, also known as Roginolisib, is a first-in-class, orally bioavailable, highly selective, and non-ATP-competitive inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[1][2] Developed initially for autoimmune diseases, its potent immunomodulatory and direct anti-tumor effects have pivoted its application towards oncology, particularly for solid tumors and hematologic malignancies.[1] IOA-244's unique allosteric mechanism of inhibition confers a favorable safety profile compared to traditional ATP-competitive PI3K inhibitors, potentially mitigating class-specific toxicities.[1][3] This guide provides a comprehensive technical overview of IOA-244, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action
IOA-244 distinguishes itself from other PI3Kδ inhibitors through its non-ATP-competitive mode of action. This suggests that IOA-244 binds to an allosteric site on the PI3Kδ enzyme, inducing a conformational change that inhibits its kinase activity, rather than competing with ATP at the catalytic site. This unique mechanism is believed to contribute to its high selectivity and improved safety profile.
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated. The delta isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell and T-cell signaling. By selectively inhibiting PI3Kδ, IOA-244 demonstrates a dual anti-cancer effect:
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Direct Anti-tumor Activity: In tumor cells that overexpress PI3Kδ, IOA-244 can directly inhibit their growth and proliferation.
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Immunomodulation of the Tumor Microenvironment: IOA-244 selectively inhibits the proliferation of regulatory T cells (Tregs), which are immunosuppressive cells that hinder anti-tumor immunity. Conversely, it has limited effects on conventional CD4+ T cells and no effect on CD8+ T cells. In fact, treatment with IOA-244 during CD8+ T cell activation promotes the differentiation of long-lived, memory-like CD8+ T cells with enhanced anti-tumor capacity. This remodeling of the tumor microenvironment, characterized by a decrease in immunosuppressive cells and an increase in effector cells, can sensitize tumors to immunotherapy, such as anti-PD-1 treatment.
Data Presentation
Table 1: In Vitro Potency and Selectivity of IOA-244
| Parameter | IOA-244 | Idelalisib | GS563117 (Idelalisib Metabolite) | Umbralisib |
| PI3K Isoform Selectivity (IC50) | ||||
| PI3Kα | 10.1 µM | 1.5 µM | >15 µM | >15 µM |
| PI3Kβ | 0.43 µM | 51 nM | 3.7 µM | 0.1 µM |
| PI3Kγ | Not Reported | 1.03 µM | Not Reported | 11.4 µM |
| PI3Kδ | 19 nM | 1.3 nM | Not Reported | Not Reported |
| Cellular Sensitivity (GI50) | ||||
| T-47D (PI3Kα) | >30 µM | 14.1 µM | Not Applicable | 26.3 µM |
| LNCaP (PI3Kβ) | 15 µM | 1.35 µM | Not Applicable | 11.2 µM |
| THP-1 (PI3Kγ) | >30 µM | 1.03 µM | Not Applicable | 11.4 µM |
| SU-DHL-6 (PI3Kδ) | 0.235 µM | 10 nM | Not Applicable | 1.51 µM |
Data sourced from a study utilizing the KiNativ assay in Jurkat cell lysate for IC50 determination and various cell lines for GI50 values.
Table 2: In Vivo Pharmacokinetic Parameters of IOA-244 in Preclinical Species
| Species | Sex | Dose (mg/kg) | Cmax (ng/mL) | AUC (hr*ng/mL) | Bioavailability (F%) |
| Mouse | Male | 30 | 6,647 (Total) | 13,480 (Total) | 79 |
| 3,390 (Free) | 6,875 (Free) | ||||
| Female | 30 | Not Reported | Not Reported | 66 | |
| Rat | Male | 30 | 8,045 (Total) | 44,450 (Total) | 109 |
| 6,114 (Free) | 33,782 (Free) | ||||
| Female | 30 | 8,965 (Total) | 57,150 (Total) | 102 | |
| 6,813 (Free) | 43,434 (Free) |
Pharmacokinetic parameters were determined after a single oral dose.
Table 3: Summary of IOA-244 Preclinical Efficacy
| Cancer Model | Treatment | Key Findings |
| CT26 Colorectal Carcinoma (Syngeneic) | IOA-244 + anti-PD-1 | Sensitized tumors to anti-PD-1 therapy. |
| Lewis Lung Carcinoma (Syngeneic) | IOA-244 + anti-PD-1 | Sensitized tumors to anti-PD-1 therapy. |
| Pan-02 Pancreatic Cancer (Syngeneic) | IOA-244 | Demonstrated anti-tumor activity. |
| A20 Lymphoma (Syngeneic) | IOA-244 | Showed anti-tumor activity. |
| Human Lymphoma Cell Lines (In Vitro) | IOA-244 | Moderate and dose-dependent anti-proliferative activity in 66 cell lines, with IC50 < 10 µM in 18 lines. Activity correlated with PI3Kδ expression. |
Table 4: Overview of IOA-244 Clinical Trial (DIONE-01, NCT04328844) Findings
| Indication | Phase | Key Findings |
| Advanced Solid Tumors | Phase I | Well-tolerated at the 80 mg dose. No dose-limiting toxicities observed. |
| Uveal Melanoma | Phase I Expansion | 5% Partial Response (PR); 80% Stable Disease (SD). Reduction in circulating Tregs and increase in CD8+ T cells and NK cells. |
| Follicular Lymphoma | Phase I Expansion | 50% Partial Response (PR). Favorable safety and pharmacokinetic profile. |
Table 5: Summary of GLP Toxicology Findings for IOA-244 in Rats
| Study Duration | Dose | Key Findings |
| 28 days | 30 mg/kg/day (oral gavage) | No clinical observations of toxicity. No compound accumulation between day 1 and day 28. No histopathological changes observed in the testes. |
Experimental Protocols
In Vitro Potency and Selectivity Assay (KiNativ™)
Objective: To determine the IC50 values of IOA-244 against a panel of protein and lipid kinases in a cellular context.
Methodology:
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Cell Lysis: Jurkat cells are lysed by sonication in a buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% Triton-X-100, and phosphatase inhibitors. The lysate is cleared by centrifugation, and the supernatant containing the cellular kinases is collected.
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Compound Incubation: A 100X stock solution of IOA-244 in DMSO is diluted into the cell lysate to achieve the desired final concentrations. The mixture is incubated to allow the inhibitor to bind to its target kinases.
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Probe Labeling: A proprietary biotinylated ATP probe is added to the lysate. This probe covalently binds to the ATP-binding site of active kinases that have not been inhibited by the test compound.
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Enrichment and Digestion: The probe-labeled kinases are enriched using streptavidin beads. The enriched proteins are then digested into peptides, typically with trypsin.
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LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled peptides.
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Data Analysis: The abundance of the probe-labeled peptide for each kinase is compared between the compound-treated and vehicle-treated samples. The IC50 value is calculated as the concentration of IOA-244 that causes a 50% reduction in the probe labeling of the target kinase.
T-Cell Proliferation Assay
Objective: To assess the effect of IOA-244 on the proliferation of different T-cell subsets.
Methodology:
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T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. CD4+ and CD8+ T cells are then purified using magnetic-activated cell sorting (MACS). Regulatory T cells (Tregs) can be identified by specific markers (e.g., CD4+CD25highCD127low).
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Dye Labeling: The isolated T cells are labeled with a proliferation tracking dye, such as eFluor 450. This dye is equally distributed among daughter cells upon cell division, allowing for the tracking of proliferation by flow cytometry.
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Cell Culture and Stimulation: The labeled T cells are cultured in the presence of various concentrations of IOA-244 or a vehicle control (DMSO). T-cell proliferation is stimulated using anti-CD3 and anti-CD28 antibodies, along with IL-2.
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Flow Cytometry Analysis: After a 5-day incubation period, the cells are harvested and analyzed by flow cytometry. The dilution of the eFluor 450 dye is measured to determine the frequency of cells that have undergone division. Specific T-cell subsets are identified using fluorescently labeled antibodies against surface and intracellular markers (e.g., CD4, CD8, FoxP3).
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Data Analysis: The percentage of proliferating cells in each T-cell subset is quantified for each concentration of IOA-244. Statistical analysis, such as a two-way ANOVA, is used to determine the significance of any observed effects compared to the vehicle control.
In Vivo Efficacy in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor activity of IOA-244, alone or in combination with other therapies, in immunocompetent mice.
Methodology:
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Tumor Cell Implantation: A specific number of tumor cells (e.g., CT26 colorectal carcinoma cells) are subcutaneously injected into the flank of syngeneic mice (e.g., BALB/c).
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Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle, IOA-244, anti-PD-1, IOA-244 + anti-PD-1).
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Treatment Administration: IOA-244 is administered orally (e.g., 30 mg/kg, twice daily). Other treatments, such as anti-PD-1 antibodies, are typically administered via intraperitoneal injection.
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Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
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Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors and spleens may be harvested for further analysis.
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Tumor Microenvironment Analysis (Optional): The harvested tumors can be dissociated into single-cell suspensions. The immune cell infiltrate (e.g., CD4+ T cells, CD8+ T cells, Tregs, myeloid-derived suppressor cells) is then analyzed by flow cytometry using a panel of fluorescently labeled antibodies.
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Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare the tumor growth between the different groups. The composition of the tumor immune infiltrate is also compared between groups.
Visualization of Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway and IOA-244's Mechanism of Action
Caption: PI3K/AKT signaling and IOA-244's inhibitory effects.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: In vivo efficacy assessment workflow for IOA-244.
References
- 1. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Roginolisib: A Deep Dive into Allosteric PI3Kδ Modulation for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Roginolisib (also known as IOA-244) is a first-in-class, orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3][4] Its unique non-ATP competitive mechanism of inhibition and high selectivity for the PI3Kδ isoform translate into a promising safety profile and a multi-faceted anti-cancer activity.[5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, impact on oncogenic signaling and the tumor microenvironment, and a summary of key preclinical and clinical findings. Detailed experimental protocols for seminal studies are provided to enable replication and further investigation by the scientific community.
Introduction: The Rationale for Targeting PI3Kδ
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110γ, and p110δ.
While PI3Kα and PI3Kβ are ubiquitously expressed, PI3Kδ is predominantly expressed in hematopoietic cells, playing a crucial role in the development, activation, and function of immune cells. Notably, PI3Kδ signaling is essential for the suppressive function of regulatory T cells (Tregs), which often infiltrate the tumor microenvironment and dampen the anti-tumor immune response. Furthermore, aberrant PI3Kδ expression and activity have been observed in various tumor cells, where it can directly promote cancer cell survival and proliferation.
First-generation PI3K inhibitors, many of which target multiple isoforms, have been hampered by significant toxicities, limiting their clinical utility. This has driven the development of highly selective inhibitors, with a particular focus on the delta isoform due to its restricted expression pattern, offering the potential for a wider therapeutic window. This compound emerges from this new generation of inhibitors, distinguished by its unique allosteric mechanism of action.
Mechanism of Action: Allosteric Modulation of PI3Kδ
Unlike conventional ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of the kinase domain, this compound is a non-ATP competitive, allosteric modulator. It exerts its inhibitory effect by binding to the C-terminal region of the p110δ catalytic subunit. This allosteric binding event induces a conformational change in the PI3Kδ enzyme, locking it in an inactive state. This distinct mechanism is thought to contribute to its high selectivity and favorable safety profile, avoiding off-target effects associated with broader kinase inhibition.
Data Presentation: Quantitative Analysis of this compound's Activity
Isoform Selectivity
The selectivity of this compound for PI3Kδ over other Class I PI3K isoforms is a cornerstone of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the four Class I PI3K isoforms, demonstrating its potent and selective inhibition of PI3Kδ.
| PI3K Isoform | This compound (IOA-244) IC50 (nM) |
| PI3Kα | >10,000 |
| PI3Kβ | 1,600 |
| PI3Kγ | 330 |
| PI3Kδ | 8 |
| Table 1: Comparative IC50 values of this compound against Class I PI3K isoforms. Data extracted from supplementary materials of Johnson et al., Cancer Research Communications, 2023. |
Cellular Activity
The in vitro efficacy of this compound has been demonstrated in various cancer cell lines. The table below presents a summary of its anti-proliferative and apoptosis-inducing activity in selected models.
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| Ramos | Burkitt's Lymphoma | Proliferation | IC50 | 48 nM | Inhibition of B cell proliferation | |
| Ramos | Burkitt's Lymphoma | pAkt Inhibition (BCR-induced) | IC50 | 280 nM | Abolished pAkt signaling | |
| PXF698, PXF1752 | Malignant Pleural Mesothelioma | Apoptosis Assay | Time to apoptosis | 10 µM | Apoptosis detected at 48 hours | |
| Patient-derived CLL cells | Chronic Lymphocytic Leukemia | Co-culture with Venetoclax | Synergy | 0.625 to 5 µM | Strong synergistic cell killing | |
| Table 2: Summary of in vitro cellular activity of this compound. |
Clinical Efficacy
This compound has been evaluated in several clinical trials, most notably the DIONE-01 study (NCT04328844), in patients with advanced solid tumors and follicular lymphoma. The recommended Phase 2 dose (RP2D) has been established at 80 mg once daily.
| Cancer Type | Number of Patients | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) | Reference |
| Uveal Melanoma | 29 | This compound 80 mg QD | 3% Partial Response (PR) | 72% Stable Disease (SD) | 16 months | |
| Follicular Lymphoma (r/r) | 4 | This compound 80 mg QD | 50% Partial Response (PR) | - | Not Reached | |
| Table 3: Summary of clinical efficacy data for this compound from the DIONE-01 study. |
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway Inhibition
This compound's primary molecular effect is the inhibition of the PI3K/AKT/mTOR signaling cascade. By allosterically inhibiting PI3Kδ, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels at the cell membrane leads to decreased activation of downstream effectors such as AKT and mTOR, ultimately resulting in reduced cell proliferation and survival, and the induction of apoptosis.
Modulation of the Tumor Microenvironment
A key aspect of this compound's anti-cancer activity is its ability to remodel the tumor microenvironment. By selectively inhibiting PI3Kδ, which is highly expressed in immune cells, this compound can shift the balance from an immunosuppressive to an anti-tumor immune landscape. Specifically, it has been shown to reduce the number and function of immunosuppressive regulatory T cells (Tregs) while preserving or enhancing the activity of cytotoxic CD8+ T cells and Natural Killer (NK) cells.
Experimental Workflow: Co-culture Model
To investigate the interplay between this compound's direct anti-tumor effects and its immunomodulatory properties, co-culture models are employed. These systems typically involve the co-culturing of patient-derived tumor cells with autologous peripheral blood mononuclear cells (PBMCs), providing a more physiologically relevant in vitro model.
Experimental Protocols
Biochemical Assay for PI3K Isoform Selectivity (Kinase Glo® Assay)
This protocol outlines a method to determine the IC50 values of this compound against the four Class I PI3K isoforms.
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Reagents and Materials:
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Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.
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PIP2 substrate.
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Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
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ATP.
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This compound serial dilutions.
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Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).
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White, opaque 96-well plates.
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-
Procedure:
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Prepare serial dilutions of this compound in assay buffer.
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In a 96-well plate, add the respective PI3K enzyme to each well.
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Add the this compound dilutions to the wells.
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Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
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Measure luminescence using a plate reader.
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Calculate IC50 values by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a four-parameter logistic equation.
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Cell-Based Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol describes a method to measure the induction of apoptosis in cancer cells following treatment with this compound.
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Reagents and Materials:
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Cancer cell line of interest (e.g., malignant pleural mesothelioma cell lines PXF698 or PXF1752).
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Cell culture medium and supplements.
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Caspase-Glo® 3/7 Assay Kit (Promega).
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This compound stock solution.
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White-walled 96-well plates suitable for luminescence measurements.
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Procedure:
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treat the cells with a range of this compound concentrations (e.g., 0.1-100 µM) for the desired duration (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
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Allow the plate to equilibrate to room temperature.
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Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
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Add the Caspase-Glo® 3/7 reagent to each well, ensuring equal volume to the culture medium.
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Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
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Incubate the plate at room temperature for 1-2 hours, protected from light.
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Measure the luminescence of each well using a luminometer.
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Express the results as a fold-change in caspase-3/7 activity relative to the vehicle-treated control.
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Flow Cytometry Analysis of Immune Cell Populations in Co-culture Models
This protocol provides a general framework for analyzing changes in T cell populations in a co-culture system treated with this compound.
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Reagents and Materials:
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Co-cultured tumor cells and PBMCs.
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Fluorescently conjugated antibodies against human: CD3, CD4, CD8, CD25, FoxP3, Ki67, IFN-γ.
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Fixation/Permeabilization buffers (e.g., for intracellular FoxP3 and cytokine staining).
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Flow cytometer.
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Procedure:
-
Harvest the cells from the co-culture system after treatment with this compound.
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Perform surface staining by incubating the cells with a cocktail of antibodies against surface markers (CD3, CD4, CD8, CD25) in a suitable buffer (e.g., FACS buffer) on ice, protected from light.
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Wash the cells to remove unbound antibodies.
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For intracellular staining, fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
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Perform intracellular staining by incubating the permeabilized cells with antibodies against intracellular markers (FoxP3, Ki67, IFN-γ).
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Wash the cells to remove unbound antibodies.
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Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
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Analyze the data using appropriate software. The gating strategy should first identify lymphocytes, then single cells, followed by gating on CD3+ T cells. From the T cell population, CD4+ and CD8+ subsets are identified. Tregs can be identified as CD4+CD25+FoxP3+ cells. Activated CD8+ T cells can be identified by the expression of Ki67 and IFN-γ.
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Conclusion
This compound represents a significant advancement in the field of PI3K-targeted cancer therapy. Its novel allosteric mechanism of action confers high selectivity for PI3Kδ, leading to a dual anti-cancer effect: direct inhibition of tumor cell growth and a favorable modulation of the tumor immune microenvironment. The robust preclinical data and promising early clinical results underscore the potential of this compound as a well-tolerated and effective therapeutic agent, both as a monotherapy and in combination with other anti-cancer treatments. The detailed methodologies provided herein are intended to facilitate further research into this promising molecule and accelerate its development for the benefit of patients with a variety of malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Roginolisib: A Preclinical In-Depth Technical Guide for Solid Tumor Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for Roginolisib (also known as IOA-244), a first-in-class, orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ). The following sections detail the mechanism of action, in vitro and in vivo efficacy in solid tumor models, and the experimental protocols utilized in these key studies.
Core Mechanism of Action
This compound is a non-ATP-competitive inhibitor of PI3Kδ, a lipid kinase predominantly expressed in hematopoietic cells.[1][2] Its unique allosteric binding mechanism confers high selectivity and a favorable safety profile compared to first-generation ATP-competitive PI3Kδ inhibitors.[2][3] The anti-tumor activity of this compound is twofold:
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Direct Tumor Cell Inhibition: In solid tumors with high PI3Kδ expression, this compound can directly inhibit the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and survival.[4]
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Immunomodulation of the Tumor Microenvironment: this compound selectively inhibits the proliferation and function of regulatory T cells (Tregs), a key immunosuppressive cell population in the tumor microenvironment. This action, while sparing cytotoxic CD8+ T cells, helps to break tumor-induced immune tolerance and enhance the anti-tumor immune response.
Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the inhibitory effect of this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound in solid tumor models.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| Ramos B cells | Burkitt's Lymphoma | p-AKT Inhibition | IC50 | 280 nM | |
| B cells | N/A | Proliferation | IC50 | 48 nM | |
| MDA-MB-231 | Breast Cancer | p-AKT Inhibition | Concentration-dependent inhibition | Not specified | |
| Hepatocellular Carcinoma Lines | Liver Cancer | Proliferation | Strong anti-proliferative activity | Not specified |
Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Cancer Type | Treatment | Key Findings | Reference |
| CT26 | Colorectal Cancer | This compound + anti-PD-1 | Sensitized tumors to anti-PD-1 treatment. | |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | This compound + anti-PD-1 | Sensitized tumors to anti-PD-1 treatment. | |
| Pan-02 | Pancreatic Cancer | This compound + anti-PD-1 | Similar activity to CT26 and LLC models. | |
| Patient-Derived Melanoma | Melanoma | This compound | Effective inhibition of tumor growth in a T-cell deficient host. | |
| MDA-MB-231 Xenograft | Breast Cancer | This compound | Effective inhibition of tumor growth as a monotherapy. |
Table 3: Immunomodulatory Effects of this compound in the CT26 Tumor Model
| Immune Cell Population | Effect of this compound Treatment | Reference |
| Regulatory T cells (Tregs) | Marked decrease | |
| Myeloid-Derived Suppressor Cells (MDSCs) | Marked decrease | |
| Tumor-Associated Macrophages (TAMs) | Marked decrease | |
| Natural Killer (NK) cells | Concomitant increase | |
| CD8+ T cells : Treg ratio | Concomitant increase |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro p-AKT Inhibition Assay
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Cell Lines: MDA-MB-231 (breast cancer) or Ramos B cells.
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Treatment: Cells were treated with increasing concentrations of this compound for a specified period (e.g., 1 hour for Ramos B cells).
-
Analysis: Following treatment, cells were lysed, and protein extracts were subjected to Western blotting. Levels of phosphorylated AKT (p-AKT) and total AKT were detected using specific antibodies.
-
Endpoint: The concentration-dependent inhibition of p-AKT was determined, and IC50 values were calculated where applicable.
In Vivo Syngeneic Mouse Model Studies
-
Animal Models: BALB/c mice were used for the CT26 colorectal cancer model.
-
Tumor Implantation: A suspension of CT26 tumor cells (e.g., 1 x 10^6 cells) was injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally, typically on a daily schedule. For combination studies, an anti-PD-1 or anti-PD-L1 antibody was administered, for example, intraperitoneally.
-
Tumor Growth Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated. For immunophenotyping, tumors were dissociated into single-cell suspensions and analyzed by flow cytometry for various immune cell populations.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Conclusion
The preclinical data for this compound strongly support its potential as a novel therapeutic agent for solid tumors. Its dual mechanism of directly targeting tumor cells and modulating the immune microenvironment provides a strong rationale for its ongoing clinical development, both as a monotherapy and in combination with immune checkpoint inhibitors. The favorable safety profile observed in preclinical studies further enhances its therapeutic potential.
References
The Impact of IOA-244 on the Tumor Immune Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key challenge is the presence of immunosuppressive cell populations, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which dampen the anti-tumor immune response. IOA-244, a first-in-class, non-ATP-competitive, and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), has emerged as a promising agent that remodels the TME to favor anti-tumor immunity.[1][2][3][4][5] This technical guide provides an in-depth overview of the mechanism of action of IOA-244, its effects on the immune microenvironment, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: Selective PI3Kδ Inhibition
IOA-244's unique non-ATP-competitive binding mode to PI3Kδ confers high selectivity and a favorable safety profile compared to traditional ATP-competitive inhibitors. The PI3Kδ isoform is predominantly expressed in leukocytes and plays a crucial role in the proliferation, differentiation, and function of various immune cells. By selectively inhibiting PI3Kδ, IOA-244 disrupts the signaling pathways that are essential for the survival and immunosuppressive function of Tregs, while having minimal impact on the activity of cytotoxic CD8+ T cells.
Remodeling the Tumor Immune Microenvironment
Preclinical studies have demonstrated that IOA-244 significantly alters the composition of the TME, shifting the balance from an immunosuppressive to an immune-active state. This is achieved through several key mechanisms:
-
Inhibition of Regulatory T Cell (Treg) Proliferation: IOA-244 potently and selectively inhibits the proliferation of Tregs, a critical immunosuppressive cell population within the TME.
-
Reduction of Myeloid-Derived Suppressor Cells (MDSCs): Treatment with IOA-244 leads to a decrease in the frequency of both monocytic and granulocytic MDSCs within the tumor.
-
Enhanced Infiltration of Effector Cells: By reducing the presence of immunosuppressive cells, IOA-244 facilitates the infiltration of anti-tumor immune cells, including CD8+ cytotoxic T lymphocytes and Natural Killer (NK) cells, into the tumor.
-
Promotion of a CD8+ T Cell Memory Phenotype: IOA-244 promotes the differentiation of CD8+ T cells into long-lived, memory-like cells, which are crucial for durable anti-tumor responses.
-
Synergy with Immune Checkpoint Blockade: IOA-244 has been shown to sensitize tumors to anti-PD-1/PD-L1 therapy in various syngeneic mouse models, including colorectal, lung, pancreatic, and lymphoma models.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the effects of IOA-244 on the immune microenvironment.
Table 1: In Vitro Effects of IOA-244 on Human T Cell Subsets
| Cell Type | Parameter | IOA-244 Concentration | Effect |
| Regulatory T cells (Tregs) | Proliferation | Dose-dependent | Significant inhibition |
| Conventional CD4+ T cells | Proliferation | Various | Limited effect |
| CD8+ T cells | Proliferation | Various | No significant effect |
| CD8+ T cells | Differentiation | Various | Increased percentage of stem-cell memory (Tscm) and central memory (Tcm) subsets |
| CD8+ T cells | Differentiation | Various | Increased percentage of long-lived memory CD8+ T cells (CD127+CD62L+) |
Data synthesized from in vitro studies on human peripheral blood T cells.
Table 2: In Vivo Effects of IOA-244 on Tumor-Infiltrating Immune Cells in the CT26 Colorectal Cancer Model
| Immune Cell Population | Vehicle Control (% of CD45+ cells) | IOA-244 Treatment (% of CD45+ cells) | Fold Change |
| CD8+ T cells | ~10% | ~20% | ~2.0x increase |
| CD4+ T cells | ~15% | ~10% | ~0.7x decrease |
| Monocytic MDSCs (mMDSC) | ~8% | ~4% | ~0.5x decrease |
| Granulocytic MDSCs (gMDSC) | ~25% | ~15% | ~0.6x decrease |
Approximate values derived from graphical representations in preclinical studies.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of IOA-244's impact on the immune microenvironment.
In Vitro T Cell Proliferation and Differentiation Assay
Objective: To assess the effect of IOA-244 on the proliferation and differentiation of human T cell subsets.
Methodology:
-
T Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD4+ and CD8+ T cells are subsequently purified using magnetic-activated cell sorting (MACS). Tregs (CD4+CD25+CD127-) are further isolated from the CD4+ population.
-
Cell Staining: T cells are labeled with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE) or eFluor 450, according to the manufacturer's instructions.
-
Cell Culture and Treatment: Labeled T cells are cultured in complete RPMI-1640 medium and stimulated with anti-CD3/CD28 antibodies to induce proliferation. IOA-244 is added at various concentrations.
-
Flow Cytometry Analysis: After a defined incubation period (e.g., 5 days), cells are harvested and stained with a panel of fluorescently labeled antibodies to identify different T cell subsets and memory markers (e.g., CD4, CD8, FOXP3, CD25, CD127, CD45RO, CD62L, CD127).
-
Data Analysis: The proliferation of each T cell subset is assessed by the dilution of the proliferation tracking dye using flow cytometry. The differentiation into memory subsets is determined by the expression of memory markers.
In Vivo Syngeneic Tumor Model Studies
Objective: To evaluate the in vivo efficacy of IOA-244 alone and in combination with anti-PD-1/PD-L1 antibodies and to analyze its effect on the tumor immune microenvironment.
Methodology:
-
Animal Models: BALB/c or C57BL/6 mice are used for the implantation of syngeneic tumor cell lines such as CT26 (colorectal), Lewis Lung Carcinoma (LLC), Pan02 (pancreatic), and A20 (lymphoma).
-
Tumor Implantation: A defined number of tumor cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, IOA-244 (administered orally), anti-PD-1/PD-L1 antibody (administered intraperitoneally), or a combination of IOA-244 and anti-PD-1/PD-L1.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Analysis of Tumor-Infiltrating Lymphocytes (TILs): At the end of the study, tumors are excised and processed into single-cell suspensions. The cells are then stained with a comprehensive panel of antibodies to identify various immune cell populations (e.g., CD45, CD3, CD4, CD8, FOXP3, Gr-1, CD11b, NK1.1) by flow cytometry.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: IOA-244 inhibits PI3Kδ, blocking downstream AKT/mTOR signaling in Tregs.
Caption: Workflow for preclinical evaluation of IOA-244 in syngeneic tumor models.
Conclusion
IOA-244 represents a novel and promising immunotherapeutic agent that acts by selectively inhibiting PI3Kδ, leading to a profound remodeling of the tumor immune microenvironment. Its ability to specifically target and reduce immunosuppressive cell populations while promoting the infiltration and memory of effector T cells provides a strong rationale for its continued development, both as a monotherapy and in combination with other immunotherapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of IOA-244.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Roginolisib's Impact on Regulatory T Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roginolisib (IOA-244) is a novel, orally available, allosteric and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This targeted mechanism of action positions this compound as a promising immunomodulatory agent in oncology. A key aspect of its anti-tumor activity lies in its profound effect on regulatory T cells (Tregs), a subpopulation of T cells that potently suppresses anti-tumor immunity. This technical guide provides an in-depth analysis of the preclinical and clinical data on the effects of this compound on Treg biology, including quantitative data on its impact on Treg proliferation, phenotype, and function. Detailed experimental protocols and visualizations of the underlying signaling pathways are also presented to facilitate further research and development in this area.
Introduction to this compound and its Target: PI3Kδ in Regulatory T Cells
Regulatory T cells, characterized by the expression of the transcription factor FOXP3, are critical for maintaining immune homeostasis and preventing autoimmunity. However, in the tumor microenvironment, an abundance of Tregs can dampen the host's anti-cancer immune response, thereby promoting tumor growth and limiting the efficacy of immunotherapies.[1]
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of T cell differentiation and function. Notably, the delta isoform of PI3K (PI3Kδ) is preferentially expressed in hematopoietic cells and plays a non-redundant role in the proliferation, survival, and suppressive function of Tregs.[1] By selectively inhibiting PI3Kδ, this compound aims to disrupt these processes, thereby reducing Treg-mediated immunosuppression and enhancing anti-tumor immunity.
Quantitative Effects of this compound on Regulatory T Cells
Preclinical and clinical studies have demonstrated this compound's ability to modulate Treg populations and function. The following tables summarize the key quantitative findings from these investigations.
Table 1: In Vitro Effects of this compound on Human Regulatory T Cell Proliferation
| This compound Concentration | Treg Proliferation (% of Control) | Statistical Significance |
| 0 nM (Control) | 100% | - |
| 78 nM | ~80% | * |
| 156 nM | ~70% | ** |
| 312 nM | ~50% | |
| 625 nM | ~30% | |
| 1250 nM | ~20% | |
| 2500 nM | ~15% | |
| 5000 nM | ~10% | *** |
*p < 0.05, **p < 0.01, ***p < 0.001. Data adapted from a study on the dose-dependent inhibition of Treg proliferation by IOA-244.[2]
Table 2: In Vitro Effects of this compound on Human Regulatory T Cell Phenotype
| This compound Concentration | FOXP3 Mean Fluorescence Intensity (MFI) | Effect |
| 5 µM | Significantly Reduced | Inhibition of FOXP3 expression |
Data from a study comparing this compound to Idelalisib.[3]
Table 3: Clinical Observations of this compound's Effect on Circulating Regulatory T Cells
| Clinical Trial Identifier | Cancer Type | Method of Analysis | Observed Effect on Tregs |
| NCT04328844 | Solid Tumors and Follicular Lymphoma | Mass Cytometry (CyTOF) | Reduction in circulating Tregs across dose cohorts.[1] |
| NCT06879717 | Metastatic Non-Small Cell Lung Cancer | Not yet reported | A primary objective is to compare the proportion of patients with a reduction in Treg cells. |
Signaling Pathway Analysis: this compound's Mechanism of Action in Tregs
This compound's primary mechanism of action is the selective inhibition of PI3Kδ. This intervention disrupts the downstream signaling cascade that is essential for Treg function and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on regulatory T cells.
In Vitro Treg Proliferation and Phenotyping Assay
This protocol is designed to assess the dose-dependent effect of this compound on the proliferation and phenotype of human Tregs.
Methodology:
-
Treg Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. CD4+ T cells are enriched using a negative selection kit, followed by positive selection of CD25+ cells. Tregs are identified and sorted as CD4+CD25+CD127low/- cells using a fluorescence-activated cell sorter (FACS).
-
Cell Labeling: Isolated Tregs are labeled with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Cell Culture: Labeled Tregs are cultured in 96-well round-bottom plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide stimulatory signals. This compound is added at a range of concentrations (e.g., 0-5000 nM).
-
Incubation: Cells are incubated for 4-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: After incubation, cells are harvested and stained for surface and intracellular markers. A typical antibody panel includes:
-
CD4 (e.g., APC-H7)
-
CD25 (e.g., PE-Cy7)
-
FOXP3 (e.g., Alexa Fluor 647) - requires intracellular staining
-
CTLA-4 (e.g., PE) - requires intracellular staining
-
ICOS (e.g., PerCP-eFluor 710)
-
-
Data Analysis: Data is acquired on a flow cytometer. Proliferation is assessed by the dilution of the CFSE dye. The expression levels of phenotypic markers are quantified by the Mean Fluorescence Intensity (MFI).
In Vitro Treg Suppression Assay
This assay evaluates the functional capacity of this compound-treated Tregs to suppress the proliferation of conventional T cells (Tconv).
Methodology:
-
Cell Isolation: Tregs (CD4+CD25+CD127low/-) and Tconvs (CD4+CD25-) are isolated from human PBMCs as described in section 4.1.
-
Treg Treatment: Tregs are pre-treated with a specific concentration of this compound or vehicle control for a defined period (e.g., 24-48 hours).
-
Tconv Labeling: Tconvs are labeled with a proliferation dye (e.g., CFSE).
-
Co-culture: Pre-treated Tregs and labeled Tconvs are co-cultured at different ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv) in the presence of anti-CD3/CD28 stimulation.
-
Incubation and Analysis: The co-culture is incubated for 4-5 days, after which the proliferation of Tconvs is assessed by flow cytometry based on CFSE dilution.
Mass Cytometry (CyTOF) for Immune Cell Profiling in Clinical Samples
Mass cytometry allows for high-dimensional single-cell analysis of immune cell populations in peripheral blood from patients treated with this compound.
Methodology:
-
Sample Preparation: Patient peripheral blood mononuclear cells (PBMCs) are isolated and cryopreserved.
-
Antibody Panel: A comprehensive panel of metal-conjugated antibodies is used to identify a wide range of immune cell subsets, with a focus on T cell populations. A representative panel for Treg analysis would include:
-
Lineage Markers: CD45, CD3, CD4, CD8, CD19, CD14, CD56
-
Treg Markers: CD25, FOXP3, CD127
-
Activation/Exhaustion Markers: ICOS, CTLA-4, PD-1, Ki-67, GITR
-
-
Staining and Data Acquisition: PBMCs are thawed, stained with the antibody cocktail, and data is acquired on a CyTOF instrument.
-
Data Analysis: High-dimensional data is analyzed using algorithms such as viSNE or UMAP to identify and quantify changes in Treg populations and their phenotypic markers in response to this compound treatment.
Logical Relationships and Clinical Implications
The preclinical and clinical data converge to support a clear logical framework for the action of this compound on Tregs and its therapeutic potential.
The selective inhibition of PI3Kδ by this compound leads to a direct reduction in Treg proliferation and a decrease in the expression of the key lineage-defining transcription factor, FOXP3. This culminates in impaired Treg suppressive function. In the context of the tumor microenvironment, this translates to a reduction in the overall immunosuppressive barrier, allowing for a more robust anti-tumor immune response driven by effector T cells. This provides a strong rationale for the continued clinical development of this compound as a monotherapy and in combination with other immunotherapies.
Conclusion
This compound has demonstrated a clear and potent effect on regulatory T cells, a key component of the immunosuppressive tumor microenvironment. Through the selective inhibition of PI3Kδ, this compound effectively curtails Treg proliferation and function. The quantitative data from in vitro studies, supported by clinical observations of reduced circulating Tregs, underscore the potential of this agent to modulate the immune landscape in favor of anti-tumor activity. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound in oncology.
References
Preclinical Evaluation of Roginolisib: A PI3Kδ Inhibitor for Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Roginolisib (IOA-244) is an orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ) that has demonstrated promising preclinical activity in a range of hematological malignancies.[1][2][3] As a highly selective inhibitor, this compound targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancers and plays a crucial role in cell growth, proliferation, and survival.[4][5] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.
Mechanism of Action
This compound is a non-ATP competitive inhibitor that binds to a unique allosteric site on the PI3Kδ enzyme. This distinct binding mode is thought to contribute to its high selectivity and favorable safety profile compared to other PI3K inhibitors. By inhibiting PI3Kδ, this compound effectively blocks the phosphorylation of PIP2 to PIP3, a critical step in the activation of the downstream AKT and mTOR signaling pathways. The inactivation of this pathway ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Furthermore, preclinical studies have revealed that this compound's mechanism extends to the modulation of key apoptotic proteins. Specifically, it has been shown to downregulate the anti-apoptotic protein MCL1 and upregulate the pro-apoptotic protein BIM, mediated through the activation of FOXO1. This dual effect on key survival pathways underscores its potential as a potent anti-cancer agent.
Quantitative Efficacy Data
The preclinical efficacy of this compound has been evaluated both as a single agent and in combination with other targeted therapies across various hematological cancer models. The following tables summarize the key quantitative findings.
| Cell Line / Model | Cancer Type | Assay | IC50 (Single Agent) | Citation |
| Ramos B cells | Burkitt's Lymphoma | pAkt Inhibition | 280 nM | |
| B cell proliferation | General | Proliferation | 48 nM | |
| Myelofibrosis CD34+ cells (CFU-GM) | Myelofibrosis | Colony Formation | 0.79 ± 0.38 µM | |
| Myelofibrosis CD34+ cells (BFU-E) | Myelofibrosis | Colony Formation | 2.12 ± 0.03 µM |
Table 1: Single-Agent Activity of this compound
Preclinical evidence strongly supports the synergistic potential of this compound with the BCL2 inhibitor, venetoclax. This combination has demonstrated enhanced cancer cell killing in a variety of lymphoma cell lines and in patient-derived Chronic Lymphocytic Leukemia (CLL) cells.
| Cell Line | Cancer Type | Combination Index (CI) with Venetoclax | Citation |
| HH | Cutaneous T-cell Lymphoma | 0.003 | |
| GRANTA-519 | Mantle Cell Lymphoma | 0.81 - 0.05 | |
| JVM2 | Mantle Cell Lymphoma | 0.81 - 0.05 | |
| FARAGE | Diffuse Large B-cell Lymphoma | 0.81 - 0.05 | |
| TMD8 | Diffuse Large B-cell Lymphoma | 0.81 - 0.05 | |
| MEC1 | Chronic Lymphocytic Leukemia | 0.81 - 0.05 | |
| MJ | Cutaneous T-cell Lymphoma | 0.81 - 0.05 | |
| YT | NK/T-cell Lymphoma | 0.81 - 0.05 |
Table 2: Synergistic Activity of this compound with Venetoclax (A Combination Index < 1 indicates synergy)
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed hematological cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified duration.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold 1X PBS, followed by one wash with 1X Binding Buffer.
-
Annexin V Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension and incubate for 10-15 minutes at room temperature in the dark.
-
Propidium Iodide Staining: Add 5 µL of Propidium Iodide (PI) staining solution and incubate for 5-15 minutes on ice or at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice are used to evaluate the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously or intravenously inject hematological malignancy cells (e.g., 5-10 x 10^6 cells) into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or by monitoring for signs of disease progression (for disseminated models).
-
Drug Administration: Once tumors are established or disease is evident, randomize the mice into treatment and control groups. Administer this compound orally at the predetermined dose and schedule.
-
Efficacy Evaluation: Measure tumor volume or monitor survival as the primary efficacy endpoints. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: this compound inhibits PI3Kδ, leading to apoptosis.
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. vipartners.ch [vipartners.ch]
- 4. Progress in construction of mouse models to investigate the pathogenesis and immune therapy of human hematological malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
Roginolisib: A Deep Dive into a Non-ATP Competitive PI3Kδ Inhibitor
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of Roginolisib (IOA-244), a first-in-class, orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ). Unlike traditional ATP-competitive inhibitors, this compound employs a unique mechanism of action that contributes to its high selectivity and favorable safety profile, making it a promising candidate in the landscape of cancer therapeutics. This document collates preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes.
Core Concepts: Mechanism of Action and Allosteric Modulation
This compound is a highly selective inhibitor of PI3Kδ, a lipid kinase predominantly expressed in hematopoietic cells and playing a crucial role in B-cell signaling and immune regulation.[1] Dysregulation of the PI3Kδ pathway is implicated in various hematological malignancies and solid tumors.[2][3]
What sets this compound apart is its non-ATP competitive mode of inhibition.[2][3] It functions as an allosteric modulator , binding to a site distinct from the ATP-binding pocket. Specifically, evidence suggests that this compound binds to the C-terminus of the p110δ catalytic subunit. This interaction induces a conformational change in the enzyme, rendering it inactive. This mechanism avoids direct competition with the high intracellular concentrations of ATP, potentially leading to a more sustained and targeted inhibition.
The allosteric nature of this compound's binding is a key contributor to its remarkable selectivity for the δ isoform over other Class I PI3K isoforms (α, β, and γ). This high selectivity is thought to underlie its improved tolerability profile compared to earlier generations of pan-PI3K or less selective PI3Kδ inhibitors, which have been associated with significant off-target toxicities.
Quantitative Data: Potency and Selectivity
The following tables summarize the key quantitative data for this compound from various in vitro studies.
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 (PI3Kδ) | 145 nM | Kinase Assay | |
| IC50 (pAkt in Ramos B cells) | 280 nM | BCR-induced pAkt | |
| IC50 (B cell proliferation) | 48 nM | Ramos B cells |
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound's mechanism of action and efficacy.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI3Kδ.
-
Methodology:
-
Recombinant human PI3Kδ enzyme is incubated with this compound at varying concentrations.
-
The kinase reaction is initiated by the addition of a lipid substrate (e.g., PIP2) and ATP.
-
The production of the phosphorylated product (e.g., PIP3) is measured using a detection reagent that generates a luminescent or fluorescent signal.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Phospho-Akt Assay
-
Objective: To assess the ability of this compound to inhibit PI3Kδ signaling in a cellular context.
-
Methodology:
-
Ramos B cells, a human Burkitt's lymphoma cell line with constitutive PI3Kδ signaling, are treated with a range of this compound concentrations.
-
The cells are stimulated with an activator of the B-cell receptor (BCR) pathway (e.g., anti-IgM) to induce robust PI3Kδ signaling.
-
Following treatment and stimulation, cells are lysed, and the levels of phosphorylated Akt (pAkt), a downstream effector of PI3K, are measured by Western blot or a quantitative immunoassay (e.g., ELISA).
-
The IC50 for pAkt inhibition is determined from the dose-response curve.
-
B-Cell Proliferation Assay
-
Objective: To evaluate the effect of this compound on the proliferation of B-cell lymphoma cells.
-
Methodology:
-
Ramos B cells are seeded in microplates and treated with serial dilutions of this compound.
-
The cells are incubated for a defined period (e.g., 72 hours) to allow for proliferation.
-
Cell viability and proliferation are assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).
-
The IC50 for the inhibition of B-cell proliferation is calculated from the resulting dose-response curve.
-
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language, illustrate the key concepts related to this compound's mechanism of action.
Caption: Simplified PI3Kδ signaling cascade.
Caption: Allosteric inhibition by this compound.
Caption: Workflow for confirming non-ATP competition.
Clinical Development and Future Directions
This compound is currently being evaluated in multiple clinical trials for a range of malignancies, including uveal melanoma, non-small cell lung cancer, myelofibrosis, and chronic lymphocytic leukemia. The favorable safety profile observed in early clinical studies, with a low incidence of severe toxicities, supports its potential for long-term administration and combination with other anti-cancer agents.
The unique, non-ATP competitive, allosteric mechanism of this compound represents a significant advancement in the field of PI3Kδ inhibition. Its high selectivity and promising clinical data suggest that it could become a valuable therapeutic option for patients with a variety of cancers, particularly those driven by dysregulated PI3Kδ signaling. Further research will continue to elucidate its full therapeutic potential and its role in the evolving landscape of precision oncology.
References
Roginolisib: A Technical Deep Dive into the Discovery and Development of a First-in-Class Allosteric PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roginolisib (IOA-244) is a first-in-class, orally bioavailable, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) currently under clinical investigation for the treatment of various solid and hematological malignancies. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. It details the compound's unique mechanism of action, its journey from a focused kinase inhibitor screening program to its current status in clinical trials, and the experimental methodologies that have been pivotal in its characterization. Quantitative data from key studies are presented in structured tables, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this novel therapeutic agent.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of immune cells. Its overexpression and aberrant activation are implicated in the pathogenesis of various cancers, not only by promoting cancer cell proliferation directly but also by fostering an immunosuppressive tumor microenvironment.
This compound emerges as a highly selective, non-ATP-competitive inhibitor of PI3Kδ.[1] Its unique allosteric mechanism of action confers a distinct pharmacological profile, potentially offering an improved safety and tolerability profile compared to earlier generations of ATP-competitive PI3Kδ inhibitors.[2] This document will explore the scientific foundation and developmental trajectory of this compound.
Discovery and Medicinal Chemistry
The journey of this compound began at Merck Serono, where it was identified through a focused kinase inhibitor screen of 60,000 compounds.[3] Following its initial discovery, the compound, then known as MSC2360844, underwent an optimization process to enhance its potency, selectivity, and pharmacokinetic properties. iOnctura, a clinical-stage biopharmaceutical company, is now leading the clinical development of this compound.[4]
While the specific chemical synthesis of this compound is not publicly detailed, it is known to be a pyrazole-containing small molecule. The general synthesis of pyrazole-containing PI3K inhibitors often involves multi-step reactions, including the formation of a pyrazole core followed by the addition of various substituents to achieve desired pharmacological properties.
Mechanism of Action
This compound is a potent and selective inhibitor of PI3Kδ with a unique, non-ATP-competitive, allosteric mechanism of action.[1] Unlike traditional kinase inhibitors that compete with ATP for binding to the active site, this compound binds to a distinct site on the PI3Kδ enzyme. This allosteric modulation stabilizes the enzyme in an inactive conformation, preventing the phosphorylation of its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The inhibition of PIP3 production leads to the downstream inactivation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.
A key feature of this compound's mechanism is its profound impact on the tumor microenvironment. It has been shown to selectively inhibit the proliferation of regulatory T cells (Tregs), a subset of T cells that suppress the anti-tumor immune response. By reducing the number and function of Tregs, this compound can enhance the activity of cytotoxic T cells and natural killer (NK) cells, thereby promoting an anti-tumor immune response.
Preclinical Development
In Vitro Studies
This compound has demonstrated potent and selective inhibition of PI3Kδ in various in vitro assays.
| Parameter | Value | Cell Line/Assay Condition |
| PI3Kδ IC50 | 19 nM | Biochemical Assay |
| PI3Kβ IC50 | 0.43 µM | Biochemical Assay |
| Vps34 IC50 | 9 µM | Biochemical Assay |
| PI3Kα IC50 | 10.1 µM | Biochemical Assay |
| SU-DHL-6 GI50 | 0.24 µM | Cell Proliferation Assay |
| BCR-induced pAkt IC50 | 280 nM | Ramos B cells |
| B cell proliferation IC50 | 48 nM | Cellular Assay |
| Table 1: In Vitro Activity of this compound. |
These data highlight the high selectivity of this compound for PI3Kδ over other PI3K isoforms and its potent anti-proliferative effects in cancer cell lines dependent on PI3Kδ signaling.
In Vivo Studies
The anti-tumor efficacy of this compound has been evaluated in several syngeneic mouse models. In the CT26 colorectal carcinoma model, this compound in combination with an anti-PD-1 antibody demonstrated significant tumor growth inhibition. This effect was associated with a remodeling of the tumor microenvironment, characterized by a decrease in immunosuppressive cells like Tregs and myeloid-derived suppressor cells (MDSCs), and an increase in cytotoxic CD8+ T cells and NK cells. Similar anti-tumor activity and immune modulation were observed in Lewis lung carcinoma, Pan-02 pancreatic, and A20 lymphoma models.
Clinical Development
This compound is currently being evaluated in the multi-part DIONE-01 clinical trial (NCT04328844) in patients with advanced solid and hematological malignancies.
DIONE-01 Trial Design
The DIONE-01 study is a Phase 1/2, open-label, dose-escalation and cohort-expansion trial. Part A of the study evaluated the safety, tolerability, and pharmacokinetics of this compound at doses of 10, 20, 40, and 80 mg once daily. Part B is an expansion phase at the recommended Phase 2 dose (RP2D) in specific cancer cohorts, including uveal melanoma and follicular lymphoma.
Clinical Efficacy
In the DIONE-01 study, this compound has shown promising anti-tumor activity, particularly in patients with uveal melanoma and follicular lymphoma.
| Indication | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) |
| Uveal Melanoma | 29 | 3% (1 PR) | 75% (1 PR + 21 SD) | 16 months |
| Follicular Lymphoma | 8 | 50% (4 PR) | - | Not Reported |
| Table 2: Clinical Efficacy of this compound in the DIONE-01 Trial. |
For patients with uveal melanoma, the median overall survival of 16 months is a significant improvement compared to historical controls.
Safety and Tolerability
This compound has been generally well-tolerated in the DIONE-01 trial. Treatment-related adverse events have been mostly mild to moderate in severity. Importantly, the toxicities commonly associated with other PI3K inhibitors, such as severe diarrhea, colitis, and pneumonitis, have been infrequent with this compound. In the DIONE-01 study, less than 7% of patients experienced Grade 3/4 treatment-emergent adverse events considered related to the drug.
Experimental Protocols
PI3Kδ Inhibition Assay (General Protocol)
A general protocol for assessing PI3Kδ inhibition involves a luminescent kinase assay that measures the amount of ADP produced from the kinase reaction.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA) and a lipid substrate (e.g., PIP2).
-
Enzyme and Inhibitor Preparation: Dilute the PI3Kδ enzyme in the reaction buffer/lipid substrate mixture. Prepare serial dilutions of this compound.
-
Kinase Reaction: In a 384-well plate, add the inhibitor or vehicle, followed by the enzyme/lipid mixture. Initiate the reaction by adding ATP.
-
ADP Detection: After a defined incubation period, add an ADP detection reagent (e.g., ADP-Glo™) that converts ADP to ATP, which is then used in a luciferase reaction to produce light.
-
Data Analysis: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Regulatory T Cell Analysis by Flow Cytometry (General Protocol)
Analyzing the frequency of Tregs in tumor samples or peripheral blood is crucial for evaluating the immunomodulatory effects of this compound.
-
Sample Preparation: Prepare single-cell suspensions from tumor tissue by enzymatic digestion or from peripheral blood by density gradient centrifugation.
-
Surface Staining: Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers, including CD3, CD4, CD25, and CD127.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a specialized buffer set to allow for intracellular staining.
-
Intracellular Staining: Stain the cells with an antibody against the transcription factor FoxP3, a key marker for Tregs.
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on CD3+ and CD4+ T cells, and then identify the Treg population as CD25high CD127low/- FoxP3+.
CT26 Syngeneic Mouse Model (General Protocol)
-
Cell Culture: Culture CT26 colon carcinoma cells in appropriate media.
-
Tumor Implantation: Subcutaneously inject a suspension of CT26 cells (e.g., 1 x 106 cells) into the flank of immunocompetent BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle, this compound, anti-PD-1 antibody, combination). Administer treatments according to the planned schedule and route.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
Conclusion
This compound represents a promising new therapeutic agent in oncology with a unique allosteric mechanism of action that targets the PI3Kδ enzyme. Its ability to not only directly inhibit cancer cell proliferation but also to modulate the tumor microenvironment by reducing immunosuppressive Treg cells provides a dual mechanism for its anti-tumor activity. The clinical data from the DIONE-01 trial are encouraging, demonstrating a favorable safety profile and promising efficacy in heavily pretreated patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in a broader range of cancers, both as a monotherapy and in combination with other anti-cancer agents. The in-depth technical understanding of its discovery, mechanism, and development provided in this guide serves as a valuable resource for the scientific community dedicated to advancing cancer therapy.
References
- 1. A Phase 1/2, open label, study of this compound (IOA-244), an orally bioavailable, selective PI3Ka inhibitor in patients with refractory/relapsed Chronic Lymphocytic Leukemia (CLL) in combination with venetoclax and rituximab | Dana-Farber Cancer Institute [dana-farber.org]
- 2. wp-ionctura-2024.s3.eu-west-2.amazonaws.com [wp-ionctura-2024.s3.eu-west-2.amazonaws.com]
- 3. drughunter.com [drughunter.com]
- 4. biospace.com [biospace.com]
In Vitro Characterization of IOA-244: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IOA-244 is a first-in-class, potent, and highly selective, non-ATP-competitive inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This document provides a comprehensive overview of the in vitro characterization of IOA-244, detailing its mechanism of action, enzymatic and cell-based activity, and selectivity profile. The information presented is intended to serve as a technical guide for researchers and drug development professionals interested in the preclinical properties of this novel therapeutic agent.
Mechanism of Action
IOA-244, also known as MSC2360844, is a novel small molecule inhibitor that uniquely targets the delta isoform of PI3K. Unlike many other kinase inhibitors that compete with ATP for binding to the enzyme's active site, IOA-244 exhibits a non-ATP-competitive mechanism of inhibition. This distinct mechanism may contribute to its high selectivity and potentially different pharmacological profile compared to ATP-competitive inhibitors.
The primary molecular target of IOA-244 is the p110δ catalytic subunit of PI3K. Inhibition of PI3Kδ by IOA-244 blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to the downstream inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival, proliferation, and differentiation, particularly in hematopoietic cells.
Quantitative Data Summary
The in vitro potency and selectivity of IOA-244 have been evaluated through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Enzymatic and Cell-Based Potency of IOA-244
| Assay Type | Target/Cell Line | Endpoint | IC50 Value | Reference |
| Enzymatic Assay | PI3Kδ | Inhibition | 145 nM | |
| B Cell Proliferation | B cells | Inhibition | 48 nM | |
| BCR-induced pAKT | Ramos B cells | Inhibition | 280 nM |
Table 2: Selectivity Profile of IOA-244
IOA-244 has demonstrated high selectivity for PI3Kδ over other PI3K isoforms and a panel of other kinases. A comprehensive screening against a panel of 278 kinases showed high selectivity for IOA-244.
(Note: A more detailed selectivity panel with specific IC50 values against other kinases was not publicly available in the reviewed sources.)
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
PI3Kδ Enzymatic Assay
A definitive, detailed public protocol for the specific PI3Kδ enzymatic assay used for IOA-244 was not available in the searched literature. However, a general protocol for a PI3K lipid kinase assay is as follows:
-
Reaction Mixture Preparation : Prepare a reaction buffer typically containing HEPES, MgCl₂, and lipid substrate (e.g., PIP2) in vesicles.
-
Enzyme and Inhibitor Incubation : Add recombinant PI3Kδ enzyme to the reaction mixture. For inhibitor testing, pre-incubate the enzyme with varying concentrations of IOA-244.
-
Initiation of Reaction : Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation : Incubate the reaction at room temperature for a specified time (e.g., 15-30 minutes).
-
Termination of Reaction : Stop the reaction by adding an acidic solution (e.g., HCl).
-
Lipid Extraction : Extract the radiolabeled lipid product (PIP3) using an organic solvent mixture (e.g., chloroform/methanol).
-
Detection and Quantification : Separate the lipids by thin-layer chromatography (TLC) and quantify the amount of radiolabeled PIP3 using autoradiography or a phosphorimager.
-
Data Analysis : Calculate the percentage of inhibition at each IOA-244 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of IOA-244 in lymphoma cell lines was determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding : Manually seed lymphoma cell lines in 96-well plates at a density of 10,000 cells per well (50,000 cells/mL).
-
Compound Treatment : Add increasing concentrations of IOA-244 (ranging from 13.7 nmol/L to 10 μmol/L) to the wells using a digital dispenser.
-
Incubation : Incubate the plates for 72 hours in a humidified atmosphere at 37°C and 5% CO₂.
-
MTT Addition : Add MTT solution to each well and incubate for a further 4 hours.
-
Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from the dose-response curves.
dot
Caption: General workflow for assessing cell proliferation using the MTT assay.
Western Blot for p-AKT Inhibition
The effect of IOA-244 on the PI3K/AKT signaling pathway was assessed by measuring the phosphorylation of AKT in Ramos B cells.
-
Cell Treatment : Treat Ramos B cells with varying concentrations of IOA-244 (0-10 μM) for 1 hour, followed by stimulation of the B-cell receptor (BCR).
-
Cell Lysis : Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated AKT (p-AKT, e.g., at Ser473) and total AKT.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis : Quantify the band intensities to determine the relative levels of p-AKT normalized to total AKT.
Conclusion
The in vitro data for IOA-244 characterize it as a potent and selective, non-ATP-competitive inhibitor of PI3Kδ. It effectively inhibits the PI3K/AKT signaling pathway and demonstrates significant anti-proliferative activity in lymphoma cell lines. The unique mechanism of action and high selectivity of IOA-244 warrant further investigation and support its development as a potential therapeutic agent for hematological malignancies and other diseases where PI3Kδ plays a pathogenic role.
Roginolisib: A Technical Guide to its Impact on the Anti-Tumor Immune Response
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roginolisib (IOA-244) is a first-in-class, orally bioavailable, allosteric and non-ATP competitive inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] This selective inhibition modulates the tumor microenvironment, leading to a multi-faceted anti-tumor response.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key immune cell populations, and detailed methodologies from pivotal preclinical and clinical studies. The information presented is intended to support further research and development of this promising therapeutic agent.
Mechanism of Action: Targeting the PI3Kδ Signaling Pathway
This compound's primary mechanism of action is the selective inhibition of the delta isoform of PI3K.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, promoting tumor growth and survival. PI3Kδ is predominantly expressed in hematopoietic cells, making it a key regulator of immune cell function. By selectively targeting PI3Kδ, this compound can modulate the immune response with potentially fewer side effects than broader PI3K inhibitors.
The inhibition of PI3Kδ by this compound leads to the suppression of downstream signaling, including the phosphorylation of AKT. This disruption has a dual effect: it can directly inhibit the proliferation of cancer cells that express PI3Kδ and, crucially, it remodels the tumor microenvironment from an immunosuppressive to an immune-active state.
Impact on the Anti-Tumor Immune Response
This compound orchestrates a shift in the tumor immune landscape by selectively targeting key immune cell populations. This leads to a reduction in immunosuppressive cells and an increase in the activity of effector cells, ultimately promoting an effective anti-tumor immune response.
Reduction of Regulatory T Cells (Tregs)
A hallmark of this compound's immunomodulatory effect is the dose-dependent inhibition of regulatory T cell (Treg) proliferation. Tregs are a subset of CD4+ T cells that suppress the activity of other immune cells, thereby hindering the anti-tumor response. By reducing the number and function of Tregs within the tumor microenvironment, this compound helps to "release the brakes" on the immune system.
Enhancement of Effector T Cell Function
While inhibiting Treg proliferation, this compound has been shown to have minimal impact on the proliferation of conventional CD4+ and CD8+ T cells. In fact, treatment with this compound can lead to an increase in activated, anti-cancer CD8+ T cells and favors the differentiation of long-lived, memory-like CD8+ T cells with enhanced anti-tumor capacity. This selective action on T cell subsets is a key differentiator from other PI3K inhibitors.
Activation of Natural Killer (NK) Cells
Clinical data has shown that this compound treatment can lead to an increase in natural killer (NK) cells, which are cytotoxic lymphocytes that play a critical role in the innate immune response against tumors.
Modulation of the Tumor Microenvironment
Beyond its effects on specific immune cells, this compound also reshapes the broader tumor microenvironment. Preclinical studies have demonstrated a decrease in other immunosuppressive cell populations such as myeloid-derived suppressor cells (MDSCs). Furthermore, this compound can modulate the production of cytokines, with studies on PI3Kδ inhibitors showing a reduction in pro-inflammatory cytokines like IFNγ, IL-2, IL-17, and IL-10 in certain contexts.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies evaluating the effects of this compound.
Table 1: Preclinical In Vitro Effects of this compound on T Cell Proliferation
| Cell Type | Treatment | Concentration | Proliferation Inhibition (%) | Source |
| Regulatory T cells (Tregs) | This compound (IOA-244) | Dose-dependent | Significant inhibition observed | |
| Conventional CD4+ T cells | This compound (IOA-244) | Not specified | Limited anti-proliferative effects | |
| CD8+ T cells | This compound (IOA-244) | Not specified | No effect on proliferation |
Table 2: Clinical Efficacy of this compound in the DIONE-01 Trial (Uveal Melanoma Cohort)
| Endpoint | This compound (80 mg) | Historical Control (Second-line Immunotherapy) | Source |
| Median Overall Survival (OS) | 16 months | 7 months | |
| Median Progression-Free Survival (PFS) | 5 months | < 3 months | |
| Objective Response Rate (ORR) | 3% (Partial Response) | Not specified | |
| Disease Control Rate (DCR) | 72% (Stable Disease) | Not specified |
Table 3: Immunomodulatory Effects of this compound in Clinical Trials
| Immune Cell/Biomarker | Change Observed with this compound Treatment | Source |
| Activated CD8+ T cells | Increase | |
| Natural Killer (NK) cells | Increase | |
| Regulatory T cells (Tregs) | Decrease | |
| Soluble PD-1 | Reduction | |
| CCL22 | Reduction | |
| IL-15 | Increase | |
| IFNGR2 | Increase |
Experimental Protocols
This section provides an overview of the methodologies used in key preclinical and clinical studies of this compound.
In Vitro T Cell Proliferation Assay
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated, from which CD4+, CD8+, and Treg cell populations are further purified.
-
Cell Staining: Cells are labeled with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or a similar tracking dye.
-
Cell Culture and Stimulation: Cells are cultured in appropriate media and stimulated with agents like anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Treatment: this compound is added to the cultures at various concentrations.
-
Incubation: Cells are incubated for a period of time, typically several days, to allow for cell division.
-
Flow Cytometry Analysis: The dilution of the proliferation dye is measured by flow cytometry. Each cell division results in a halving of the dye intensity, allowing for the quantification of proliferation.
In Vivo Xenograft Mouse Models
-
Cell Lines and Animals: Human cancer cell lines (e.g., CT26 colorectal, LLC lung cancer) are implanted into immunocompromised mice (e.g., BALB/c or C57BL/6 for syngeneic models).
-
Treatment Administration: Once tumors are established, mice are treated with this compound, often in combination with other therapies like anti-PD-1 antibodies.
-
Tumor Measurement: Tumor volume is monitored regularly using calipers.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested, and immune cell populations are analyzed by flow cytometry or immunohistochemistry to assess changes in the tumor microenvironment.
Mass Cytometry (CyTOF) Analysis of Patient Samples
-
Sample Collection: Peripheral blood samples are collected from patients at baseline and at various time points during treatment with this compound.
-
Antibody Panel: A comprehensive panel of antibodies conjugated to heavy metal isotopes is used to identify a wide range of immune cell subsets simultaneously.
-
Staining and Acquisition: PBMCs are stained with the antibody panel and data is acquired on a mass cytometer (CyTOF).
-
Data Analysis: High-dimensional data analysis techniques are employed to identify and quantify changes in immune cell populations in response to treatment.
Signaling Pathways and Logical Relationships
Conclusion and Future Directions
This compound has demonstrated a promising profile as a selective PI3Kδ inhibitor with a dual mechanism of action that combines direct anti-tumor effects with a profound and favorable modulation of the anti-tumor immune response. The clinical data from the DIONE-01 study, particularly in uveal melanoma, are encouraging and support its continued development.
Future research should focus on:
-
Further elucidating the specific molecular mechanisms underlying the preferential effect of this compound on Tregs over other T cell subsets.
-
Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.
-
Exploring rational combination strategies with other immunotherapies and targeted agents to enhance its anti-tumor efficacy across a broader range of malignancies.
This technical guide provides a comprehensive foundation for understanding the current knowledge of this compound's impact on the anti-tumor immune response. The presented data and methodologies are intended to facilitate further investigation and accelerate the clinical development of this promising cancer therapeutic.
References
Methodological & Application
Application Notes and Protocols for IOA-244 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IOA-244 is a first-in-class, non-ATP-competitive, and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] Its unique mechanism of action and favorable safety profile make it a promising candidate for cancer immunotherapy.[1] Preclinical studies in various mouse models have demonstrated its potential to modulate the tumor microenvironment and enhance anti-tumor immunity, both as a monotherapy and in combination with immune checkpoint inhibitors.[1][2] These application notes provide detailed protocols for the administration of IOA-244 in commonly used syngeneic mouse tumor models and summarize the expected immunomodulatory effects.
Mechanism of Action
IOA-244 selectively inhibits PI3Kδ, a lipid kinase predominantly expressed in hematopoietic cells that plays a crucial role in the development, proliferation, and function of immune cells. By inhibiting PI3Kδ, IOA-244 disrupts the signaling pathways that support the survival and immunosuppressive function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment. This leads to a reduction in these immunosuppressive cell populations and a corresponding increase in the infiltration and activity of anti-tumor immune cells, such as CD8+ cytotoxic T lymphocytes and natural killer (NK) cells.
Below is a diagram illustrating the signaling pathway affected by IOA-244.
References
- 1. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Roginolisib Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roginolisib (also known as IOA-244) is a potent and highly selective, orally available, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3][4][5] By selectively targeting the PI3Kδ isoform, this compound aims to block this oncogenic signaling cascade, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. Furthermore, this compound has been shown to modulate the tumor microenvironment by reducing the number of immunosuppressive regulatory T cells (Tregs) and increasing the activity of effector T cells, suggesting a dual mechanism of action that combines direct anti-tumor effects with immune system activation.
These application notes provide detailed protocols for essential cell-based assays to characterize the in vitro activity of this compound, including cell proliferation, apoptosis, and cell cycle analysis.
Data Presentation
The following tables are structured to summarize quantitative data from cell-based assays with this compound. The values presented are illustrative and should be determined experimentally for specific cell lines and conditions.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability Reduction (Mean ± SD) | IC50 (µM) |
| MPM-Cell-Line-1 | 0.1 | 72 | 34 ± 4.2 | 0.025 (co-culture) |
| MPM-Cell-Line-1 | 1 | 72 | 45 ± 5.1 | |
| MPM-Cell-Line-1 | 10 | 72 | 52 ± 3.8 | |
| MPM-Cell-Line-1 | 100 | 72 | 60 ± 4.5 | |
| Uveal-Melanoma-1 | User Defined | User Defined | User Defined | User Defined |
| B-Cell-Lymphoma-1 | User Defined | User Defined | User Defined | 0.048 |
Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MPM-Cell-Line-1 | 10 | 48 | User Defined | User Defined |
| MPM-Cell-Line-1 | 50 | 48 | User Defined | User Defined |
| Uveal-Melanoma-1 | User Defined | User Defined | User Defined | User Defined |
Table 3: Effect of this compound on Cell Cycle Distribution (PI Staining)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MPM-Cell-Line-1 | 10 | 24 | User Defined | User Defined | User Defined |
| MPM-Cell-Line-1 | 50 | 24 | User Defined | User Defined | User Defined |
| Uveal-Melanoma-1 | User Defined | User Defined | User Defined | User Defined | User Defined |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time.
-
Harvest the cells by trypsinization and collect the supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them once with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 1000 x g for 5 minutes and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for MTT Cell Proliferation Assay.
Caption: Experimental Workflow for Apoptosis Assay.
Caption: Experimental Workflow for Cell Cycle Analysis.
References
- 1. This compound, an oral, highly selective and allosteric modulator of phosphoinositide 3-kinase inhibitor delta (PI3Kδ) in patients with uveal melanoma and advanced cancers. - ASCO [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor this compound induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
Application Notes and Protocols: Western Blot Analysis of pAKT (Ser473) Inhibition by Roginolisib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roginolisib (IOA-244) is a potent and highly selective allosteric modulator of the phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in various malignancies.[4][5] this compound selectively inhibits the PI3Kδ isoform, which is predominantly expressed in leukocytes. This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Reduced levels of PIP3 at the plasma membrane lead to decreased recruitment and activation of AKT, a serine/threonine kinase. Consequently, the phosphorylation of AKT at key residues, such as Serine 473 (pAKT Ser473), is diminished, resulting in the downregulation of downstream pro-survival and proliferative signaling pathways. This application note provides a detailed protocol for assessing the inhibitory effect of this compound on AKT phosphorylation at Serine 473 using Western blot analysis.
Signaling Pathway
The diagram below illustrates the PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the materials and methods for performing a Western blot to analyze pAKT inhibition by this compound.
Materials
-
Cell Lines: Appropriate cancer cell lines with an active PI3K/AKT pathway (e.g., lymphoma, leukemia, or other relevant cancer cell lines).
-
This compound: Stock solution in DMSO.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Phosphate Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-Polyacrylamide Gels: (e.g., 10%).
-
Pre-stained Protein Ladder
-
PVDF Membrane
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-pAKT (Ser473) antibody
-
Rabbit anti-total AKT antibody
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Detection Reagent
-
Imaging System: For chemiluminescence detection.
Cell Treatment
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 12, or 24 hours). A shorter treatment time (e.g., 2 hours) is often sufficient to observe changes in protein phosphorylation.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
Protein Extraction
-
After treatment, aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
Western Blotting
-
Sample Preparation: Add 4x Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pAKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL detection reagent according to the manufacturer's instructions, incubate the membrane, and capture the chemiluminescent signal using a digital imaging system.
Stripping and Reprobing for Total AKT
To normalize the pAKT signal, the membrane can be stripped and reprobed for total AKT.
-
Wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer (commercially available or a lab-prepared solution) for the recommended time.
-
Wash the membrane extensively with TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against total AKT (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis of pAKT after this compound treatment.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Updated clinical safety and efficacy data for iOnctura's this compound presented at ESMO Immuno-Oncology Congress 2023 [prnewswire.com]
- 4. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor this compound induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor this compound induces apoptosis in mesothelioma cells and increases immune effector cell composition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Protocol for Regulatory T Cell (Treg) Analysis with Roginolisib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Regulatory T cells (Tregs), characterized by the expression of the transcription factor Foxp3, are a subset of CD4+ T cells crucial for maintaining immune homeostasis and self-tolerance.[1] However, in the tumor microenvironment, Tregs can suppress anti-tumor immunity, thereby hindering effective cancer immunotherapy.[2] The phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway is highly expressed in hematopoietic cells and plays a significant role in the proliferation, survival, and function of immune cells, including Tregs.[3][4]
Roginolisib (IOA-244) is a highly selective, oral, allosteric inhibitor of PI3Kδ that blocks the activity of PI3Kδ-dependent signaling in both tumor cells and Tregs.[5] By inhibiting the PI3Kδ pathway, this compound has been shown to suppress the proliferation of Tregs. This application note provides a detailed protocol for the analysis of human Treg populations following in vitro treatment with this compound using multi-parameter flow cytometry.
Principle of the Method
This protocol outlines the in vitro treatment of human peripheral blood mononuclear cells (PBMCs) with this compound, followed by immunophenotyping of Treg populations using flow cytometry. The method employs a panel of fluorescently labeled antibodies to identify Tregs based on the expression of key surface and intracellular markers. The consensus minimal marker set to define human Tregs includes CD3, CD4, CD25, CD127, and the transcription factor Foxp3. This protocol utilizes the CD4+CD25+CD127low/- phenotype as a reliable surrogate for identifying live Tregs, which correlates strongly with Foxp3 expression. For a more definitive identification, intracellular staining for Foxp3 is also described. The dose-dependent effect of this compound on the Treg population is quantified by analyzing the percentage of Tregs within the CD4+ T cell compartment.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the proliferation of human Tregs. Data is derived from in vitro studies where human PBMCs were stimulated in the presence of varying concentrations of this compound for 5 days. Treg proliferation was assessed by flow cytometry.
| This compound Concentration (nM) | Treg Proliferation (% of Control) |
| 0 (DMSO Vehicle) | 100% |
| 10 | Significantly Reduced |
| 100 | Significantly Reduced |
| 1000 | Significantly Reduced |
Note: The provided data is a qualitative summary based on published findings demonstrating a significant dose-dependent inhibition of Treg proliferation by this compound (IOA-244). For precise quantitative results, a dose-response experiment should be performed.
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (IOA-244)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads or soluble antibodies)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fixable Viability Dye
-
Flow Cytometry Staining Buffer
-
Antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD25
-
Anti-Human CD127
-
Anti-Human Foxp3
-
-
Foxp3/Transcription Factor Staining Buffer Set
-
96-well round-bottom plates
-
Flow cytometer
Experimental Workflow Diagram```dot
Caption: this compound inhibits PI3Kδ, blocking downstream signaling.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. In Tregs, signaling through the T-cell receptor (TCR) and co-stimulatory molecules like CD28 activates PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, can activate the mammalian target of rapamycin (mTOR) complex, which promotes protein synthesis and cell proliferation. This compound, as a selective allosteric inhibitor of PI3Kδ, prevents the conversion of PIP2 to PIP3, thereby blocking the activation of AKT and mTOR. This inhibition of the PI3Kδ signaling pathway ultimately leads to a reduction in Treg proliferation, survival, and function.
References
- 1. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 3. CD4+CD25+CD127low/− T Cells: A More Specific Treg Population in Human Peripheral Blood | springermedicine.com [springermedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
IOA-244 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IOA-244, also known as Roginolisib, is a potent and highly selective, non-ATP-competitive inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] Its unique mechanism of action and high selectivity make it a valuable tool for cancer research and therapeutic development. IOA-244 has been shown to inhibit the proliferation of regulatory T cells (Tregs) while having limited effects on conventional CD4+ and CD8+ T cells.[1][3] This selective immunomodulatory activity, combined with direct anti-tumor effects, makes IOA-244 a promising candidate for both solid and hematologic malignancies.[1]
These application notes provide detailed information on the solubility of IOA-244 and a comprehensive protocol for its preparation for use in cell culture experiments.
Data Presentation: IOA-244 Solubility
The solubility of IOA-244 in various solvents is a critical factor for the design and reproducibility of in vitro experiments. The following table summarizes the available quantitative solubility data.
| Solvent | Concentration | Molar Equivalent | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | 5.27 mg/mL | --- | |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | ~190 mM | Requires sonication to achieve. | --- |
Experimental Protocol: Preparation of IOA-244 for Cell Culture
This protocol details the steps for preparing a sterile, ready-to-use solution of IOA-244 for treating cells in culture.
Materials:
-
IOA-244 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, serum-free cell culture medium or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Prepare a 10 mM Primary Stock Solution in DMSO:
-
Calculate the required amount of IOA-244 powder and DMSO. The molecular weight of IOA-244 is 526.58 g/mol . To prepare 1 mL of a 10 mM stock solution, dissolve 5.27 mg of IOA-244 in 1 mL of sterile DMSO.
-
Carefully weigh the IOA-244 powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the IOA-244 is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Primary Stock Solution:
-
Aliquot the 10 mM primary stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM primary stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in sterile DMSO if very low final concentrations are required. This can improve pipetting accuracy.
-
To prepare the final working solution, dilute the primary or intermediate stock solution directly into pre-warmed cell culture medium to the desired final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture medium, add 1 µL of the 10 mM primary stock solution.
-
Immediately after adding the IOA-244 stock, mix the cell culture medium gently but thoroughly by swirling or pipetting up and down.
-
-
Final DMSO Concentration:
-
Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used. A final DMSO concentration of 0.1% or lower is generally considered safe for most cell lines.
-
-
Cell Treatment:
-
Add the freshly prepared IOA-244 working solution to your cell cultures.
-
For control wells, add an equivalent volume of vehicle (cell culture medium with the same final concentration of DMSO as the treated wells).
-
Visualizations
Caption: Experimental workflow for the preparation of IOA-244 for cell culture experiments.
References
Application Notes and Protocols for Immunohistochemical Analysis of PI3Kδ in Roginolisib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roginolisib (IOA-244) is a potent and highly selective allosteric inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1] PI3Kδ is primarily expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of immune cells.[2] However, aberrant PI3Kδ expression has also been observed in various solid tumors, where it can promote tumor growth and survival.[2][3] this compound's unique mechanism of action involves a non-ATP competitive binding that induces a conformational change in the inactive PI3Kδ subunit.[1] This leads to the suppression of the PI3K/AKT/mTOR signaling cascade, resulting in apoptosis of cancer cells and modulation of the tumor microenvironment.
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection and quantification of PI3Kδ in tumor tissues, particularly in the context of evaluating the pharmacodynamic effects of this compound treatment. The provided protocols and data will aid researchers in assessing target engagement and understanding the biological response to this novel therapeutic agent.
Data Presentation
Quantitative Analysis of PI3Kδ Expression in Tumors
Immunohistochemical studies have demonstrated that PI3Kδ is expressed in a significant proportion of various tumor types. The following table summarizes key quantitative findings from a study on malignant pleural mesothelioma (MPM), highlighting the clinical relevance of PI3Kδ expression.
| Cancer Type | Number of Patients | PI3Kδ Expression Status | Percentage of Patients | Association with Overall Survival (OS) |
| Malignant Pleural Mesothelioma | 89 | Moderate/Strong Immunostaining | 74% (66/89) | Patients with moderate/strong PI3Kδ expression had a shorter overall survival (12 months vs. 25 months for negative/weak expression). |
| Negative/Weak Immunostaining | 26% (23/89) |
Further studies are ongoing to provide quantitative data on the modulation of PI3Kδ expression in this compound-treated versus untreated tumors from clinical trials.
Changes in the Tumor Microenvironment Post-Roginolisib Treatment
Preclinical and clinical studies have indicated that this compound can modulate the tumor immune microenvironment. While detailed quantitative IHC data from treated patient tumors are emerging, preclinical models and analyses of patient-derived cells have shown promising changes.
| Cell Type | Change Observed Post-Roginolisib Treatment | Method of Analysis | Reference |
| Regulatory T cells (Tregs) | Decrease | Mass Cytometry | |
| Activated CD8+ T cells | Increase | Mass Cytometry, Co-culture models | |
| M1-like Macrophages | Increase | Co-culture models | |
| M2-like Macrophages | Decrease | Co-culture models | |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decrease | Co-culture models |
This table summarizes findings from various analytical methods. Specific quantitative IHC data for these markers in this compound-treated tumor tissues will be a valuable addition as clinical trial data matures.
Experimental Protocols
Validated Antibody for PI3Kδ Immunohistochemistry
The selection of a specific and sensitive primary antibody is critical for reliable IHC results. While several commercial antibodies for PI3Kδ are available, it is imperative to validate their performance for IHC on formalin-fixed paraffin-embedded (FFPE) tissues. Researchers should refer to manufacturer datasheets and independent validation studies.
Recommended Antibody Characteristics:
-
Reactivity: Human
-
Application: Immunohistochemistry (Paraffin)
-
Validation Data: Should include western blot analysis to confirm specificity and IHC images on relevant positive and negative control tissues.
Researchers are encouraged to perform their own in-house validation to ensure optimal performance with their specific tissues and protocols.
Detailed Protocol for PI3Kδ Immunohistochemistry on FFPE Tumor Tissues
This protocol provides a general framework for the chromogenic detection of PI3Kδ in FFPE tumor sections. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific tumor types and antibodies.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Anti-PI3Kδ antibody (validated for IHC-P)
-
Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse slides in 100% ethanol (2 x 3 minutes).
-
Immerse slides in 95% ethanol (1 x 3 minutes).
-
Immerse slides in 70% ethanol (1 x 3 minutes).
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Solution.
-
Heat slides in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse slides with PBS (2 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (2 x 5 minutes).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PI3Kδ antibody in an appropriate antibody diluent to its optimal concentration.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with DAB substrate-chromogen solution until the desired stain intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanols (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantification of PI3Kδ Staining (H-Score)
The H-score (histochemical score) is a semi-quantitative method that considers both the intensity of staining and the percentage of positive cells.
Scoring Method:
-
Staining Intensity: Score the intensity of PI3Kδ staining in tumor cells as 0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).
-
Percentage of Positive Cells: Determine the percentage of tumor cells stained at each intensity level.
-
H-Score Calculation: H-Score = [1 × (% of cells with 1+ intensity)] + [2 × (% of cells with 2+ intensity)] + [3 × (% of cells with 3+ intensity)] The H-score ranges from 0 to 300.
Visualizations
PI3Kδ Signaling Pathway and the Effect of this compound
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Immunohistochemistry Experimental Workflow
Caption: General workflow for immunohistochemical staining of PI3Kδ.
Logical Relationship of this compound's Dual Action
References
- 1. bosterbio.com [bosterbio.com]
- 2. Aberrant PI3Kδ splice isoform as a potential biomarker and novel therapeutic target for endocrine cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor this compound induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Tumor Response to Roginolisib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roginolisib (formerly IOA-244) is a novel, orally bioavailable, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, playing a crucial role in tumor cell growth, survival, and proliferation.[1][4] this compound's unique allosteric mechanism of action promises improved tolerability compared to earlier generations of PI3K inhibitors. Beyond its direct anti-tumor effects, this compound also exhibits immunomodulatory properties by reducing regulatory T cells (Tregs) and increasing the activity of cytotoxic T cells and natural killer (NK) cells within the tumor microenvironment.
These application notes provide a framework for the in vivo imaging of tumor response to this compound in preclinical cancer models. The protocols described herein are based on established methodologies for imaging the pharmacodynamics and efficacy of PI3K inhibitors.
Signaling Pathway
The PI3Kδ signaling pathway is a critical regulator of cell growth, proliferation, and survival. This compound, as a selective inhibitor of PI3Kδ, modulates this pathway to exert its anti-tumor effects. The diagram below illustrates the key components of this pathway and the points of intervention by this compound.
Experimental Workflow for In Vivo Imaging
A typical workflow for assessing the in vivo efficacy of this compound using non-invasive imaging techniques is outlined below. This workflow allows for the longitudinal monitoring of individual animals, reducing variability and the number of animals required.
Quantitative Data Summary
The following tables present hypothetical yet representative quantitative data that could be generated from in vivo imaging studies of this compound.
Table 1: Tumor Burden Measured by Bioluminescence Imaging (BLI)
| Treatment Group | Day 0 (Photons/s) | Day 7 (Photons/s) | Day 14 (Photons/s) | Day 21 (Photons/s) | % Tumor Growth Inhibition (Day 21) |
| Vehicle | 1.5 x 10⁶ | 5.2 x 10⁶ | 1.8 x 10⁷ | 5.5 x 10⁷ | - |
| This compound (25 mg/kg) | 1.6 x 10⁶ | 2.1 x 10⁶ | 3.5 x 10⁶ | 8.0 x 10⁶ | 85.5% |
| This compound (50 mg/kg) | 1.5 x 10⁶ | 1.7 x 10⁶ | 2.0 x 10⁶ | 2.8 x 10⁶ | 94.9% |
Table 2: Metabolic Activity Measured by [¹⁸F]FDG-PET Imaging
| Treatment Group | Baseline SUVmax | 24h Post-Treatment SUVmax | % Change in SUVmax |
| Vehicle | 3.8 ± 0.4 | 3.9 ± 0.5 | +2.6% |
| This compound (50 mg/kg) | 3.9 ± 0.5 | 2.1 ± 0.3 | -46.2% |
Table 3: Tumor Microenvironment Changes (Hypothetical Flow Cytometry Data)
| Treatment Group | % CD8+ of CD3+ T cells | % Treg (FoxP3+) of CD4+ T cells | CD8+/Treg Ratio |
| Vehicle | 15.2 ± 2.1 | 25.8 ± 3.5 | 0.59 |
| This compound (50 mg/kg) | 35.6 ± 4.2 | 10.5 ± 1.8 | 3.39 |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging (BLI) for Tumor Growth Assessment
Objective: To non-invasively monitor tumor burden in response to this compound treatment.
Materials:
-
Tumor cells stably expressing luciferase (e.g., 4T1-luc2 for breast cancer, B16F10-luc for melanoma).
-
Immunocompromised or syngeneic mice (depending on the tumor model).
-
This compound formulated for oral gavage.
-
D-luciferin potassium salt.
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Anesthesia machine with isoflurane.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ luciferase-expressing tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and/or baseline BLI.
-
Randomization: When tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment groups (e.g., vehicle, this compound 25 mg/kg, this compound 50 mg/kg).
-
Baseline Imaging:
-
Anesthetize mice with isoflurane.
-
Intraperitoneally inject D-luciferin (150 mg/kg).
-
Wait for 10-15 minutes for substrate distribution.
-
Acquire bioluminescent images using the in vivo imaging system.
-
-
Treatment Administration: Administer this compound or vehicle daily via oral gavage.
-
Longitudinal Imaging: Repeat the imaging procedure at specified time points (e.g., weekly) to monitor tumor growth.
-
Data Analysis:
-
Define a region of interest (ROI) over the tumor for each image.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Calculate the percentage of tumor growth inhibition relative to the vehicle control group.
-
Protocol 2: [¹⁸F]FDG-PET Imaging for Metabolic Response Assessment
Objective: To assess the early metabolic response of tumors to this compound by measuring changes in glucose uptake.
Materials:
-
Tumor-bearing mice.
-
This compound.
-
[¹⁸F]FDG (Fluorodeoxyglucose).
-
PET/CT scanner.
-
Anesthesia machine.
Procedure:
-
Baseline PET/CT Scan:
-
Fast mice for 4-6 hours.
-
Anesthetize mice and maintain their body temperature.
-
Administer [¹⁸F]FDG (e.g., 100-200 µCi) via tail vein injection.
-
Allow for a 60-minute uptake period.
-
Acquire a whole-body PET/CT scan.
-
-
Treatment: Administer a single dose of this compound or vehicle.
-
Follow-up PET/CT Scan:
-
At a specified time post-treatment (e.g., 24 hours), repeat the fasting and imaging procedure as in step 1.
-
-
Data Analysis:
-
Co-register the PET and CT images.
-
Draw ROIs over the tumor on the CT images and project them onto the PET images.
-
Calculate the maximum standardized uptake value (SUVmax) for the tumor in each scan.
-
Determine the percentage change in SUVmax from baseline to post-treatment.
-
Conclusion
In vivo imaging provides a powerful, non-invasive toolkit for evaluating the anti-tumor activity and pharmacodynamics of this compound. Bioluminescence imaging is well-suited for longitudinal monitoring of tumor growth, while PET imaging with [¹⁸F]FDG can offer early insights into the metabolic response to treatment. These techniques, coupled with ex vivo analysis of the tumor microenvironment, can provide a comprehensive understanding of this compound's mechanism of action and guide its clinical development.
References
Application Notes and Protocols for Roginolisib-Induced Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roginolisib (IOA-244) is an orally bioavailable, highly selective, and potent allosteric inhibitor of phosphoinositide 3-kinase delta (PI3K-δ).[1] It has demonstrated significant anti-tumor activity by inducing apoptosis in various cancer cell lines, particularly in malignant pleural mesothelioma (MPM) and hematological malignancies.[2][3][4] This document provides detailed application notes and protocols for studying this compound-induced apoptosis in cancer cell lines, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
This compound exerts its pro-apoptotic effects primarily through the inhibition of the PI3K-δ/AKT/mTOR signaling pathway.[2] This pathway is frequently overactivated in cancer, promoting cell survival, proliferation, and resistance to therapy. By selectively targeting PI3K-δ, this compound disrupts these pro-survival signals, leading to programmed cell death.
In hematological malignancies, this compound has also been shown to modulate the expression of BCL-2 family proteins. Specifically, it downregulates the anti-apoptotic protein MCL-1 and upregulates the pro-apoptotic protein BIM. This shift in the balance of BCL-2 family members lowers the threshold for apoptosis induction and enhances the efficacy of other pro-apoptotic agents like the BCL-2 inhibitor, venetoclax.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| Ramos B cells | Burkitt's Lymphoma | Proliferation Assay | IC50 | 48 nM | - | |
| Ramos B cells | Burkitt's Lymphoma | pAkt Inhibition | IC50 | 280 nM | - | |
| PXF698, PXF1118, PXF1752 | Malignant Pleural Mesothelioma | MTT Assay | Cell Viability | 0.1-100 µM (72h) | 34-60% reduction | |
| MPM 420, MPM 353 | Malignant Pleural Mesothelioma | Co-culture Viability | IC50 | <0.1 µM (with Cisplatin/Nivolumab) | - | |
| Lymphoma Cell Lines | Lymphoma | Apoptosis Assay | - | 1.25-10 µM | Synergy with Venetoclax (5-40 nM) | |
| Chronic Lymphocytic Leukemia (CLL) | Chronic Lymphocytic Leukemia | Apoptosis Assay | - | 0.625-5 µM | Synergy with Venetoclax (1-8 nM) |
Table 2: Combination Therapy with this compound
| Cancer Type | Combination Agent(s) | Effect | Reference |
| Malignant Pleural Mesothelioma | Ipatasertib (AKT inhibitor), Sapanisertib (mTOR inhibitor) | Enhanced anti-tumor efficacy | |
| Malignant Pleural Mesothelioma | Cisplatin, Nivolumab | Enhanced cytotoxic anti-tumor effect | |
| Hematological Malignancies | Venetoclax (BCL-2 inhibitor) | Strong synergistic cell killing |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted for assessing the effect of this compound on the viability of MPM cell lines.
Materials:
-
MPM cell lines (e.g., PXF698, PXF1118, PXF1752)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This protocol is suitable for detecting apoptosis in lymphoma and CLL cells treated with this compound.
Materials:
-
Lymphoma or CLL cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or 7-AAD
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed cells at a density of 0.5-1 x 10^6 cells/mL and treat with the desired concentrations of this compound and/or other compounds for the indicated time (e.g., 24-48 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Caspase Activity Measurement: Caspase-Glo® 3/7 Assay
This protocol is based on the methodology used to assess caspase activation in MPM cells treated with this compound.
Materials:
-
MPM cell lines
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed 1 x 10^4 cells in 50 µL of culture medium per well in a white-walled 96-well plate.
-
Incubate for 24 hours at 37°C.
-
Treat cells with this compound (e.g., 100 µM) or vehicle control for 24 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 50 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 30 minutes to 1 hour.
-
Measure the luminescence using a luminometer.
Real-Time Apoptosis and Necrosis Monitoring
For a kinetic analysis of apoptosis, the RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay was used in studies with MPM cells.
Materials:
-
MPM cell lines
-
96-well plates (white or black, depending on reader)
-
This compound
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Reagent (Promega)
-
Multimode plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Prepare the RealTime-Glo™ Reagent according to the manufacturer's instructions.
-
Seed cells in a 96-well plate at the desired density.
-
Add the RealTime-Glo™ Reagent and the treatment (this compound) to the wells simultaneously.
-
Place the plate in a plate reader set to maintain 37°C and 5% CO2.
-
Measure luminescence (apoptosis) and fluorescence (necrosis) at regular intervals (e.g., every 30-60 minutes) for the desired duration of the experiment.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Apoptosis Detection
Caption: General workflow for assessing this compound-induced apoptosis.
Logical Relationship of BCL-2 Family Modulation
Caption: this compound's modulation of BCL-2 family proteins.
References
- 1. cdn.hellobio.com [cdn.hellobio.com]
- 2. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor this compound induces apoptosis in mesothelioma cells and increases immune effector cell composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Studying the Immune Effects of Roginolisib Using Co-culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roginolisib (IOA-244) is an orally administered, highly selective, allosteric inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ).[1] The PI3Kδ signaling pathway is crucial for the growth and survival of certain cancer cells and plays a significant role in modulating the immune system.[1] Notably, PI3Kδ is preferentially expressed in leukocytes, and its inhibition can break tumor-induced immune tolerance, primarily by affecting regulatory T cells (Tregs) and enhancing the activity of cytotoxic T lymphocytes. This document provides detailed protocols for establishing and utilizing in vitro co-culture models to investigate the immunomodulatory effects of this compound. These models are essential preclinical tools for elucidating the mechanism of action and evaluating the therapeutic potential of this compound in an immune-oncology context.
Mechanism of Action: PI3K/AKT/mTOR Signaling
This compound targets the p110δ catalytic subunit of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling cascade. This pathway is integral to cell proliferation, survival, and differentiation. In immune cells, particularly T cells, PI3Kδ signaling is critical for their activation, proliferation, and function. By inhibiting PI3Kδ, this compound can modulate the immune response, for instance, by reducing the suppressive function of Tregs and thereby enhancing anti-tumor immunity.
References
Application Notes and Protocols for Immune Profiling with IOA-244 using Mass Cytometry (CyTOF)
For Researchers, Scientists, and Drug Development Professionals
Introduction to IOA-244 and Mass Cytometry
IOA-244 is a first-in-class, non-ATP-competitive, and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3] The PI3Kδ signaling pathway is crucial for the development, proliferation, and function of various immune cells.[4][5] Dysregulation of this pathway is implicated in both hematological malignancies and solid tumors, often contributing to an immunosuppressive tumor microenvironment. IOA-244 has been shown to modulate the immune system by selectively targeting PI3Kδ, thereby breaking immune tolerance and enhancing anti-tumor immunity.
Mass cytometry, or Cytometry by Time-of-Flight (CyTOF), is a powerful technology for high-dimensional single-cell analysis. It utilizes antibodies tagged with heavy metal isotopes to simultaneously quantify over 40 parameters on a single cell, without the issue of spectral overlap inherent in traditional flow cytometry. This enables deep immune profiling of complex biological samples, making it an ideal tool to dissect the multifaceted effects of immunomodulatory agents like IOA-244 on the immune system.
These application notes provide a comprehensive overview and detailed protocols for utilizing mass cytometry to perform in-depth immune profiling of peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating lymphocytes (TILs) from preclinical models or clinical trial subjects treated with IOA-244.
IOA-244: Mechanism of Action and Immunomodulatory Effects
IOA-244's selective inhibition of PI3Kδ leads to a favorable remodeling of the tumor microenvironment and systemic immune landscape. Key immunomodulatory effects of IOA-244 include:
-
Inhibition of Regulatory T cell (Treg) Proliferation: IOA-244 has been demonstrated to inhibit the proliferation of immunosuppressive Tregs.
-
Preservation of Conventional T cell Function: The compound has limited anti-proliferative effects on conventional CD4+ T cells and no effect on CD8+ T cells.
-
Promotion of Memory CD8+ T cell Differentiation: Treatment with IOA-244 during T cell activation favors the differentiation of long-lived, memory-like CD8+ T cells, which are known for their enhanced anti-tumor capacity.
-
Reshaping the Tumor Microenvironment: In preclinical tumor models, IOA-244 treatment has been shown to decrease the frequency of suppressive immune cells, such as myeloid-derived suppressor cells (MDSCs), while increasing the infiltration of cytotoxic CD8+ T cells and Natural Killer (NK) cells.
These effects collectively contribute to breaking immune tolerance and sensitizing tumors to other immunotherapies like checkpoint inhibitors.
Quantitative Data Summary
The following tables summarize the reported effects of IOA-244 on various immune cell populations from preclinical studies. This data can be used as a reference for expected outcomes when analyzing samples with mass cytometry.
Table 1: Effect of IOA-244 on Tumor-Infiltrating Immune Cells in a CT26 Colon Cancer Model
| Cell Population | Change with IOA-244 Treatment |
| CD45+ Cells | No significant change |
| CD8+ T cells / CD45+ | Increased |
| CD4+ T cells / CD45+ | No significant change |
| Monocytic MDSCs / CD45+ | Decreased |
| Granulocytic MDSCs / CD45+ | Decreased |
Signaling Pathway and Experimental Workflow Diagrams
PI3Kδ Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway, which is inhibited by IOA-244 at the level of PI3Kδ.
Caption: PI3Kδ signaling pathway and the inhibitory action of IOA-244.
Mass Cytometry Experimental Workflow
The diagram below outlines the major steps in a typical mass cytometry experiment for immune profiling of samples treated with IOA-244.
Caption: A streamlined workflow for mass cytometry-based immune profiling.
Experimental Protocols
Protocol 1: PBMC Preparation and Staining for Mass Cytometry
This protocol details the steps for preparing and staining human PBMCs for CyTOF analysis to assess the impact of IOA-244.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Cell Staining Buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)
-
Metal-conjugated antibodies (see proposed panel below)
-
Cell-ID™ Intercalator-103Rh
-
Fixation/Permeabilization Buffer
-
Milli-Q Water
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Cell Viability Staining: Resuspend up to 3 x 10^6 cells in 1 mL of PBS. Add a viability reagent (e.g., cisplatin) to a final concentration of 25 µM and incubate for 1 minute at room temperature. Quench the reaction by adding 1 mL of Cell Staining Buffer.
-
Surface Marker Staining: Centrifuge the cells and resuspend the pellet in 50 µL of the surface antibody cocktail. Incubate for 30 minutes at room temperature.
-
Fixation and Permeabilization: Wash the cells twice with Cell Staining Buffer. Resuspend in 1 mL of Fixation/Permeabilization buffer and incubate for 30 minutes at 4°C.
-
Intracellular Marker Staining: Wash the cells twice with Permeabilization Buffer. Resuspend the pellet in 50 µL of the intracellular antibody cocktail and incubate for 30 minutes at 4°C.
-
Iridium Intercalator Staining: Wash the cells twice with Permeabilization Buffer and once with PBS. Resuspend the cells in 1 mL of PBS containing Cell-ID™ Intercalator-103Rh at a 1:2000 dilution. Incubate overnight at 4°C.
-
Final Preparation: The next day, wash the cells once with PBS and once with Milli-Q water. Resuspend the cells in Milli-Q water at a concentration of 0.5-1 x 10^6 cells/mL for acquisition.
Protocol 2: Proposed CyTOF Antibody Panel for IOA-244 Immune Monitoring
This 40-marker panel is designed to provide a comprehensive overview of major immune lineages and their functional states, with a focus on cell populations known to be affected by IOA-244.
Table 2: Proposed 40-Marker CyTOF Panel
| Marker | Metal Tag | Lineage/Function | Marker | Metal Tag | Lineage/Function |
| CD45 | 89Y | Pan-Leukocyte | CD127 | 155Gd | T cell Memory, Tregs |
| CD3 | 141Pr | T cells | CD25 | 156Gd | Tregs, Activated T cells |
| CD4 | 142Nd | Helper T cells | FoxP3 | 158Gd | Tregs |
| CD8a | 143Nd | Cytotoxic T cells | Ki-67 | 159Tb | Proliferation |
| CD19 | 144Nd | B cells | Granzyme B | 160Gd | Cytotoxicity |
| CD56 | 145Nd | NK cells | Perforin | 161Dy | Cytotoxicity |
| CD14 | 146Nd | Monocytes | CD69 | 162Dy | Early Activation |
| CD11b | 147Sm | Myeloid cells | HLA-DR | 163Dy | Antigen Presentation |
| CD33 | 148Nd | Myeloid cells | PD-1 | 164Dy | Exhaustion |
| CD16 | 149Sm | NK cells, Monocytes | CTLA-4 | 165Ho | Exhaustion |
| CD45RA | 150Nd | Naive T cells | TIM-3 | 166Er | Exhaustion |
| CCR7 | 151Eu | T cell Homing | LAG-3 | 167Er | Exhaustion |
| CD45RO | 152Sm | Memory T cells | p-AKT (S473) | 168Er | PI3K Pathway |
| CD62L | 153Eu | T cell Homing | p-S6 (S235/236) | 169Tm | mTOR Pathway |
| CD11c | 154Sm | Dendritic cells | ICOS | 170Er | T cell Co-stimulation |
| CD123 | 110Cd | pDCs | CD27 | 171Yb | T cell Memory |
| CD1c | 111Cd | mDC2 | CD28 | 172Yb | T cell Co-stimulation |
| CD141 | 112Cd | mDC1 | 4-1BB | 173Yb | T cell Co-stimulation |
| CD15 | 113Cd | Granulocytes | OX40 | 174Yb | T cell Co-stimulation |
| CD66b | 114Cd | Granulocytes | Cisplatin | 198Pt | Viability |
Protocol 3: Mass Cytometry Data Analysis Workflow
A general workflow for analyzing the high-dimensional data generated from a CyTOF experiment.
-
Data Pre-processing:
-
Normalization: Normalize the raw FCS files using bead standards to correct for instrument signal drift over time.
-
Debarcoding: If samples were barcoded and pooled, debarcode the data to assign events to their original samples.
-
Gating: Gate on live, single cells using event length, DNA intercalator (103Rh), and viability marker (Cisplatin).
-
-
High-Dimensional Data Analysis:
-
Dimensionality Reduction: Use algorithms like viSNE (t-SNE) or UMAP to visualize the high-dimensional data in two or three dimensions.
-
Clustering: Employ clustering algorithms such as FlowSOM or PhenoGraph to automatically identify and group cells into distinct populations based on their marker expression profiles.
-
-
Cell Population Annotation: Manually annotate the identified clusters based on the expression of canonical lineage markers.
-
Differential Analysis: Perform statistical analyses to identify changes in the abundance of cell populations and in the expression of functional markers between different treatment groups (e.g., pre- vs. post-IOA-244 treatment, or IOA-244 vs. placebo).
Conclusion
Mass cytometry is an invaluable tool for comprehensively characterizing the complex effects of immunomodulatory agents like IOA-244. The provided protocols and antibody panel offer a robust framework for researchers to conduct detailed immune profiling studies. The high-dimensional data generated will provide deep insights into the mechanism of action of IOA-244, facilitate the identification of predictive biomarkers of response, and guide the rational design of combination therapies. By leveraging the power of CyTOF, researchers can accelerate the clinical development of IOA-244 and other novel cancer immunotherapies.
References
- 1. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PI3K in T Cell Adhesion and Trafficking [frontiersin.org]
- 5. Frontiers | Strategies to Overcome Failures in T-Cell Immunotherapies by Targeting PI3K-δ and –γ [frontiersin.org]
Application Notes and Protocols: Roginolisib in Combination with Immunotherapy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roginolisib (also known as IOA-244) is a potent and selective, orally active inhibitor of phosphoinositide 3-kinase delta (PI3Kδ)[1]. The PI3Kδ signaling pathway is crucial for the proliferation and survival of certain cancer cells and plays a significant role in modulating the tumor microenvironment (TME)[2][3]. Notably, PI3Kδ is preferentially expressed in regulatory T cells (Tregs), an immunosuppressive cell population often abundant in the TME. By inhibiting PI3Kδ, this compound has been shown to decrease the number of Tregs, thereby enhancing the anti-tumor activity of effector T cells[2][4]. Preclinical studies have demonstrated that this immunomodulatory effect can be leveraged to sensitize tumors to immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies.
These application notes provide a summary of the preclinical in vivo data and detailed protocols for combining this compound with immunotherapy, based on published studies.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Combination with Anti-PD-1 Therapy in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | Treatment Group | Tumor Growth Inhibition (TGI) (%) | Key Immunophenotyping Changes |
| CT26 Colorectal Carcinoma | BALB/c | This compound | Moderate | Increased CD8+ T cells and NK cells; Decreased Tregs and MDSCs |
| Anti-PD-1 | Moderate | |||
| This compound + Anti-PD-1 | Significant Synergy | |||
| Lewis Lung Carcinoma (LLC) | C57BL/6 | This compound | Moderate | Increased CD8+ T cells and NK cells; Decreased Tregs and MDSCs |
| Anti-PD-1 | Low | |||
| This compound + Anti-PD-1 | Significant Synergy | |||
| Pan-02 Pancreatic Cancer | C57BL/6 | This compound + Anti-PD-1 | Synergistic anti-tumor activity | Not specified |
| A20 Lymphoma | BALB/c | This compound + Anti-PD-1 | Synergistic anti-tumor activity | Not specified |
Data synthesized from preclinical studies investigating the combination of this compound and anti-PD-1 antibodies. Specific TGI percentages were not detailed in the provided abstracts, but the synergistic effect was consistently reported.
Table 2: Preclinical In Vivo Combination Study of this compound with Chemo-immunotherapy in NSCLC Models
| Cell Co-culture Model | Treatment Group | Change in Activated CD8+ T cells (CD107a+/IFNγ+) | Change in M1-like Macrophages | Change in Tregs | Change in Exhausted CD8+ T cells (CTLA4+) | Change in MDSCs | Overall Effect on Antitumoral Immune Response |
| NSCLC patient-derived tumor cells and PBMCs | Chemo + Nivolumab | - | - | - | - | - | - |
| Chemo + Nivolumab + this compound | Increased | Increased | Decreased | Decreased | Decreased | Increased |
This study utilized an ex vivo co-culture model with patient-derived cells, which provides a strong rationale for in vivo studies. "Chemo" refers to carboplatin or gemcitabine.
Signaling Pathway
The combination of this compound and immunotherapy targets both cancer cell-intrinsic and extrinsic mechanisms. This compound inhibits the PI3Kδ pathway, leading to decreased proliferation and survival of cancer cells. In the tumor microenvironment, this inhibition preferentially affects regulatory T cells (Tregs), reducing their immunosuppressive function. This "rebalances" the TME, making it more susceptible to the action of immune checkpoint inhibitors like anti-PD-1, which block the inhibitory signals on effector T cells, leading to a more robust anti-tumor immune response.
Caption: Signaling pathway of this compound and anti-PD-1 immunotherapy.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in immunocompetent mice bearing syngeneic tumors.
Materials:
-
Animal Models: BALB/c or C57BL/6 mice (female, 6-8 weeks old).
-
Tumor Cell Lines: CT26 (colorectal), Lewis Lung Carcinoma (LLC), Pan-02 (pancreatic), A20 (lymphoma).
-
Reagents:
-
This compound (IOA-244) formulated for oral gavage.
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14).
-
Vehicle control for this compound.
-
Isotype control antibody for anti-PD-1.
-
Sterile PBS.
-
Matrigel (optional, for tumor cell implantation).
-
-
Equipment:
-
Standard animal housing facilities.
-
Calipers for tumor measurement.
-
Oral gavage needles.
-
Syringes and needles for injections.
-
Procedure:
-
Tumor Cell Culture and Implantation:
-
Culture the selected tumor cell line according to standard protocols.
-
On Day 0, subcutaneously implant tumor cells (e.g., 5 x 10^5 to 1 x 10^6 cells in 100 µL PBS, potentially mixed with Matrigel) into the flank of the mice.
-
-
Animal Grouping and Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (oral gavage) + Isotype control (intraperitoneal injection).
-
Group 2: this compound (oral gavage, daily) + Isotype control (intraperitoneal injection).
-
Group 3: Vehicle control (oral gavage) + Anti-PD-1 antibody (intraperitoneal injection, e.g., twice weekly).
-
Group 4: this compound (oral gavage, daily) + Anti-PD-1 antibody (intraperitoneal injection, e.g., twice weekly).
-
-
Dosing (example):
-
This compound: 30-60 mg/kg, daily.
-
Anti-PD-1 antibody: 10 mg/kg, twice weekly.
-
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health.
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach the humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Protocol 2: Immunophenotyping of the Tumor Microenvironment
Objective: To analyze the composition of immune cells within the TME following treatment with this compound and immunotherapy.
Materials:
-
Tumor Samples: Excised tumors from the in vivo efficacy study.
-
Reagents:
-
RPMI-1640 medium.
-
Collagenase D, DNase I.
-
Fetal Bovine Serum (FBS).
-
ACK lysis buffer.
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -CD11b, -Gr-1, -NK1.1).
-
Fixable viability dye.
-
-
Equipment:
-
GentleMACS Dissociator or similar tissue homogenizer.
-
70 µm cell strainers.
-
Flow cytometer.
-
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the excised tumors and digest them in a solution of Collagenase D and DNase I in RPMI medium at 37°C for 30-60 minutes with agitation.
-
Neutralize the enzymatic digestion with RPMI containing FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with PBS.
-
-
Flow Cytometry Staining:
-
Stain the cells with a fixable viability dye to exclude dead cells.
-
Perform surface staining with a cocktail of fluorescently conjugated antibodies against immune cell markers.
-
For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the populations of different immune cells (e.g., CD8+ T cells, Tregs, Myeloid-Derived Suppressor Cells (MDSCs), Natural Killer (NK) cells) as a percentage of total live CD45+ cells.
-
Experimental Workflow
Caption: Workflow for in vivo combination studies of this compound.
Conclusion
The combination of this compound with immunotherapy, particularly anti-PD-1 checkpoint inhibitors, represents a promising strategy to enhance anti-tumor immunity. Preclinical in vivo data demonstrate a synergistic effect, driven by the modulation of the tumor microenvironment. The protocols outlined above provide a framework for researchers to further investigate this combination in various cancer models. Careful consideration of the tumor model, dosing regimen, and endpoints is crucial for the successful design and interpretation of these studies.
References
Application Notes and Protocols: Lentiviral Knockdown of PIK3CD to Mimic Roginolisib Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roginolisib (IOA-244) is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), an enzyme encoded by the PIK3CD gene.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, often due to the overexpression or mutation of PI3K isoforms.[3][4] PI3Kδ is primarily expressed in hematopoietic cells but has been found to be ectopically expressed in various solid tumors, including colorectal cancer, lung carcinoma, and mesothelioma, where its overexpression is associated with poor prognosis.[3]
This compound has demonstrated anti-tumor effects by directly inhibiting cancer cell proliferation and inducing apoptosis. Furthermore, it modulates the tumor microenvironment by reducing regulatory T cells (Tregs), thereby enhancing the anti-tumor immune response. This dual mechanism of action makes PI3Kδ an attractive therapeutic target.
These application notes provide a framework for utilizing lentiviral-mediated short hairpin RNA (shRNA) to specifically knock down PIK3CD expression in cancer cell lines. This genetic approach serves as a valuable tool to mimic the on-target effects of pharmacological inhibitors like this compound, enabling researchers to study the specific consequences of PI3Kδ depletion, validate it as a therapeutic target, and investigate potential mechanisms of resistance.
Signaling Pathway and Experimental Rationale
The PI3Kδ signaling pathway plays a central role in cell survival and proliferation. The following diagram illustrates the canonical pathway and the point of intervention for both this compound and PIK3CD knockdown.
Caption: PI3Kδ signaling pathway and points of inhibition.
Experimental Protocols
The following protocols provide a detailed methodology for the lentiviral knockdown of PIK3CD and subsequent analysis of cellular effects.
Lentiviral shRNA Production
This protocol describes the production of lentiviral particles in HEK293T cells. It is crucial to handle lentiviruses under Biosafety Level 2 (BSL-2) conditions.
Materials:
-
HEK293T cells
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Lentiviral vector containing shRNA targeting PIK3CD (shPIK3CD) and a non-targeting scramble control (shScramble). Commercially available constructs can be obtained from suppliers like OriGene or VectorBuilder.
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM
-
0.45 µm syringe filters
Protocol:
-
Day 1: Seed 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Day 2: When cells are 70-80% confluent, prepare the transfection mix.
-
Mixture A: In a sterile tube, mix 10 µg of shPIK3CD or shScramble plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.
-
Mixture B: In a separate tube, add 30 µL of transfection reagent to 500 µL of Opti-MEM.
-
Combine Mixture A and B, mix gently, and incubate for 20 minutes at room temperature.
-
-
Add the transfection complex dropwise to the HEK293T cells.
-
Day 3 (24 hours post-transfection): Carefully replace the medium with fresh DMEM containing 10% FBS.
-
Day 4 & 5 (48 and 72 hours post-transfection): Harvest the supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Aliquot the viral supernatant and store at -80°C. For higher titers, concentration by ultracentrifugation is recommended.
Caption: Workflow for lentiviral particle production.
Transduction of Target Cancer Cells
This protocol outlines the transduction of a target cancer cell line (e.g., a colorectal cancer line like HCT-116 or a mesothelioma line where PI3Kδ is expressed).
Materials:
-
Target cancer cells
-
Complete growth medium for the target cell line
-
Lentiviral particles (shPIK3CD and shScramble)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin (if the lentiviral vector contains a puromycin resistance gene)
Protocol:
-
Day 1: Seed 5 x 10^4 target cells per well in a 24-well plate.
-
Day 2: Add Polybrene to the cells at a final concentration of 4-8 µg/mL.
-
Add the lentiviral particles to the cells. It is recommended to test a range of Multiplicity of Infection (MOI) to optimize transduction efficiency and minimize toxicity.
-
Incubate for 18-24 hours.
-
Day 3: Remove the virus-containing medium and replace it with fresh complete medium.
-
Day 4 onwards: If using a selection marker, add the appropriate antibiotic (e.g., puromycin at 1-10 µg/mL, concentration to be determined by a kill curve) to the medium to select for transduced cells.
-
Expand the stable, transduced cell pools for subsequent assays.
Validation of PIK3CD Knockdown
A. Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from shPIK3CD and shScramble transduced cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for PIK3CD and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of PIK3CD using the ΔΔCt method.
B. Western Blot Analysis
-
Lyse shPIK3CD and shScramble transduced cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against PI3Kδ (p110δ), phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative results from the described experiments, comparing the effects of shPIK3CD to a scramble control and treatment with this compound.
Table 1: Validation of PIK3CD Knockdown
| Group | Relative PIK3CD mRNA Expression (Fold Change) | p110δ Protein Level (% of Control) | p-Akt/Total Akt Ratio (% of Control) |
|---|---|---|---|
| Untreated | 1.00 ± 0.12 | 100 ± 8.5 | 100 ± 11.2 |
| shScramble | 0.95 ± 0.10 | 98 ± 7.9 | 95 ± 9.8 |
| shPIK3CD | 0.21 ± 0.05 | 25 ± 5.1 | 30 ± 6.4 |
| this compound (1 µM) | 0.98 ± 0.11 | 102 ± 9.1 | 35 ± 7.1 |
Table 2: Phenotypic Effects of PIK3CD Inhibition
| Group | Cell Viability (% of Control) at 72h | Apoptosis (% Annexin V Positive) at 48h |
|---|---|---|
| Untreated | 100 ± 9.3 | 4.5 ± 1.1 |
| shScramble | 97 ± 8.1 | 5.2 ± 1.3 |
| shPIK3CD | 55 ± 6.7 | 25.8 ± 3.5 |
| this compound (1 µM) | 62 ± 7.2 | 22.4 ± 3.1 |
Functional Assays to Mimic this compound Effects
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Seed 5,000 transduced cells per well in a 96-well plate.
-
For pharmacological comparison, treat non-transduced or shScramble cells with a dose range of this compound.
-
Measure cell viability at 24, 48, and 72 hours according to the manufacturer's protocol.
Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Seed 2.5 x 10^5 transduced cells in a 6-well plate.
-
After 48 hours, harvest the cells.
-
Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the cell population by flow cytometry to quantify early and late apoptotic cells.
Caption: Logical relationship of mimicking this compound with shRNA.
Conclusion
Lentiviral-mediated knockdown of PIK3CD is a robust method to replicate the on-target cellular effects of the selective PI3Kδ inhibitor, this compound. This approach allows for a specific and long-term reduction of the target protein, facilitating detailed investigations into the biological consequences of PI3Kδ inhibition in relevant cancer models. The protocols and expected outcomes described herein provide a comprehensive guide for researchers aiming to validate PI3Kδ as a therapeutic target and to explore the fundamental mechanisms underlying the efficacy of drugs like this compound.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound, an oral, highly selective and allosteric modulator of phosphoinositide 3-kinase inhibitor delta (PI3Kδ) in patients with uveal melanoma and advanced cancers. - ASCO [asco.org]
- 3. PIK3CD induces cell growth and invasion by activating AKT/GSK‐3β/β‐catenin signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Investigating the Role of PI3Kδ in Roginolisib's Mechanism of Action using CRISPR-Cas9
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing CRISPR-Cas9 gene editing to investigate the role of Phosphoinositide 3-kinase delta (PI3Kδ) in the therapeutic effects of Roginolisib.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[1] The PI3K signaling pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[1][2] PI3Kδ, an isoform of Class IA PI3Ks, is highly expressed in leukocytes and has been implicated in the pathogenesis of hematological malignancies and some solid tumors.[3][4]
This compound (IOA-244) is a novel, orally bioavailable, and highly selective allosteric inhibitor of PI3Kδ. It has demonstrated anti-tumor activity by inducing apoptosis in cancer cells and modulating the tumor microenvironment. This compound's unique non-ATP competitive binding mechanism contributes to its favorable safety profile.
CRISPR-Cas9 technology offers a powerful tool to precisely edit the genome and knockout specific genes. By knocking out the PIK3CD gene, which encodes the p110δ catalytic subunit of PI3Kδ, researchers can definitively investigate the on-target effects of this compound and elucidate the downstream signaling pathways it modulates.
Signaling Pathways and Experimental Logic
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT, which in turn activates mTOR and other downstream effectors. This compound selectively inhibits PI3Kδ, thereby blocking this signaling cascade and leading to apoptosis in cancer cells.
The experimental workflow described herein is designed to validate the role of PI3Kδ in this compound's mechanism of action by comparing its effects on wild-type (WT) cancer cells with those on PIK3CD knockout (KO) cells generated using CRISPR-Cas9.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments comparing the effects of this compound on wild-type (WT) and PIK3CD knockout (KO) cancer cells.
Table 1: Cell Viability (MTT Assay) after 72h Treatment
| Cell Line | Treatment (this compound) | Cell Viability (%) | Standard Deviation |
| WT | 0 µM (DMSO) | 100 | ± 5.2 |
| WT | 1 µM | 75.3 | ± 4.1 |
| WT | 10 µM | 42.1 | ± 3.5 |
| PIK3CD KO | 0 µM (DMSO) | 100 | ± 4.8 |
| PIK3CD KO | 1 µM | 98.2 | ± 5.5 |
| PIK3CD KO | 10 µM | 95.7 | ± 4.9 |
Table 2: Apoptosis (Caspase-3/7 Activity) after 48h Treatment
| Cell Line | Treatment (this compound) | Caspase-3/7 Activity (Fold Change) | Standard Deviation |
| WT | 0 µM (DMSO) | 1.0 | ± 0.1 |
| WT | 10 µM | 4.5 | ± 0.4 |
| PIK3CD KO | 0 µM (DMSO) | 1.1 | ± 0.2 |
| PIK3CD KO | 10 µM | 1.3 | ± 0.1 |
Table 3: Western Blot Analysis of p-AKT (Ser473) Levels after 24h Treatment
| Cell Line | Treatment (this compound) | Relative p-AKT Expression (Normalized to β-actin) | Standard Deviation |
| WT | 0 µM (DMSO) | 1.00 | ± 0.08 |
| WT | 10 µM | 0.21 | ± 0.04 |
| PIK3CD KO | 0 µM (DMSO) | 0.15 | ± 0.03 |
| PIK3CD KO | 10 µM | 0.13 | ± 0.02 |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of PIK3CD
This protocol outlines the generation of PIK3CD knockout cell lines using a two-plasmid CRISPR-Cas9 system.
References
- 1. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | p110δ PI3 kinase pathway: emerging roles in cancer [frontiersin.org]
- 4. [PDF] p110δ PI3 kinase pathway: emerging roles in cancer | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Roginolisib Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of Roginolisib (also known as IOA-244), a highly selective, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is a selective inhibitor of PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1][2] Its on-target effects include the suppression of this pathway, leading to reduced cancer cell proliferation and survival.[2][3] Additionally, this compound modulates the tumor microenvironment by decreasing the population of regulatory T cells (Tregs) and increasing the presence of cytotoxic T cells, thereby enhancing the anti-tumor immune response.[3]
Q2: How selective is this compound, and what are its potential off-targets?
A2: this compound is characterized as a highly selective inhibitor of PI3Kδ. Its unique allosteric and non-ATP competitive binding mechanism contributes to this high selectivity, which is expected to result in an improved safety and tolerability profile compared to other PI3K inhibitors. While it shows significant potency against PI3Kδ, it has considerably lower activity against other PI3K isoforms such as PI3Kα and PI3Kβ. For a detailed quantitative overview of its selectivity, please refer to the data tables below.
Q3: My experimental results with this compound are not what I expected based on its known on-target effects. How can I determine if this is due to an off-target effect?
A3: Unexpected experimental outcomes could indeed be a result of off-target activities. To investigate this, a multi-step approach is recommended:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with PI3Kδ in your experimental system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
-
Dose-Response Analysis: Conduct a thorough dose-response experiment. If the unexpected phenotype is only observed at concentrations significantly higher than the IC50 for PI3Kδ inhibition, it may suggest an off-target effect.
-
Use of a Structurally Different PI3Kδ Inhibitor: Employ another selective PI3Kδ inhibitor with a different chemical scaffold. If this second inhibitor does not produce the same unexpected phenotype, it strengthens the hypothesis of a this compound-specific off-target effect.
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Rescue Experiments: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of PI3Kδ. If the phenotype is not reversed, it strongly points towards an off-target mechanism.
-
Kinome-Wide Profiling: For a comprehensive analysis, consider a kinome-wide selectivity screen to identify other potential kinase targets of this compound at the concentrations showing the unexpected effect.
Data Presentation
This compound Selectivity Data
The following tables summarize the inhibitory activity of this compound against its primary target, PI3Kδ, and other related kinases.
| Target | IC50 (nM) | Assay Type | Reference |
| PI3Kδ | 145 | Biochemical | |
| PI3Kα | 18500 | Biochemical | |
| PI3Kβ | 2850 | Biochemical | |
| PI3Kδ | 280 | Cellular (pAkt inhibition in Ramos B cells) | |
| B cell proliferation | 48 | Cellular |
| Kinase | IC50 (µM) in Jurkat Cell Lysate |
| PI3Kδ | 0.019 |
| PI3Kβ | 0.43 |
| Vps34 | 9.0 |
| PI3Kα | 10.1 |
| Other kinases in panel | >15 |
Data adapted from Johnson et al., Cancer Research Communications, 2023.
Experimental Protocols
Kinase Selectivity Profiling (KiNativ™)
This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of kinases using the KiNativ™ platform, a method based on active site-directed competition binding.
Objective: To determine the IC50 values of this compound against a wide range of kinases to identify potential off-targets.
Methodology:
-
Lysate Preparation: Prepare lysates from a relevant cell line (e.g., Jurkat cells for immune kinases) that express a broad range of kinases.
-
Compound Incubation: Incubate the cell lysate with varying concentrations of this compound. A DMSO control should be included.
-
Probe Labeling: Add a biotinylated, irreversible ATP-competitive probe that will bind to the active site of kinases that are not inhibited by this compound.
-
Digestion: Digest the protein mixture into peptides using trypsin.
-
Affinity Purification: Enrich the probe-labeled peptides using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were not inhibited by this compound.
-
Data Analysis: The amount of probe-labeled peptide for each kinase is inversely proportional to the inhibitory activity of this compound. Calculate the IC50 value for each kinase by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Western Blot for Downstream PI3Kδ Signaling
This protocol details the steps for assessing the on-target activity of this compound by measuring the phosphorylation of AKT (p-AKT), a key downstream effector of PI3Kδ.
Objective: To confirm that this compound inhibits the PI3K/AKT signaling pathway in a cellular context.
Materials:
-
Cell line of interest (e.g., Ramos B cells)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere (if applicable). Treat the cells with a dose range of this compound for a specified time (e.g., 1 hour). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total AKT to confirm equal protein loading.
Troubleshooting Guides
Issue 1: No inhibition of p-AKT is observed by Western blot, even at high concentrations of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Compound | Verify the integrity and activity of the this compound stock solution. | A fresh, active compound should show inhibition. |
| Cell Line Insensitivity | Ensure the chosen cell line has an active PI3Kδ signaling pathway. | Use a positive control cell line known to be sensitive to PI3Kδ inhibition. |
| Incorrect Antibody | Confirm the specificity and optimal dilution of the p-AKT antibody. | A validated antibody should detect the phosphorylated form of AKT. |
| Suboptimal Lysis Buffer | Ensure that phosphatase inhibitors are included in the lysis buffer. | Proper lysis buffer will preserve the phosphorylation status of proteins. |
Issue 2: Unexpected cytotoxicity is observed at concentrations intended for selective PI3Kδ inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Kinase Inhibition | Perform a kinome-wide selectivity screen to identify other potential targets. | Identification of unintended kinase targets that may mediate cytotoxicity. |
| Non-kinase Off-target Effect | Consider chemical proteomics approaches to identify non-kinase binding partners. | Discovery of other cellular proteins that interact with this compound. |
| On-target Toxicity in the Specific Cell Line | Test this compound in a panel of cell lines with varying PI3Kδ expression levels. | If cytotoxicity correlates with PI3Kδ expression, it may be an on-target effect. |
Visualizations
Caption: this compound inhibits the PI3Kδ signaling pathway.
Caption: Workflow for investigating this compound's off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor this compound induces apoptosis in mesothelioma cells and increases immune effector cell composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Toxicity of IOA-244: A Technical Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the novel PI3Kδ inhibitor, IOA-244 (also known as Roginolisib). Here, you will find a comprehensive overview of its preclinical toxicity profile, detailed experimental methodologies, and troubleshooting guidance to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the known target organs for IOA-244 toxicity in preclinical models?
A1: Based on 4-week Good Laboratory Practice (GLP) toxicology studies, the primary target organs for IOA-244 toxicity are the skin, gastrointestinal tract, and lymphoid tissue in dogs.[1][2][3] In rats, toxicity was observed at higher doses, with lymphoid tissue also being affected.[1][2]
Q2: What is the No-Observed-Adverse-Effect-Level (NOAEL) for IOA-244 in preclinical species?
A2: In rats, the NOAEL was established at 15 mg/kg/day following once-daily oral administration for 4 weeks. A NOAEL was not determined in dogs due to the observation of epithelial lesions of the skin at the lowest tested dose of 5 mg/kg. However, these effects were considered monitorable and reversible.
Q3: Are the observed toxicities with IOA-244 reversible?
A3: Yes, in dogs, toxicities affecting the digestive mucosa, liver, and skin observed at doses of 15 mg/kg and higher were shown to be reversible after cessation of treatment.
Q4: How does the pharmacokinetic profile of IOA-244 influence its toxicity?
A4: The pharmacokinetic (PK) profile of IOA-244 is a critical factor in its safety. The unique PK properties of this compound allow for selective PI3Kδ inhibition without the significant gastrointestinal or dermatologic toxicities that have been observed with other PI3K inhibitors in clinical settings.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected mortality in dog studies. | Doses of 30 mg/kg and higher have been associated with increased mortality in dogs. | Review dosing regimen and consider dose reduction. Ensure adequate monitoring for clinical signs of distress. |
| Skin lesions observed at low doses in dogs. | This is a known toxicity of IOA-244 in dogs, observed even at 5 mg/kg. | Implement a clear scoring system for dermatological toxicity. Consider including recovery groups to assess reversibility. |
| Gastrointestinal upset (e.g., diarrhea, vomiting) in animals. | Gastrointestinal toxicity is a dose-dependent effect of IOA-244, particularly in dogs. | Ensure proper hydration and nutrition. Monitor for signs of dehydration and weight loss. Collect fecal samples for analysis if necessary. |
| Evidence of lymphoid tissue depletion in histology. | Lymphoid tissue toxicity has been observed in both rats and dogs. | Ensure comprehensive histopathological evaluation of lymphoid organs (spleen, thymus, lymph nodes). Consider including immunophenotyping to assess effects on specific lymphocyte populations. |
Quantitative Toxicity Data
The following tables summarize the key quantitative findings from preclinical toxicology studies of IOA-244.
Table 1: IOA-244 Toxicity Profile in Rats (4-Week GLP Study)
| Dose (mg/kg/day) | Key Findings | NOAEL |
| ≤ 75 | Tolerated | 15 mg/kg |
| ≥ 100 | Toxicity observed | - |
Table 2: IOA-244 Toxicity Profile in Dogs (4-Week GLP Study)
| Dose (mg/kg/day) | Key Findings | NOAEL |
| 5 | Epithelial lesions of the skin | Not Determined |
| ≥ 15 | Necrotizing damage of intestinal epithelia, digestive mucosa, liver, and skin toxicity (reversible) | - |
| ≥ 30 | Greater incidence of mortality | - |
Experimental Protocols
General Protocol for a 4-Week Repeated-Dose Oral Toxicity Study (GLP-compliant)
This protocol provides a generalized framework based on the conducted studies with IOA-244.
1. Test System:
-
Species: Sprague-Dawley rats and Beagle dogs.
-
Sex: Equal numbers of males and females.
-
Health Status: Healthy, young adult animals.
2. Dosing:
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group.
-
Dose Formulation: IOA-244 suspended in an appropriate vehicle.
3. Study Duration:
-
Treatment Period: 28 days.
-
Recovery Period: A subset of animals from the high-dose and control groups are typically observed for a 4-week recovery period.
4. Observations and Examinations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Signs: Observed daily.
-
Body Weight: Recorded weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examined prior to study initiation and at termination.
-
Electrocardiography (ECG): Performed on dogs at baseline and at specified intervals.
-
Clinical Pathology: Blood and urine samples collected at baseline, mid-study, and termination for hematology, clinical chemistry, and urinalysis.
-
Toxicokinetics: Blood samples collected at specified time points to determine plasma concentrations of IOA-244.
5. Pathology:
-
Gross Necropsy: Full necropsy performed on all animals at termination.
-
Organ Weights: Key organs weighed.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups are processed for microscopic examination. Target organs from lower dose groups are also examined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of IOA-244 and a typical experimental workflow for a preclinical toxicity study.
Caption: IOA-244 inhibits the PI3Kδ signaling pathway.
Caption: Workflow for a preclinical toxicity study.
References
- 1. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
Roginolisib Clinical Trials: A Technical Support Center for Managing Adverse Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse effects associated with Roginolisib in clinical trials.
Understanding this compound's Mechanism and Safety Profile
This compound is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in a signaling pathway crucial for the growth and survival of certain cancer cells.[1] By targeting PI3Kδ, this compound aims to halt cancer progression and has shown promise in various malignancies, including uveal melanoma, non-small cell lung cancer, and myelofibrosis.[1] Notably, this compound is designed to have a more favorable safety profile compared to earlier generations of PI3K inhibitors. Clinical data from the DIONE-01 trial indicates that this compound is generally well-tolerated, with less than 7% of Grade 3/4 treatment-emergent adverse events (TEAEs) and no dose-limiting toxicities reported.[2][3][4]
Visualizing the PI3K Signaling Pathway
The diagram below illustrates the PI3K signaling pathway and the point of intervention for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with this compound in clinical trials?
A1: Based on clinical trial data, the most commonly observed adverse effects are generally low-grade and manageable. These can include transient thrombocytopenia (a temporary decrease in platelet count) and transient elevations in liver transaminases (AST and ALT). Other potential side effects, common to the PI3K inhibitor class, may include diarrhea, rash, and fatigue, though these have been reported with low incidence for this compound.
Q2: How does the safety profile of this compound compare to other PI3K inhibitors?
A2: this compound has demonstrated a favorable safety profile in clinical trials, with a lower incidence of severe adverse events compared to first-generation PI3K inhibitors. This is attributed to its high selectivity for the PI3Kδ isoform. In the DIONE-01 study, less than 7% of Grade 3/4 treatment-emergent adverse events were reported, and no dose-limiting toxicities were observed.
Q3: Are there any specific patient populations that may be at higher risk for adverse effects?
A3: As with any investigational drug, patients with pre-existing hematological conditions or impaired liver function should be monitored closely. However, clinical trial data for this compound has not highlighted specific subpopulations at a significantly higher risk for adverse events.
Troubleshooting Guides for Adverse Event Management
The following guides provide structured protocols for monitoring, grading, and managing the most common adverse effects associated with this compound.
Management of Hematological Toxicities (Thrombocytopenia)
Issue: A patient in a clinical trial develops a decreased platelet count.
Experimental Protocol for Monitoring:
-
Baseline Assessment: A complete blood count (CBC) with differential should be performed at baseline before initiating this compound.
-
Routine Monitoring: CBC with differential should be monitored every two weeks for the first two cycles of treatment, and then monthly thereafter, or as clinically indicated.
-
Symptom Monitoring: Patients should be educated to report any signs or symptoms of bleeding, such as petechiae, ecchymosis, or epistaxis.
Data Presentation: Grading of Thrombocytopenia (CTCAE v5.0)
| Grade | Platelet Count (/µL) | Clinical Intervention |
| 1 | < LLN - 75,000 | Continue this compound, increase monitoring frequency to weekly. |
| 2 | < 75,000 - 50,000 | Continue this compound with close monitoring. |
| 3 | < 50,000 - 25,000 | Withhold this compound. Monitor CBC every 2-3 days. Consider dose reduction upon recovery to Grade ≤1. |
| 4 | < 25,000 | Withhold this compound. Monitor CBC daily. Platelet transfusion may be indicated. |
LLN = Lower Limit of Normal
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Roginolisib Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Roginolisib (IOA-244) dosage to minimize toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity profile?
A1: this compound is a highly selective, orally active, and allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] PI3Kδ is a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is crucial for the growth, proliferation, and survival of certain cancer cells.[3] By inhibiting PI3Kδ, this compound can suppress tumor cell growth.[3] Additionally, this compound has been shown to reduce the number of regulatory T cells (Tregs), which can suppress the body's anti-cancer immune response.[4] The toxicity profile of this compound is linked to its on-target inhibition of PI3Kδ, which is also expressed in healthy immune cells. However, its high selectivity and unique allosteric binding mechanism are thought to contribute to its favorable safety profile compared to other PI3K inhibitors.
Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?
A2: In preclinical studies with dogs, dose-dependent skin and gastrointestinal toxicities were observed. Lymphoid tissue toxicity was seen in both rats and dogs. In clinical trials, this compound has been generally well-tolerated. The most common adverse events (AEs) are typically low-grade (Grade 1 and 2) and transient. These include diarrhea and elevations in liver enzymes (AST/ALT). Grade 3 toxicities are less common and have also been reported as transient. Importantly, no dose-limiting toxicities have been observed in clinical trials to date.
Q3: What is the recommended Phase 2 dose (RP2D) of this compound and how was it determined?
A3: The recommended Phase 2 dose (RP2D) for this compound is 80 mg administered orally once daily. This dose was determined through a dose-escalation study (part of the DIONE-01 trial) that evaluated doses of 10 mg, 20 mg, 40 mg, and 80 mg daily. The 80 mg dose was selected based on its favorable safety profile and evidence of clinical activity.
Q4: How can I monitor for and manage potential this compound-related toxicities in my experiments?
A4: For preclinical in vivo studies, closely monitor animals for clinical signs of toxicity, particularly skin abnormalities (rashes, lesions) and gastrointestinal issues (diarrhea, weight loss). Regular blood work to monitor liver enzymes and lymphocyte counts is also recommended. For in vitro studies, a variety of assays can be employed to assess cytotoxicity and specific organ-level toxicities. Detailed protocols for assessing gastrointestinal, skin, and lymphoid toxicity are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity in vitro | - Cell line sensitivity- Off-target effects at high concentrations- Incorrect dosage calculation | - Perform a dose-response curve to determine the IC50 for your specific cell line.- Ensure the concentrations used are relevant to the clinically achievable plasma concentrations.- Double-check all calculations and stock solution concentrations. |
| Inconsistent results in toxicity assays | - Variability in experimental technique- Reagent quality- Passage number of cell lines | - Standardize all steps of the experimental protocol.- Use fresh, high-quality reagents.- Use cell lines within a consistent and low passage number range. |
| Difficulty in assessing lymphoid toxicity in vivo | - Insensitive endpoints- Inappropriate timing of assessment | - Include both histopathology of lymphoid organs (spleen, thymus, lymph nodes) and immunophenotyping by flow cytometry to assess changes in lymphocyte subpopulations.- Conduct assessments at multiple time points to capture both acute and chronic effects. |
Data Presentation
Preclinical Toxicity of this compound
| Species | Dose | Observed Toxicities | NOAEL |
| Rat | ≥100 mg/kg | General toxicity | 15 mg/kg |
| Dog | 5 mg/kg | Epithelial lesions of the skin | Not determined |
| ≥15 mg/kg | Necrotizing damage of intestinal epithelia, digestive mucosa, liver, and skin toxicities | ||
| ≥30 mg/kg | Higher incidence of mortality |
NOAEL: No-Observed-Adverse-Effect-Level (Data sourced from preclinical toxicology studies)
Clinically Observed Adverse Events with this compound (DIONE-01 Trial)
| Dose | Grade 1 & 2 Adverse Events | Grade 3 Adverse Events | Dose-Limiting Toxicities |
| 10 mg, 20 mg, 40 mg (Solid Tumors) | Transient diarrhea, AST/ALT elevation | Not specified in detail, but overall low incidence | None reported |
| 20 mg (Follicular Lymphoma) | Not specified in detail | Transient toxicities (25% of patients) | None reported |
| 80 mg (Solid Tumors & Follicular Lymphoma) | Not specified in detail | Transient toxicities (25% of patients in FL cohort) | None reported |
| 80 mg (Recommended Phase 2 Dose) | Overall, well-tolerated | <7% considered related to this compound | None reported |
(Data compiled from abstracts of the DIONE-01 trial)
Experimental Protocols
In Vitro Gastrointestinal Toxicity Assessment using Intestinal Organoids
This protocol is adapted from established methods for drug toxicity screening using 3D intestinal organoids.
Objective: To assess the cytotoxic effects of this compound on intestinal epithelial cells in a physiologically relevant 3D model.
Materials:
-
Human intestinal organoids (e.g., derived from primary tissue or iPSCs)
-
Matrigel® or other suitable basement membrane matrix
-
Intestinal organoid growth medium
-
This compound stock solution (in DMSO)
-
96-well plates (white, clear bottom for microscopy)
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Protocol:
-
Organoid Culture and Seeding:
-
Culture and expand intestinal organoids according to standard protocols.
-
Dissociate organoids into small fragments.
-
Resuspend organoid fragments in Matrigel® at a density suitable for seeding in a 96-well plate.
-
Dispense 10 µL of the organoid-Matrigel® suspension into the center of each well of a pre-warmed 96-well plate.
-
Incubate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.
-
Gently add 100 µL of complete intestinal organoid growth medium to each well.
-
-
Dosing:
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Prepare serial dilutions of this compound in growth medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
After 24-48 hours of organoid growth, carefully replace the medium with the medium containing the different concentrations of this compound or vehicle control.
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Incubate for a duration relevant to the intended in vivo exposure (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cytotoxicity:
-
At the end of the treatment period, assess organoid morphology using a microscope.
-
Perform a cell viability assay according to the manufacturer's instructions. For CellTiter-Glo® 3D:
-
Equilibrate the plate and reagents to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
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Mix vigorously to lyse the organoids and release ATP.
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Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
-
Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the dose-response curve and determine the IC50 value.
-
In Vitro Skin Toxicity Assessment using Reconstituted Human Epidermis (RhE) Models
This protocol is based on the OECD Test Guideline 439 for in vitro skin irritation testing.
Objective: To evaluate the potential of this compound to cause skin irritation.
Materials:
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Reconstituted human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)
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Assay medium provided by the RhE model manufacturer
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This compound stock solution (in a suitable solvent)
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Positive control (e.g., 5% Sodium Dodecyl Sulfate)
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Negative control (e.g., PBS)
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MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
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Isopropanol or other formazan extraction solvent
-
24-well plates
-
Spectrophotometer
Protocol:
-
Tissue Preparation:
-
Upon receipt, place the RhE tissues in 24-well plates containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO2.
-
-
Dosing:
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Prepare dilutions of this compound in a suitable vehicle.
-
Remove the assay medium from the wells.
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Topically apply a defined volume (e.g., 25-50 µL) of the this compound solution, positive control, or negative control directly onto the surface of the RhE tissues.
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Incubate for a specified exposure time (e.g., 60 minutes) at 37°C and 5% CO2.
-
-
Post-Exposure Incubation:
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After the exposure period, thoroughly wash the surface of the tissues with PBS to remove the test substance.
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Transfer the tissues to new 24-well plates containing fresh, pre-warmed assay medium.
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Incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
-
Viability Assessment (MTT Assay):
-
Transfer the RhE tissues to a new 24-well plate containing MTT medium (assay medium with MTT).
-
Incubate for 3 hours at 37°C and 5% CO2. During this time, viable cells will convert the yellow MTT to a blue formazan precipitate.
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Remove the tissues from the MTT medium and place them in a new plate.
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Add an extraction solvent (e.g., isopropanol) to each well to dissolve the formazan.
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Shake the plate for at least 2 hours at room temperature to ensure complete extraction.
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Measure the absorbance of the extracted formazan solution using a spectrophotometer at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of viability for each tissue relative to the negative control.
-
A substance is generally considered an irritant if the tissue viability is reduced to ≤ 50% of the negative control.
-
In Vivo Lymphoid Tissue Toxicity Assessment
This protocol outlines a general approach for assessing the impact of this compound on lymphoid tissues in a rodent model.
Objective: To evaluate the potential immunotoxicity of this compound by examining lymphoid organs.
Materials:
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Rodents (e.g., rats or mice)
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This compound formulation for oral administration
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Vehicle control
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Standard toxicology study equipment
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Formalin (10% neutral buffered) for tissue fixation
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Flow cytometry antibodies for lymphocyte subpopulation analysis (e.g., anti-CD3, -CD4, -CD8, -B220 for mice)
-
Flow cytometer
Protocol:
-
Animal Dosing and Observation:
-
Acclimate animals to the study conditions.
-
Administer this compound orally once daily for a specified duration (e.g., 28 days). Include a vehicle control group.
-
Monitor animals daily for clinical signs of toxicity. Record body weights regularly.
-
-
Necropsy and Tissue Collection:
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At the end of the study, euthanize the animals.
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Perform a thorough gross necropsy.
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Collect lymphoid organs: spleen, thymus, and draining lymph nodes (e.g., mesenteric).
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Weigh the spleen and thymus.
-
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Histopathology:
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Fix the collected lymphoid organs in 10% neutral buffered formalin.
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Process the tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).
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A veterinary pathologist should perform a microscopic examination of the tissues, evaluating for changes in cellularity, architecture, and the presence of any lesions in different compartments of the lymphoid organs.
-
-
Immunophenotyping (Flow Cytometry):
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At necropsy, collect a portion of the spleen and/or lymph nodes in a suitable medium (e.g., RPMI) for single-cell suspension preparation.
-
Prepare single-cell suspensions from the lymphoid tissues.
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Stain the cells with a panel of fluorescently labeled antibodies specific for different lymphocyte subpopulations.
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Acquire the stained cells on a flow cytometer.
-
-
Data Analysis:
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Analyze the histopathology findings for any treatment-related changes in lymphoid organ structure.
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Analyze the flow cytometry data to determine the relative and absolute numbers of different lymphocyte populations (e.g., T cells, B cells, helper T cells, cytotoxic T cells).
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Compare the data from the this compound-treated groups to the vehicle control group to identify any significant changes.
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Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound toxicity.
References
- 1. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 2. iOnctura announces FDA clearance of IND application for this compound, a first-in-class allosteric modulator of PI3Kδ [prnewswire.com]
- 3. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
Roginolisib stability in DMSO and cell culture media
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of Roginolisib in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and effectiveness of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: this compound has a solubility of 100 mg/mL in DMSO. It is important to note that ultrasonic assistance may be required to achieve complete dissolution.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration, not exceeding 100 mg/mL. For example, to make a 10 mM stock solution, you would dissolve 5.27 mg of this compound (Molecular Weight: 526.58 g/mol ) in 1 mL of DMSO. Ensure the solution is clear and free of particulates. If precipitation occurs, gentle warming and/or sonication can aid dissolution.
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is crucial to maintain the stability of this compound. Please refer to the table below for detailed storage guidelines for both the powdered form and stock solutions in DMSO. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: Is there data on the stability of this compound in cell culture media like DMEM or RPMI-1640?
A5: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in common cell culture media over extended periods (e.g., 24, 48, 72 hours) at 37°C. The stability of a compound in aqueous solutions like cell culture media can be influenced by factors such as pH, temperature, and interactions with media components. Therefore, it is highly recommended to empirically determine the stability of this compound in your specific cell culture medium and under your experimental conditions. A detailed protocol for this determination is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Precipitation is observed after diluting the this compound DMSO stock solution in cell culture medium.
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Possible Cause 1: The final concentration of this compound exceeds its solubility in the aqueous medium.
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Solution: Ensure the final concentration of this compound in your experiment is within a soluble range. It may be necessary to perform a solubility test in your specific cell culture medium.
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Possible Cause 2: The percentage of DMSO in the final working solution is too low to maintain solubility.
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Solution: While it is important to keep the final DMSO concentration low to avoid solvent-induced cellular toxicity (typically ≤ 0.5%), a certain amount is necessary to maintain the compound in solution. If you suspect a solubility issue, consider preparing an intermediate dilution of the this compound stock in cell culture medium before making the final dilution.
-
-
Possible Cause 3: Insufficient mixing upon dilution.
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Solution: Vigorously vortex or mix the solution immediately after adding the this compound stock to the medium to ensure rapid and uniform dispersion.
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Issue 2: Inconsistent or lower-than-expected activity of this compound in long-term experiments (>24 hours).
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Possible Cause: Degradation of this compound in the cell culture medium at 37°C.
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Solution 1: For long-term assays, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24 hours).
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Solution 2: Perform a stability assessment of this compound in your specific cell culture medium and under your experimental conditions to determine its half-life. This will help in designing your experiments with appropriate time points for media changes. Refer to the "Experimental Protocol for Determining this compound Stability in Cell Culture Media" for a detailed procedure.
-
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Solubility in DMSO | 100 mg/mL (189.90 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | Store in a dry, dark place. |
| Storage of Stock Solution (in DMSO) | -80°C for 2 years; -20°C for 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Table 2: Stability of this compound in Cell Culture Media at 37°C
| Cell Culture Medium | Time Point (hours) | Remaining Compound (%) | Notes |
| DMEM (+10% FBS) | 24 | Data not available | It is recommended to determine stability empirically. |
| 48 | Data not available | ||
| 72 | Data not available | ||
| RPMI-1640 (+10% FBS) | 24 | Data not available | It is recommended to determine stability empirically. |
| 48 | Data not available | ||
| 72 | Data not available |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a few minutes. e. Visually inspect the solution to ensure it is clear and free of any precipitate. f. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. g. Store the aliquots at -80°C or -20°C as recommended.
Protocol 2: Experimental Protocol for Determining this compound Stability in Cell Culture Media
-
Materials: this compound DMSO stock solution, cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments, sterile microcentrifuge tubes or a 96-well plate, incubator (37°C, 5% CO2), analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).
-
Procedure: a. Prepare a working solution of this compound in the cell culture medium at the final concentration to be used in your experiments. Ensure the final DMSO concentration is consistent with your experimental conditions (typically ≤ 0.5%). b. Prepare a control sample of the same medium without this compound. c. Aliquot the this compound-containing medium into multiple sterile tubes or wells of a plate. d. Incubate the samples at 37°C in a 5% CO2 incubator. e. At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove an aliquot and immediately store it at -80°C to halt any further degradation until analysis. f. After collecting all time points, analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV, LC-MS). g. Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. h. Plot the percentage of remaining this compound against time to determine its stability profile in the specific cell culture medium.
Visualizations
Caption: this compound inhibits the PI3Kδ signaling pathway.
Caption: Workflow for preparing this compound stock solution.
Caption: Troubleshooting guide for this compound precipitation.
References
Roginolisib Therapy Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Roginolisib.
Troubleshooting Guides
This section offers a question-and-answer formatted guide to troubleshoot specific issues that may arise during your research with this compound.
Question 1: My cells are showing decreased sensitivity or acquired resistance to this compound. What are the potential underlying mechanisms?
Answer:
Acquired resistance to PI3Kδ inhibitors like this compound is a complex process that can be driven by various molecular changes within the cancer cells. While specific resistance mechanisms to this compound are still under investigation, based on its mechanism of action and data from other PI3K inhibitors, potential resistance pathways include:
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Reactivation of the PI3K/AKT/mTOR Pathway: Cancer cells can develop mechanisms to bypass the inhibitory effect of this compound and reactivate the PI3K pathway. This can occur through:
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Feedback Loop Activation: Inhibition of PI3Kδ can sometimes lead to the activation of other signaling pathways that in turn reactivate PI3K signaling. For instance, downregulation of the PI3K pathway can lead to the nuclear localization of FOXO transcription factors, which can upregulate the expression of receptor tyrosine kinases (RTKs) like HER2 and HER3.[1][2]
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Mutations in Pathway Components: Acquired mutations in genes encoding components of the PI3K pathway, such as PIK3CA or AKT, can render the pathway constitutively active, even in the presence of an inhibitor.[3]
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Loss of Tumor Suppressors: Loss of function of tumor suppressors that negatively regulate the PI3K pathway, such as PTEN, can contribute to resistance.[3]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of the PI3K pathway. Examples include the MAPK/ERK and JAK/STAT pathways.
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Drug Efflux and Metabolism: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound.[4] Alterations in drug metabolism can also contribute to reduced efficacy.
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Tumor Microenvironment-Mediated Resistance: The tumor microenvironment can provide pro-survival signals to cancer cells, protecting them from the effects of targeted therapies. For example, stromal cells can secrete growth factors that activate alternative survival pathways in cancer cells.
Below is a diagram illustrating potential resistance pathways to PI3Kδ inhibition.
Caption: Potential mechanisms of resistance to PI3Kδ inhibition.
Question 2: How can I experimentally investigate the mechanism of resistance to this compound in my cell line?
Answer:
A systematic approach is required to elucidate the specific resistance mechanisms in your experimental model. The following workflow can guide your investigation:
Caption: Experimental workflow for investigating this compound resistance.
Experimental Protocols:
-
Generation of Resistant Cell Lines:
-
Culture sensitive parental cells in the presence of a low concentration of this compound (e.g., IC20).
-
Gradually increase the concentration of this compound over several months as cells adapt and become resistant.
-
Periodically assess the IC50 to monitor the development of resistance.
-
-
Confirmation of Resistance (IC50 Determination):
-
Seed both sensitive and resistant cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT).
-
Calculate IC50 values using non-linear regression analysis.
-
-
Western Blot Analysis:
-
Lyse sensitive and resistant cells, with and without this compound treatment.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, p-STAT3, total STAT3).
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Analyze protein expression levels to identify pathway activation.
-
-
Next-Generation Sequencing (NGS):
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Perform Whole Exome Sequencing (WES) to identify mutations in genes of the PI3K pathway and other cancer-related genes.
-
Conduct RNA-sequencing (RNA-seq) to identify differentially expressed genes and activated signaling pathways in resistant cells.
-
Data Presentation:
Table 1: Hypothetical IC50 Values for Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 50 | 1 |
| Resistant Clone 1 | 500 | 10 |
| Resistant Clone 2 | 1200 | 24 |
Table 2: Hypothetical Gene Expression Changes in Resistant Cells (from RNA-seq)
| Gene | Log2 Fold Change (Resistant vs. Sensitive) | Pathway |
| EGFR | 3.5 | RTK Signaling |
| KRAS | 2.8 | MAPK Pathway |
| PTEN | -2.1 | PI3K Signaling |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. By inhibiting PI3Kδ, this compound blocks downstream signaling, leading to decreased proliferation and induction of apoptosis in cancer cells.
Q2: In which cancer types is this compound being investigated?
A2: this compound is currently being evaluated in clinical trials for a variety of solid and hematological malignancies, including uveal melanoma, non-small cell lung cancer (NSCLC), myelofibrosis, chronic lymphocytic leukemia (CLL), and peripheral T-cell lymphomas.
Q3: Can this compound be used to overcome resistance to other cancer therapies?
A3: Yes, a key area of investigation for this compound is its potential to overcome resistance to other cancer treatments, particularly immunotherapy. The rationale for this is based on this compound's ability to modulate the tumor microenvironment. By inhibiting PI3Kδ in immune cells, this compound can reduce the number and suppressive function of regulatory T cells (Tregs), thereby enhancing the anti-tumor immune response. This can potentially re-sensitize tumors to immune checkpoint inhibitors. Clinical trials are ongoing to evaluate this compound in combination with checkpoint inhibitors like dostarlimab.
Q4: What are the potential biomarkers for predicting response to this compound?
A4: While definitive predictive biomarkers are still being established, potential candidates include:
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PIK3CD Expression: The expression level of the gene encoding PI3Kδ may correlate with sensitivity to this compound.
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PTEN Status: Loss of the tumor suppressor PTEN, which negatively regulates the PI3K pathway, may indicate dependence on this pathway and sensitivity to its inhibition.
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Immune Cell Infiltration: The presence of a "hot" tumor microenvironment with high levels of T-cell infiltration may predict a better response to this compound, especially in combination with immunotherapy.
Q5: What combination strategies are being explored with this compound to prevent or overcome resistance?
A5: Combination therapy is a key strategy to enhance the efficacy of this compound and prevent the development of resistance. Current clinical trials are investigating this compound in combination with:
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Immune Checkpoint Inhibitors: (e.g., dostarlimab) to enhance the anti-tumor immune response.
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Chemotherapy: (e.g., docetaxel) to target cancer cells through different mechanisms.
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Other Targeted Therapies: (e.g., JAK inhibitors like ruxolitinib in myelofibrosis).
The following diagram illustrates the logic of combination therapy with this compound.
Caption: Rationale for this compound combination therapy.
References
Troubleshooting Roginolisib insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roginolisib. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as IOA-244, is an orally available and highly selective small molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3][4] The PI3Kδ enzyme is a crucial component of signaling pathways that regulate the growth and survival of certain cancer cells.[1] By selectively blocking PI3Kδ, this compound can impede these signaling pathways, leading to the induction of apoptosis (programmed cell death) in malignant cells. Additionally, this compound has been shown to modulate the immune response by affecting regulatory T cells (Tregs), which can enhance the body's natural anti-tumor immunity.
Q2: I am having trouble dissolving this compound in my aqueous buffer for in vitro experiments. What are the recommended solvents?
This compound is a hydrophobic molecule and, like many small molecule inhibitors, exhibits poor solubility in aqueous solutions alone. For in vitro studies, the recommended starting point is to create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. One supplier suggests that this compound is soluble in DMSO at a concentration of 100 mg/mL, though this may require sonication to fully dissolve. When preparing your working solution, you can then dilute this DMSO stock into your aqueous experimental medium. It is crucial to ensure the final concentration of DMSO in your cell culture or assay is low (typically less than 0.5%) to avoid solvent-induced toxicity.
Q3: Even after making a DMSO stock, my this compound precipitates when I dilute it into my aqueous media. What can I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds. This occurs because the compound is not soluble in the final aqueous environment. Here are several strategies to overcome this:
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Use of Co-solvents and Surfactants: For in vivo and some in vitro applications, a formulation containing co-solvents and surfactants can be used. One suggested formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
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Employing Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic drugs, forming a complex that is more soluble in water. A suggested formulation uses 10% DMSO and 90% of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline.
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Lipid-Based Formulations: For oral or parenteral administration, lipid-based formulations can be effective. A simple formulation for preclinical studies might involve dissolving this compound in 10% DMSO and 90% corn oil.
-
Particle Size Reduction: While more complex, techniques like micronization or nanosizing can increase the surface area of the drug, which can improve its dissolution rate.
-
Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can also enhance solubility and dissolution.
When preparing solutions for cell-based assays, it is critical to test the toxicity of any excipients (like PEG300, Tween-80, or cyclodextrins) on your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound is a hydrophobic molecule with very low aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. Use sonication if necessary to aid dissolution. |
| A precipitate forms immediately upon diluting the DMSO stock solution into cell culture media or buffer. | The final concentration of this compound is above its solubility limit in the aqueous medium. The percentage of DMSO in the final solution may be too low to keep the compound dissolved. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution, but keep it below toxic levels for your cells (typically <0.5%). Consider using a formulation with solubilizing agents like Tween-80 or Pluronic F-68, ensuring they are compatible with your experimental system. |
| The solution is cloudy or contains visible particles after dilution. | Incomplete dissolution or precipitation of this compound. | After dilution, vortex the solution thoroughly. Gentle warming (e.g., to 37°C) may help, but be cautious of compound stability at higher temperatures. If particles persist, you may need to prepare a fresh dilution or consider a different solubilization strategy. |
| Inconsistent experimental results between batches. | Variability in the preparation of the this compound solution, leading to different effective concentrations. Precipitation of the compound over time in the working solution. | Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Ensure the stock solution is completely thawed and mixed well before use. Visually inspect the final working solution for any signs of precipitation before adding it to your experiment. |
Quantitative Data Summary
The following table summarizes the solubility information for this compound based on available data.
| Solvent/Formulation | Concentration | Observation | Source |
| DMSO | 100 mg/mL (189.90 mM) | Soluble, may require sonication. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 10 mg/mL (18.99 mM) | Clear solution. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 10 mg/mL (18.99 mM) | Clear solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 10 mg/mL (18.99 mM) | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 526.58 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sonicator bath
-
-
Procedure:
-
Weigh out 5.27 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is well-mixed.
-
To prepare a 10 µM working solution, for example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Immediately vortex the working solution for 30 seconds to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to the cells.
-
Ensure the final DMSO concentration in your cell culture well is at a non-toxic level (e.g., if you add 10 µL of a 10 µM working solution containing 0.1% DMSO to 90 µL of media in a well, the final DMSO concentration will be 0.01%).
-
Visualizations
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound - iOnctura - AdisInsight [adisinsight.springer.com]
- 3. This compound, an oral, highly selective and allosteric modulator of phosphoinositide 3-kinase inhibitor delta (PI3Kδ) in patients with uveal melanoma and advanced cancers. - ASCO [asco.org]
- 4. medkoo.com [medkoo.com]
Technical Support Center: IOA-244 Canine Studies
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the PI3Kδ inhibitor, IOA-244 (Roginolisib), in canine models. This guide includes frequently asked questions (FAQs) and troubleshooting advice regarding dose-limiting toxicities observed in canines.
Frequently Asked Questions (FAQs)
Q1: What are the known dose-limiting toxicities (DLTs) of IOA-244 in canines?
A1: Pre-clinical toxicology studies of orally administered IOA-244 in dogs have identified dose-dependent toxicities primarily affecting the gastrointestinal tract, skin, and lymphoid tissue.[1][2] At doses of 15 mg/kg and higher, toxicities affecting the digestive mucosa, liver, and skin were observed.[1][2] Doses of 30 mg/kg and greater were associated with a higher incidence of mortality.[1]
Q2: Was a No-Observed-Adverse-Effect-Level (NOAEL) determined for IOA-244 in dogs?
A2: No, a NOAEL was not established in canines. This was due to the observation of epithelial lesions of the skin at a dose of 5 mg/kg and necrotizing damage to the intestinal epithelia at doses of 15 mg/kg and higher. However, the adverse effects seen at the 5 mg/kg dose were considered monitorable and reversible.
Q3: Are the toxicities observed in dogs reversible?
A3: Yes, toxicities affecting the digestive mucosa, liver, and skin that were observed at doses of 15 mg/kg and higher were found to resolve after the cessation of treatment.
Troubleshooting Guide
Issue: Unexpected mortality in canine subjects at lower than anticipated doses.
Troubleshooting Steps:
-
Verify Dosing Solution: Ensure the correct concentration and formulation of IOA-244.
-
Review Animal Health Status: Pre-existing health conditions can exacerbate drug toxicity. A thorough health screening of study animals is crucial.
-
Monitor for Early Signs of Toxicity: Closely monitor for early indicators of gastrointestinal distress (e.g., vomiting, diarrhea) and skin lesions, as these were the primary dose-dependent toxicities observed.
Issue: Severe skin and gastrointestinal adverse events.
Troubleshooting Steps:
-
Dose Adjustment: Consider dose reduction. Studies indicate these toxicities are dose-dependent.
-
Supportive Care: Implement supportive care protocols to manage symptoms of gastrointestinal and dermatological toxicity.
-
Monitor Plasma Levels: The pharmacokinetic profile of IOA-244 is a key factor in its toxicity. Monitoring plasma levels can help ensure they remain within a therapeutic and tolerable range.
Quantitative Data Summary
The following table summarizes the dose-dependent toxicities of IOA-244 observed in canines from non-clinical toxicology studies.
| Dose Level (mg/kg) | Observed Toxicities |
| 5 | Epithelial lesions of the skin (considered monitorable and reversible) |
| ≥ 15 | Necrotizing damage of the intestinal epithelia, toxicities affecting the digestive mucosa, liver, and skin (cleared after treatment cessation) |
| ≥ 30 | Greater incidence of mortality, dose-dependent skin and gastrointestinal toxicity |
| All Doses | Lymphoid tissue toxicity |
Experimental Protocols
The determination of dose-limiting toxicities for a novel compound like IOA-244 in canines typically follows a structured dose-range finding (DRF) study followed by a Good Laboratory Practice (GLP) toxicology study.
Key Methodologies:
-
Dose-Range Finding (DRF) Study:
-
Objective: To identify a range of doses for the subsequent GLP study, including a non-toxic dose and a toxic dose.
-
Methodology: Small groups of animals are given escalating single or repeated doses of the test article. Clinical observations, body weight, food consumption, and clinical pathology are monitored.
-
-
4-Week GLP Toxicology Study:
-
Objective: To evaluate the safety profile of the compound over a longer duration and to identify potential target organs of toxicity.
-
Methodology: IOA-244 was administered once daily to dogs. Comprehensive monitoring includes daily clinical observations, regular measurements of body weight and food consumption, ophthalmology exams, electrocardiograms (ECGs), and extensive clinical and anatomic pathology evaluations at the end of the study.
-
Visualizations
Below are diagrams illustrating the experimental workflow for determining dose-limiting toxicities and the signaling pathway targeted by IOA-244.
Caption: Experimental Workflow for Canine Toxicology Studies.
Caption: IOA-244 Mechanism of Action via PI3K/Akt/mTOR Pathway Inhibition.
References
Potential for drug-drug interactions with Roginolisib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of Roginolisib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during research.
Disclaimer: this compound is an investigational drug, and comprehensive data on its drug-drug interaction potential is not yet publicly available. The information provided herein is based on general pharmacological principles for small molecule kinase inhibitors and should be supplemented with in-house experimental data.
Frequently Asked Questions (FAQs)
Q1: Is there any information available on the potential for drug-drug interactions with this compound?
A1: As of the latest review, specific clinical drug-drug interaction (DDI) data for this compound has not been published. This compound, also known as IOA-244, is currently undergoing clinical trials for various cancers, including myelofibrosis, chronic lymphocytic leukemia, non-small cell lung cancer, and uveal melanoma.[1] Information regarding its metabolic pathways and potential interactions with other drugs is still being investigated. The DrugBank entry for this compound currently states that drug interaction information is "Not Available".[2]
Q2: Which metabolic pathways are likely to be involved in the clearance of this compound?
A2: While specific data for this compound is pending, small molecule kinase inhibitors are often metabolized by cytochrome P450 (CYP) enzymes in the liver. The most common enzymes involved in the metabolism of this drug class are CYP3A4, CYP2C9, CYP2C19, and CYP1A2. It is plausible that this compound is a substrate for one or more of these enzymes. Researchers should consider the potential for interactions when co-administering this compound with known potent inhibitors or inducers of these enzymes.
Q3: What are the potential consequences of co-administering this compound with a potent CYP3A4 inhibitor?
A3: If this compound is a substrate for CYP3A4, co-administration with a potent CYP3A4 inhibitor (e.g., ketoconazole, ritonavir, clarithromycin) could lead to decreased metabolism of this compound. This would result in higher plasma concentrations and a longer half-life of the drug, potentially increasing the risk of dose-related toxicities. Researchers should exercise caution and consider dose adjustments or enhanced monitoring when such combinations are unavoidable in preclinical models.
Q4: What are the potential consequences of co-administering this compound with a potent CYP3A4 inducer?
A4: Conversely, if this compound is a substrate for CYP3A4, co-administration with a potent CYP3A4 inducer (e.g., rifampin, carbamazepine, St. John's Wort) could accelerate its metabolism. This would lead to lower plasma concentrations and a shorter half-life, potentially reducing the therapeutic efficacy of this compound.
Q5: Are there any known synergistic or antagonistic effects of this compound with other anti-cancer agents?
A5: Yes, preclinical studies have shown that this compound acts synergistically with the BCL-2 inhibitor venetoclax in various lymphoma cell lines and primary chronic lymphocytic leukemia (CLL) samples.[3][4] This synergy is attributed to the modulation of BCL-2 family proteins through the inhibition of BCR kinases.[4] Clinical trials are underway to evaluate this compound in combination with other agents, including ruxolitinib, venetoclax and rituximab, and dostarlimab with or without docetaxel.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Higher than expected in vivo toxicity or in vitro cytotoxicity in co-administration studies. | Potential pharmacokinetic interaction leading to increased this compound exposure. The co-administered compound may be inhibiting a key metabolic enzyme (e.g., a CYP isoform). | Conduct in vitro CYP inhibition assays to determine if the co-administered drug inhibits the metabolism of this compound. If a DDI is suspected, consider reducing the dose of this compound in subsequent experiments and monitor for toxicity markers. |
| Lower than expected in vivo efficacy in combination therapy. | Potential pharmacokinetic interaction leading to decreased this compound exposure. The co-administered compound may be inducing a key metabolic enzyme responsible for this compound clearance. | Perform in vitro CYP induction assays to assess the potential of the co-administered drug to induce metabolic enzymes. Consider a lead-in period with the inducing agent before starting this compound to reach a steady-state induction level. |
| Inconsistent results in cell-based assays when using different serum lots. | Serum components can interfere with drug activity or metabolism. Some serum lots may contain varying levels of endogenous molecules that could affect CYP activity in cell lines expressing these enzymes. | Qualify each new lot of serum for its effect on the baseline activity of this compound. If variability is observed, consider using a serum-free medium or a dialyzed serum. |
| Observed synergy with another compound is not reproducible. | The mechanism of synergy may be complex and dependent on specific experimental conditions (e.g., cell density, incubation time, drug concentration ratio). | Carefully re-evaluate the experimental design. Perform a full dose-response matrix experiment and use validated software (e.g., CompuSyn) to calculate combination indices (CI) to confirm synergy. |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of a test compound to inhibit the metabolism of this compound mediated by major CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19).
Methodology:
-
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system
-
Specific CYP isoform substrate probes (e.g., midazolam for CYP3A4)
-
This compound
-
Test compound
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and a specific CYP substrate probe in a phosphate buffer.
-
Add the test compound at various concentrations. Include a positive control inhibitor for each CYP isoform.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the formation of the this compound metabolite by LC-MS/MS.
-
Calculate the IC50 value for the test compound's inhibition of this compound metabolism.
-
Protocol 2: In Vitro Synergy Assessment by Combination Index (CI) Method
Objective: To determine if the combination of this compound and a test compound results in synergistic, additive, or antagonistic effects on cell viability.
Methodology:
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Test compound
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the test compound, both alone and in combination at a constant ratio.
-
Treat the cells with the single agents and the combinations. Include a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a suitable assay.
-
Calculate the fraction of cells affected (Fa) for each treatment.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Visualizations
Caption: Hypothetical CYP-mediated drug interactions with this compound.
Caption: Workflow for assessing synergistic drug interactions.
References
Technical Support Center: Improving the Therapeutic Index of Roginolisib Combinations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing Roginolisib in combination therapies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize experimental outcomes, with a focus on improving the therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it differ from other PI3K inhibitors?
A1: this compound (IOA-244) is a highly selective, orally bioavailable, allosteric inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[1] Unlike many other PI3K inhibitors that are ATP-competitive, this compound's non-ATP competitive binding to the C-terminal region of PI3Kδ is thought to contribute to its favorable safety profile by avoiding off-target effects.[1] Its primary mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for the growth and survival of many cancer cells.[2][3] A unique aspect of this compound is its ability to modulate the tumor microenvironment by reducing the number of immunosuppressive regulatory T cells (Tregs), thereby potentially enhancing the body's anti-tumor immune response.[2]
Q2: What are the most common adverse events observed with this compound, and how might they be managed in a preclinical setting?
A2: Preclinical toxicology studies in rats and dogs have identified potential dose-dependent toxicities. In dogs, observed adverse effects included skin and gastrointestinal toxicity, as well as lymphoid tissue toxicity. In clinical trials, some of the monitored side effects include changes in blood cell counts, liver function abnormalities, skin rash, diarrhea, and fatigue. In preclinical models, it is crucial to establish the no-observed-adverse-effect-level (NOAEL) for this compound alone and in combination. Careful dose-escalation studies and regular monitoring of animal health (weight, behavior, complete blood counts, and serum chemistry) are essential. For in vitro experiments, it is important to assess cytotoxicity in relevant off-target cell lines to understand potential cellular liabilities.
Q3: How can I assess the synergistic effects of this compound with other agents?
A3: The synergy of this compound with other therapeutic agents can be quantified using methods like the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy. This involves treating cancer cell lines with a range of concentrations of each drug alone and in combination, followed by a cell viability assay (e.g., MTT or CellTiter-Glo). The resulting dose-response curves are then used to calculate the CI. For in vivo studies, synergy can be assessed by comparing tumor growth inhibition in groups treated with single agents versus the combination, looking for a greater-than-additive effect.
Q4: What biomarkers can be used to monitor the pharmacodynamic effects of this compound combinations?
A4: Pharmacodynamic biomarkers are crucial for confirming target engagement and understanding the biological effects of this compound combinations. Key biomarkers include:
-
Phospho-protein levels: Western blotting can be used to measure the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as p-Akt and p-S6, in tumor cells or tissues.
-
Immune cell populations: Flow cytometry (or mass cytometry/CyTOF) can be used to analyze changes in immune cell subsets in peripheral blood or within the tumor microenvironment. A key pharmacodynamic effect of this compound is the reduction of regulatory T cells (Tregs, e.g., CD4+/CD25+/FOXP3+).
-
Apoptosis markers: Changes in the expression of apoptosis-related proteins like MCL1 and BIM can be assessed by western blot or other immunoassays to confirm the mechanism of synergy with agents like venetoclax.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Compound Solubility Issues | Ensure complete solubilization of this compound and combination agents in an appropriate solvent (e.g., DMSO) before further dilution in culture media. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase for the duration of the experiment. High cell density can lead to nutrient depletion and alter drug sensitivity. |
| Assay Duration | The optimal duration of drug exposure can vary between cell lines. Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the most appropriate endpoint for your specific model. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to inhibitors and reduce their effective concentration. Use a consistent and potentially lower serum concentration across experiments to minimize variability. |
Suboptimal In Vivo Efficacy
| Potential Cause | Recommended Solution |
| Inadequate Dosing or Schedule | Conduct pharmacokinetic studies to ensure that the administered dose of this compound and the combination agent achieves and maintains target engagement in the tumor tissue. Consider intermittent dosing schedules, which can sometimes improve the therapeutic index. |
| Tumor Model Resistance | The tumor model may have intrinsic or acquired resistance to the combination. Characterize the genomic landscape of your tumor model to ensure it possesses the target pathway alterations. Consider using patient-derived xenograft (PDX) models for greater clinical relevance. |
| Drug Delivery to Tumor | Assess drug concentrations in tumor tissue to confirm adequate exposure. Poor tumor penetration can limit efficacy. |
| Immune-compromised Animal Model | If evaluating a combination that relies on an immune-mediated mechanism of action (e.g., with an immune checkpoint inhibitor), ensure the use of a syngeneic tumor model in immunocompetent mice. |
Quantitative Data Summary
The following tables summarize preclinical data for this compound in combination with other anti-cancer agents.
Table 1: In Vitro Synergy of this compound and Venetoclax in Lymphoma Cell Lines
| Cell Line | Histology | Combination Index (CI) |
| HH | Cutaneous T-cell Lymphoma | 0.003 |
| GRANTA519 | Mantle Cell Lymphoma | 0.81 - 0.05 |
| JVM2 | Mantle Cell Lymphoma | 0.81 - 0.05 |
| FARAGE | Diffuse Large B-cell Lymphoma | 0.81 - 0.05 |
| TMD8 | Diffuse Large B-cell Lymphoma | 0.81 - 0.05 |
| MEC1 | Chronic Lymphocytic Leukemia | 0.81 - 0.05 |
| MJ | Cutaneous T-cell Lymphoma | 0.81 - 0.05 |
| YT | NK Lymphoma | 0.81 - 0.05 |
| SP49 | Mantle Cell Lymphoma | 1.3 (Additive) |
A CI < 1 indicates a synergistic effect.
Table 2: In Vitro Efficacy of this compound in Myelofibrosis (MF) CD34+ Cells
| Cell Type | IC50 (µM) |
| CFU-GM | 0.79 ± 0.38 |
| BFU-E | 2.12 ± 0.03 |
CFU-GM: Colony Forming Unit-Granulocyte, Macrophage; BFU-E: Burst Forming Unit-Erythroid.
Table 3: Synergistic Inhibition of Colony Formation in Myelofibrosis CD34+ Cells with this compound and Ruxolitinib
| This compound (µM) | Ruxolitinib (nM) | CFU-GM Combination Index (CI) | BFU-E Combination Index (CI) |
| 0.5 | 50 | 0.25 | 0.36 |
| 0.5 | 100 | 0.25 | 0.51 |
| 1 | 50 | 0.5 | 0.37 |
| 1 | 100 | 0.5 | 0.5 |
A CI < 1 indicates a synergistic effect.
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition
This protocol details the steps for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound combinations.
Materials:
-
Cell culture reagents
-
This compound and combination agent(s)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound, the combination agent, or the combination for the desired time. Include a vehicle control (e.g., DMSO).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 2: Flow Cytometry for Immune Cell Profiling in Tumors
This protocol provides a framework for analyzing the immune cell infiltrate in tumor tissues from in vivo studies.
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase D and DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer (for red blood cell lysis)
-
FACS buffer (PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD25, Foxp3)
-
Fixation/Permeabilization buffer (for intracellular staining, e.g., Foxp3)
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Mince the tumor tissue into small pieces.
-
Digest the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Wash the cells with RPMI and centrifuge.
-
If necessary, lyse red blood cells with ACK lysis buffer.
-
-
Staining:
-
Resuspend cells in FACS buffer.
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining (e.g., Foxp3), fix and permeabilize the cells according to the manufacturer's protocol.
-
Add the intracellular antibody and incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations.
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits PI3Kδ, blocking the Akt/mTOR pathway and modulating immune cells.
References
Roginolisib Technical Support Center: Treatment Duration and Long-term Safety
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the treatment duration and long-term safety profile of Roginolisib (IOA-244). The following question-and-answer format addresses potential issues and offers guidance for experimental design and patient monitoring.
Frequently Asked Questions (FAQs)
Q1: What is the maximum reported treatment duration with this compound in clinical trials?
A1: In the Phase I DIONE-01 study, patients with solid tumors and hematological malignancies have been treated with this compound for extended periods, with treatment durations reaching up to 4.5 years.[1][2][3] This long-term administration has been reported to be well-tolerated.[1][2]
Q2: What is the recommended Phase II dose (RP2D) of this compound and have dose modifications been frequently required?
A2: The recommended Phase II dose for this compound is 80 mg administered orally once daily. A notable characteristic of this compound compared to prior PI3Kδ inhibitors is that dose modifications have not been required, and no dose-limiting toxicities have been reported at this dosage.
Q3: What is the overall incidence of severe adverse events associated with long-term this compound treatment?
A3: Long-term treatment with this compound has demonstrated a favorable safety profile. In the DIONE-01 study, less than 7% of Grade 3 or 4 treatment-emergent adverse events (TEAEs) were considered to be related to this compound.
Q4: Have any drug-related serious adverse events (SAEs) or discontinuations due to adverse events been reported in long-term studies?
A4: To date, no drug-related serious adverse events (SAEs) or adverse events leading to dose interruption or discontinuation of this compound treatment have been reported in the long-term follow-up of the DIONE-01 trial.
Troubleshooting Guide for Experimental Protocols
Issue 1: Designing a long-term safety monitoring plan for a this compound clinical trial.
Solution: A comprehensive long-term safety monitoring plan is crucial for patients receiving this compound. The following protocol is based on the procedures implemented in the DIONE-01 and OCULE-01 clinical trials and general guidelines for monitoring patients on PI3K inhibitors.
Experimental Protocol: Long-Term Safety Monitoring for Patients on this compound
1. Baseline Assessments (Prior to First Dose):
- Physical Examination: Complete physical examination, including vital signs and ECOG performance status.
- Laboratory Tests:
- Hematology: Complete blood count (CBC) with differential.
- Biochemistry: Comprehensive metabolic panel, including liver function tests (ALT, AST, bilirubin), and renal function tests (creatinine, BUN).
- Endocrine: Fasting blood glucose and HbA1c.
- Electrocardiogram (ECG): Baseline 12-lead ECG.
- Tumor Assessment: Imaging (CT or MRI) as per RECIST 1.1 criteria.
2. Monitoring During Treatment:
- Weekly for the first 4 weeks, then every 4 weeks:
- Physical examination and vital signs.
- CBC with differential.
- Comprehensive metabolic panel.
- Every 8-12 weeks:
- Tumor assessment via imaging (CT or MRI).
- As clinically indicated:
- ECG for any cardiac concerns.
- Targeted laboratory tests based on observed adverse events.
3. Adverse Event (AE) Monitoring and Grading:
- Adverse events will be continuously monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
- Special attention should be paid to potential class-specific toxicities of PI3K inhibitors, such as diarrhea/colitis, rash, pneumonitis, and hyperglycemia.
4. Follow-up Period (Post-Treatment):
- Patients should be followed for at least 30 days after the last dose of this compound for any late-onset adverse events.
- Long-term survival follow-up should continue as per the study protocol.
Issue 2: Managing common adverse events observed with PI3K delta inhibitors.
Solution: While this compound has shown a favorable safety profile, it is important to be prepared to manage potential class-specific adverse events associated with PI3K delta inhibitors.
-
Diarrhea/Colitis: For mild to moderate diarrhea, standard anti-diarrheal medications can be administered. In cases of severe or persistent diarrhea, or suspected colitis, treatment should be interrupted, and appropriate medical management initiated, which may include corticosteroids.
-
Rash: Mild to moderate rashes can typically be managed with topical corticosteroids and oral antihistamines. For severe rashes, treatment interruption and consultation with a dermatologist are recommended.
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Hepatotoxicity: Liver function tests should be monitored regularly. If significant elevations are observed, treatment should be withheld until resolution, and the dose may need to be adjusted upon re-initiation.
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Pneumonitis: Any new or worsening respiratory symptoms should be promptly investigated. If pneumonitis is suspected, this compound should be discontinued, and corticosteroid treatment initiated.
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Hyperglycemia: Blood glucose levels should be monitored, especially in patients with a history of diabetes or glucose intolerance. Management may include lifestyle modifications, oral anti-hyperglycemic agents, or insulin.
Data Presentation
Table 1: Summary of this compound Treatment Duration in the DIONE-01 Trial
| Parameter | Value | Citation(s) |
| Maximum Treatment Duration | Up to 4.5 years | |
| Mean Time on Treatment (Uveal Melanoma Cohort) | 10.7 months |
Table 2: Long-Term Safety Profile of this compound (DIONE-01 Trial)
| Adverse Event Profile | Observation | Citation(s) |
| Grade 3/4 Treatment-Emergent Adverse Events (TEAEs) | < 7% of patients | |
| Dose-Limiting Toxicities (DLTs) | None reported at the recommended Phase II dose (80 mg QD) | |
| Drug-Related Serious Adverse Events (SAEs) | None reported | |
| AEs Leading to Dose Interruption or Discontinuation | None reported | |
| Commonly Monitored AEs (All Grades) | Diarrhea, rash, liver function abnormalities, changes in blood cell counts, fatigue, changes in heart rhythm (monitored by ECG) |
Mandatory Visualizations
Signaling Pathway
Caption: PI3Kδ Signaling Pathway and the Mechanism of Action of this compound.
Experimental Workflow
Caption: Experimental Workflow for Long-Term Safety Monitoring of Patients on this compound.
References
Technical Support Center: Mitigating Gastrointestinal Side Effects of PI3K Delta Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal side effects during experiments with PI3K delta inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary gastrointestinal side effect observed with PI3K delta inhibitors?
A1: The most common and significant gastrointestinal side effect is a form of immune-mediated colitis, which can manifest as diarrhea.[1][2] This is considered an on-target toxicity related to the inhibition of the PI3K delta isoform.[1]
Q2: What is the underlying mechanism of PI3K delta inhibitor-induced colitis?
A2: Inhibition of the PI3K delta isoform, which is predominantly expressed in leukocytes, can disrupt immune homeostasis in the gut.[3][4] This can lead to a reduction in the number and function of regulatory T cells (Tregs), resulting in an exaggerated inflammatory response in the intestinal mucosa, leading to colitis.
Q3: Are there different types of diarrhea associated with PI3K inhibitors?
A3: Yes, two main forms of diarrhea are observed. One is a low-grade, manageable diarrhea, while the other is a more severe, watery diarrhea indicative of an inflammatory colitis.
Q4: When do gastrointestinal side effects typically appear in preclinical models or clinical studies?
A4: PI3K inhibitor-induced colitis is often a delayed-onset toxicity. In clinical settings, the median delay for the onset of colitis can be around 4 months.
Q5: How can I manage mild diarrhea in my animal models during an experiment?
A5: For low-grade diarrhea, anti-motility agents can be considered, although their use should be carefully monitored to avoid masking the progression to more severe colitis. Dose reduction or temporary interruption of the PI3K delta inhibitor treatment are also effective strategies.
Q6: What is the recommended course of action for severe, watery diarrhea or suspected colitis in an experimental setting?
A6: In cases of severe diarrhea, it is crucial to stop the administration of the PI3K delta inhibitor immediately. Treatment with oral nonabsorbable steroids like budesonide can be effective in resolving the inflammation. In rare, severe cases, systemic steroids may be necessary.
Troubleshooting Guides
Issue 1: Unexpectedly high incidence of severe colitis in a mouse study.
| Possible Cause | Troubleshooting Step |
| High Dose of PI3K Delta Inhibitor | Review the dosing regimen. Consider performing a dose-response study to find the optimal therapeutic window with manageable toxicity. A dose reduction may be necessary. |
| Continuous Dosing Schedule | Continuous dosing may lead to cumulative toxicity. Consider implementing an intermittent dosing schedule (e.g., 4 days on, 3 days off) to allow for immune system recovery. |
| Mouse Strain Susceptibility | Certain mouse strains may be more prone to developing colitis. Review the literature for the specific strain being used or consider using a different, less susceptible strain for initial studies. |
| Gut Microbiome Dysbiosis | The composition of the gut microbiota can influence the severity of colitis. Ensure consistent and clean housing conditions. Consider co-housing experimental groups to normalize the microbiome. |
Issue 2: Difficulty in assessing the severity of colitis histologically.
| Possible Cause | Troubleshooting Step |
| Inconsistent Scoring Method | Adopt a standardized histological scoring system. Several established scoring systems for murine colitis assess parameters like inflammatory infiltration, goblet cell loss, crypt architecture, and muscle thickening. |
| Subjective Scoring | To increase objectivity, have samples scored by at least two independent, blinded observers. |
| Improper Tissue Collection | Ensure the entire colon is collected and properly fixed in 10% neutral buffered formalin. Create "swiss rolls" of the colon to maximize the mucosal surface area for evaluation. |
Experimental Protocols
Protocol 1: Induction of PI3K Delta Inhibitor-Associated Colitis in a Mouse Model
This protocol is a general guideline and may require optimization based on the specific inhibitor and mouse strain used.
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Animal Model: C57BL/6 mice are commonly used.
-
PI3K Delta Inhibitor Administration:
-
Prepare the inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the inhibitor daily via oral gavage at a predetermined dose. A pilot study to determine the optimal dose is recommended.
-
-
Monitoring:
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Monitor mice daily for clinical signs of colitis, including weight loss, stool consistency, and presence of blood in the stool.
-
Calculate a Disease Activity Index (DAI) score based on these parameters.
-
-
Endpoint and Tissue Collection:
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At the study endpoint (e.g., after 2-4 weeks of treatment or when severe colitis develops), euthanize the mice.
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Collect the entire colon, measure its length, and fix it in 10% neutral buffered formalin for histological analysis.
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Collect colonic tissue for cytokine analysis (e.g., ELISA, qPCR) and isolation of lamina propria immune cells for flow cytometry.
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Protocol 2: Histological Assessment of Colitis
-
Tissue Processing:
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Embed the fixed colon tissue in paraffin and cut 5 µm sections.
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Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Scoring:
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Use a standardized scoring system to evaluate the severity of colitis. A common scoring system includes the following parameters, each graded on a scale (e.g., 0-4):
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Inflammatory Cell Infiltration: Severity and extent of immune cell infiltration in the mucosa and submucosa.
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Goblet Cell Depletion: Loss of mucus-producing goblet cells.
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Crypt Architecture Disruption: Irregularity, loss, or abscesses in the intestinal crypts.
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Epithelial Ulceration: Presence and extent of mucosal ulceration.
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Submucosal Edema and Muscle Thickening.
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-
Protocol 3: Mitigation of Colitis with Budesonide
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Induction of Colitis: Induce colitis as described in Protocol 1.
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Treatment Initiation: Once clinical signs of colitis appear (e.g., significant weight loss, diarrhea), initiate treatment with budesonide.
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Budesonide Administration:
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Prepare budesonide in a suitable vehicle.
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Administer daily via oral gavage. A typical dose might be in the range of 1-3 mg/kg, but this should be optimized.
-
-
Monitoring and Endpoint:
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Continue to monitor the DAI score.
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At the study endpoint, collect tissues for histological and immunological analysis to assess the efficacy of the treatment.
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Quantitative Data Summary
Table 1: Incidence of Grade ≥3 Diarrhea/Colitis with Various PI3K Inhibitors (Clinical Data)
| PI3K Inhibitor | Target Isoform(s) | Incidence of Grade ≥3 Diarrhea/Colitis | Reference |
| Idelalisib | δ | 13% | |
| Duvelisib | δ/γ | Data varies, but colitis is a known side effect. | |
| Copanlisib | α/δ | 5% | |
| Alpelisib | α | 10% (diarrhea) | |
| Umbralisib | δ | Colitis cases have been reported. |
Table 2: Example Histological Scoring System for Murine Colitis
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Inflammation | None | Mild | Moderate | Severe | |
| Goblet Cell Loss | None | Mild | Moderate | Severe | |
| Crypt Damage | None | Basal 1/3 damaged | Basal 2/3 damaged | Crypts lost, surface epithelium present | Crypts and surface epithelium lost |
| Ulceration | None | 1-2 focal ulcers | 3-4 focal ulcers | Confluent or extensive ulceration |
This is a composite and simplified example based on several published scoring systems.
Visualizations
Caption: PI3K delta signaling in immune-mediated colitis.
Caption: Workflow for studying and mitigating PI3Kδ inhibitor-induced colitis.
References
- 1. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib | Semantic Scholar [semanticscholar.org]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. Management of Gastro-Intestinal Toxicity of the Pi3 Kinase Inhibitor: Optimizing Future Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Roginolisib Technical Support Center: Enhancing Bioavailability and Troubleshooting Experimental Challenges
Welcome to the technical support center for Roginolisib (also known as IOA-244). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and addressing potential challenges related to the bioavailability of this promising PI3Kδ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (IOA-244) is an orally administered, first-in-class, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] Its unique binding mechanism and high selectivity are designed to offer an improved safety and tolerability profile compared to earlier-generation PI3Kδ inhibitors.[2][3] this compound works by blocking PI3Kδ-dependent signaling, which is crucial for the proliferation and survival of certain cancer cells.[4] It has a multi-modal effect on cancer by directly inhibiting cancer cell growth and by modulating the tumor microenvironment to enhance the body's anti-tumor immune response. Specifically, it has been shown to reduce regulatory T-cells (Tregs) and increase activated anti-cancer CD8+ T-cells and natural killer (NK) cells.
Q2: What are the key therapeutic areas being investigated for this compound?
This compound is being investigated in clinical trials for the treatment of various solid and hematologic malignancies. Notably, it has shown promising clinical activity in uveal melanoma, follicular lymphoma, and malignant pleural mesothelioma. Clinical trials are evaluating its use as a monotherapy and in combination with other cancer treatments.
Q3: What are the known pharmacokinetic properties of this compound?
This compound is administered orally on a continuous daily dosing schedule. Clinical trials have evaluated doses ranging from 10 mg to 80 mg. Pharmacokinetic (PK) parameters, such as maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC), are assessed in these trials to understand its absorption, distribution, metabolism, and excretion. While specific details on its bioavailability are not publicly available, its oral administration in clinical settings suggests it has properties amenable to systemic absorption.
Troubleshooting Guide
Issue 1: Inconsistent or low plasma concentrations of this compound in preclinical in vivo studies.
Possible Causes and Troubleshooting Steps:
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Formulation and Solubility:
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Problem: this compound, like many small molecule inhibitors, may have limited aqueous solubility, leading to poor absorption.
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Suggestion: Ensure the vehicle used for oral gavage is appropriate for solubilizing the compound. Consider using common formulation strategies for poorly soluble drugs, such as suspensions, solutions with co-solvents (e.g., PEG400, DMSO, Tween 80), or lipid-based formulations. It is crucial to determine the kinetic and thermodynamic solubility of this compound in different vehicles before in vivo administration.
-
-
Animal-related Factors:
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Problem: The health status, stress levels, and diet of the experimental animals can significantly impact gastrointestinal function and drug absorption.
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Suggestion: Ensure animals are properly fasted before dosing, as food can affect drug absorption. Standardize animal handling procedures to minimize stress. Monitor the health of the animals throughout the study.
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-
Metabolism:
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Problem: Rapid first-pass metabolism in the liver can reduce the amount of active drug reaching systemic circulation.
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Suggestion: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the relevant species to understand the metabolic profile of this compound. If metabolism is high, co-administration with a metabolic inhibitor (in preclinical studies) could be considered to assess the impact on exposure.
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Issue 2: High variability in in vitro assay results.
Possible Causes and Troubleshooting Steps:
-
Compound Solubility and Aggregation:
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Problem: If this compound precipitates in the assay medium, it will lead to inconsistent and inaccurate results.
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Suggestion: Determine the solubility of this compound in your specific cell culture medium. Use a final concentration of DMSO or other solvent that is non-toxic to the cells and keeps the compound in solution. Consider using a formulation with a non-ionic surfactant like Tween 80 to prevent aggregation.
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-
Pipetting and Dilution Errors:
-
Problem: Inaccurate serial dilutions can lead to significant variability.
-
Suggestion: Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh stock solution for each experiment.
-
Data and Protocols
Quantitative Data
Table 1: Hypothetical Physicochemical Properties of a Kinase Inhibitor Relevant to Bioavailability
| Property | Value | Significance for Bioavailability |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's rule of five, favoring absorption. |
| LogP | 2 - 4 | Optimal range for membrane permeability. |
| Aqueous Solubility (pH 7.4) | < 10 µg/mL | Low solubility can limit dissolution and absorption. |
| pKa | 5.5 (weak base) | Ionization state affects solubility and permeability in the GI tract. |
Table 2: Common Excipients for Enhancing Oral Bioavailability of Poorly Soluble Drugs
| Excipient Type | Examples | Mechanism of Action |
| Solubilizing Agents | Polyethylene glycol (PEG), Propylene glycol | Increase the solubility of the drug in the GI fluid. |
| Surfactants | Tween 80, Cremophor EL | Enhance dissolution rate by reducing surface tension and forming micelles. |
| Polymers for Amorphous Solid Dispersions | PVP, HPMC | Stabilize the drug in a high-energy amorphous state, improving solubility and dissolution. |
| Bioavailability Enhancers | Piperine, Grapefruit Juice | Inhibit metabolic enzymes (e.g., CYP3A4) or efflux transporters (e.g., P-glycoprotein). |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
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Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measurement of Turbidity: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm.
-
Determination of Solubility: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer control.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
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Animal Acclimatization: Acclimatize male Sprague-Dawley rats (8-10 weeks old) for at least one week before the experiment.
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Fasting: Fast the animals overnight (approximately 12 hours) with free access to water.
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Formulation Preparation: Prepare a formulation of this compound (e.g., a suspension in 0.5% methylcellulose with 0.1% Tween 80) at the desired concentration.
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Dosing: Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg). For intravenous administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle (e.g., saline with a co-solvent) and administer via the tail vein.
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Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.
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Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
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Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway inhibited by this compound.
Caption: Experimental workflow for assessing oral bioavailability.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. Updated clinical safety and efficacy data for iOnctura's this compound presented at ESMO Immuno-Oncology Congress 2023 [prnewswire.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. iOnctura announces FDA clearance of IND application for this compound, a first-in-class allosteric modulator of PI3Kδ [prnewswire.com]
- 4. This compound, an oral, highly selective and allosteric modulator of phosphoinositide 3-kinase inhibitor delta (PI3Kδ) in patients with uveal melanoma and advanced cancers. - ASCO [asco.org]
Technical Support Center: Understanding and Managing Transient Toxicities of Roginolisib
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the transient toxicities associated with Roginolisib (IOA-244), a selective PI3Kδ inhibitor. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally administered, highly selective, allosteric inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[1][2] PI3Kδ is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells and other immune cells.[3][4][5] By inhibiting PI3Kδ, this compound induces apoptosis in cancer cells and modulates the tumor microenvironment by reducing the number of regulatory T cells (Tregs), thereby enhancing the anti-tumor immune response.
Q2: What are the known transient toxicities associated with this compound?
Clinical studies have shown that this compound is generally well-tolerated. The most commonly reported transient toxicities are generally mild to moderate and include:
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Gastrointestinal: Diarrhea
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Hepatic: Elevated aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels
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Hematological: Thrombocytopenia (platelet reduction)
These toxicities are often transient, lasting less than 24-48 hours, and typically resolve without the need for treatment intervention or dose modification.
Q3: What is the likely mechanism behind these transient toxicities?
The transient toxicities of this compound are thought to be immune-mediated, a class effect of PI3Kδ inhibitors. Inhibition of PI3Kδ can disrupt the function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. This can lead to a temporary immune-related inflammatory response in various tissues, such as the gastrointestinal tract and the liver.
Troubleshooting Guides
Issue 1: Elevated AST/ALT Levels Observed in Preclinical Models
Potential Cause: Immune-mediated hepatitis is a potential cause, consistent with the mechanism of PI3Kδ inhibitors. This involves the infiltration of immune cells into the liver, leading to transient inflammation and hepatocyte damage.
Troubleshooting/Investigative Steps:
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Confirm Liver Injury:
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Perform serial blood chemistry analysis to monitor the kinetics of AST and ALT elevation and resolution.
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Collect liver tissue for histopathological evaluation to assess for signs of inflammation, necrosis, and immune cell infiltration.
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-
Characterize Immune Infiltrate:
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Perform immunohistochemistry (IHC) or immunofluorescence (IF) on liver sections to identify the types of infiltrating immune cells (e.g., CD4+ T cells, CD8+ T cells, macrophages).
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Use flow cytometry to quantify immune cell populations in the liver and peripheral blood.
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-
Dose-Response Assessment:
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Evaluate if the severity of liver enzyme elevation is dose-dependent.
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Issue 2: Diarrhea or Signs of Gastrointestinal Distress in Animal Models
Potential Cause: Immune-mediated colitis is a known class effect of PI3Kδ inhibitors. Inhibition of PI3Kδ can lead to an inflammatory response in the gut mucosa.
Troubleshooting/Investigative Steps:
-
Assess GI Toxicity:
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Monitor for clinical signs such as weight loss, loose stools, and changes in activity.
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Perform histological analysis of intestinal tissue to look for signs of inflammation, epithelial damage, and immune cell infiltration.
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Characterize the Inflammatory Response:
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Use IHC or IF to identify the immune cell populations within the intestinal lining.
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Analyze cytokine levels in intestinal tissue homogenates to assess the inflammatory milieu.
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Issue 3: Transient Thrombocytopenia in Experimental Subjects
Potential Cause: The mechanism of PI3Kδ inhibitor-induced thrombocytopenia is not fully elucidated but may involve immune-mediated platelet destruction or impaired platelet production.
Troubleshooting/Investigative Steps:
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Monitor Platelet Counts:
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Perform regular complete blood counts (CBCs) to track the onset, nadir, and recovery of platelet counts.
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Investigate Immune-Mediated Destruction:
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In in vivo models, assess for the presence of platelet-associated antibodies. A NOD/SCID mouse model can be utilized to study the clearance of human platelets by drug-dependent antibodies.
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Evaluate Platelet Function:
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Perform platelet aggregation and adhesion assays to determine if this compound directly affects platelet function.
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Data Presentation
Table 1: Summary of Transient Toxicities Observed in this compound Clinical Trials
| Toxicity | Grade 1-2 Frequency | Grade 3 Frequency | Onset and Duration | Reference |
| Diarrhea | Observed | Infrequent | Transient (<24 hours) | |
| AST/ALT Elevation | Observed | 25% (in Follicular Lymphoma cohort) | Transient (<24-48 hours) | |
| Thrombocytopenia | Not specified | Transient (in Follicular Lymphoma cohort) | Transient (<48 hours) |
Note: Data is compiled from abstracts of ongoing clinical trials and may be subject to change with final data publication.
Experimental Protocols
Protocol 1: Immunohistochemistry for Immune Cell Infiltration in Liver Tissue
Objective: To identify and localize immune cell populations within the liver tissue of animals treated with this compound.
Methodology:
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Tissue Preparation:
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Fix fresh liver tissue in 10% neutral buffered formalin for 24 hours.
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Dehydrate the tissue through a series of graded ethanol washes and embed in paraffin.
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Cut 4-5 µm sections and mount on charged slides.
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Deparaffinization and Rehydration:
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Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
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Antigen Retrieval:
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Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0), depending on the primary antibody.
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Staining:
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Block endogenous peroxidase activity with 3% hydrogen peroxide.
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Block non-specific antibody binding with a suitable blocking serum.
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Incubate with primary antibodies against immune cell markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, F4/80 for macrophages) overnight at 4°C.
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Incubate with a biotinylated secondary antibody.
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Apply an avidin-biotin-peroxidase complex (ABC) reagent.
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Develop the signal with a chromogen such as diaminobenzidine (DAB).
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Counterstain with hematoxylin.
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Analysis:
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Examine slides under a microscope to assess the presence, distribution, and morphology of stained immune cells within the liver parenchyma and portal tracts.
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Protocol 2: Flow Cytometry for Peripheral Blood Regulatory T Cell (Treg) Analysis
Objective: To quantify the percentage of Tregs in peripheral blood samples from subjects treated with this compound.
Methodology:
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Sample Collection:
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Collect whole blood in EDTA-containing tubes.
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Staining:
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To 100 µL of whole blood, add a cocktail of fluorescently-conjugated antibodies:
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CD3 (to identify T cells)
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CD4 (to identify helper T cells)
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CD25 (a component of the IL-2 receptor, highly expressed on Tregs)
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CD127 (the IL-7 receptor alpha chain, with low to no expression on Tregs)
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FoxP3 (a transcription factor specific for Tregs; requires intracellular staining)
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Incubate for 30 minutes at room temperature in the dark.
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Lysis and Fixation/Permeabilization (for FoxP3 staining):
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Lyse red blood cells using a lysis buffer.
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If staining for FoxP3, fix and permeabilize the cells using a commercially available kit.
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Add the anti-FoxP3 antibody and incubate.
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Acquisition and Analysis:
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Acquire the stained cells on a flow cytometer.
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Gate on the lymphocyte population based on forward and side scatter.
-
Sequentially gate on CD3+ T cells, then CD4+ helper T cells.
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Within the CD4+ population, identify Tregs as CD25+ and CD127low/-. If staining for FoxP3, confirm the Treg population as FoxP3+.
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Protocol 3: In Vivo Model of Drug-Induced Thrombocytopenia
Objective: To evaluate the potential of this compound to induce immune-mediated thrombocytopenia in an animal model.
Methodology (adapted from a NOD/SCID mouse model):
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Animal Model:
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Use immunodeficient NOD/SCID mice, which can accept human platelets without rejection.
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-
Human Platelet Transfusion:
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Obtain human platelets from healthy donors.
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Transfuse the human platelets into the NOD/SCID mice.
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This compound Administration:
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Administer this compound to the mice at various dose levels.
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-
Monitoring Platelet Clearance:
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Collect serial blood samples from the mice.
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Use flow cytometry with an antibody specific for human platelets (e.g., anti-human CD41) to quantify the number of circulating human platelets over time.
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A rapid decrease in human platelet count in the presence of this compound would suggest a drug-dependent clearance mechanism.
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Visualizations
Caption: this compound inhibits the PI3Kδ signaling pathway.
Caption: Workflow for investigating this compound toxicities.
Caption: Logical approach to troubleshooting toxicities.
References
- 1. mdpi.com [mdpi.com]
- 2. The PI3Kδ Inhibitor Idelalisib Diminishes Platelet Function and Shows Antithrombotic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Battle in Chronic Lymphocytic Leukemia Models: Roginolisib vs. Idelalisib
A comprehensive comparison of two PI3Kδ inhibitors, roginolisib and idelalisib, reveals key differences in their mechanism of action and biological effects in preclinical models of Chronic Lymphocytic Leukemia (CLL). This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their performance, supported by experimental data and protocols.
This compound, a next-generation selective PI3Kδ inhibitor, and idelalisib, the first-in-class approved PI3Kδ inhibitor, both target the B-cell receptor (BCR) signaling pathway, a critical driver of proliferation and survival in CLL cells. However, their distinct binding mechanisms—this compound being a non-ATP-competitive allosteric modulator and idelalisib an ATP-competitive inhibitor—may underlie differences in their efficacy and safety profiles.
Mechanism of Action: Targeting the PI3Kδ Signaling Pathway
Both this compound and idelalisib effectively inhibit the phosphoinositide 3-kinase (PI3K) delta isoform, a key enzyme in the BCR signaling cascade.[1] Inhibition of PI3Kδ blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger.[2] This, in turn, prevents the activation of downstream effectors like AKT and mTOR, ultimately leading to the induction of apoptosis (programmed cell death) in malignant B-cells.[1][3]
Idelalisib binds to the ATP-binding site of PI3Kδ, competitively inhibiting its kinase activity.[4] In contrast, this compound is an allosteric modulator with a unique chemical structure and binding mode, which may contribute to a more favorable safety profile compared to earlier-generation PI3Kδ inhibitors.
Comparative Efficacy in CLL Models
Preclinical studies demonstrate that both this compound and idelalisib effectively inhibit signaling pathways and reduce the viability of CLL cells.
Inhibition of CLL Cell Signaling and Viability
A direct comparison of this compound and idelalisib in primary CLL cells showed that both drugs significantly inhibit the phosphorylation of key signaling proteins downstream of PI3K. Furthermore, both compounds inhibited CLL B cell viability in a concentration-dependent manner, with one study indicating comparable activity at a 5 μM concentration.
| Drug | Target | Mechanism | Effect on CLL Cell Viability |
| This compound | PI3Kδ | Non-ATP-competitive allosteric modulator | Concentration-dependent inhibition |
| Idelalisib | PI3Kδ | ATP-competitive inhibitor | Concentration-dependent inhibition |
Table 1: Comparison of this compound and Idelalisib in CLL Models.
Synergy with Venetoclax
Recent preclinical evidence highlights the strong synergistic potential of this compound with the BCL2 inhibitor venetoclax in treating CLL. This combination has been shown to induce potent cancer cell death in lymphoma cell lines and patient-derived CLL samples, including those resistant to BTK inhibitors. Mechanistically, this compound enhances venetoclax-induced apoptosis by downregulating the anti-apoptotic protein MCL1 and upregulating the pro-apoptotic protein BIM.
Impact on the Immune Microenvironment: A Focus on T-Cells
A key differentiator between this compound and idelalisib appears to be their effect on T-cell function, which could have significant implications for their long-term safety and efficacy.
While both drugs specifically inhibit PI3K-mediated signaling in T-cells, idelalisib has been shown to promote the differentiation of CD4+ T-cells into Th1, Th2, and Th17 subsets, a response not observed with this compound. Furthermore, at a concentration of 5 μM, idelalisib caused a significant reduction in the cytotoxic functions of CD8+ T-cells, whereas this compound showed non-significant effects. This suggests that this compound may have a more favorable profile regarding the preservation of T-cell function, potentially leading to a lower risk of immune-related adverse events.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the steps for determining cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
CLL cells
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Prepare a cell suspension of CLL cells in culture medium.
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. Include control wells with medium only for background luminescence.
-
Add the test compounds (this compound or idelalisib) at various concentrations to the experimental wells.
-
Incubate the plate for the desired period (e.g., 48 hours) under standard cell culture conditions.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI) to identify necrotic cells.
Materials:
-
CLL cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in CLL cells by treating with this compound or idelalisib for the desired time. Include an untreated control.
-
Harvest the cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Conclusion
Both this compound and idelalisib demonstrate potent anti-leukemic activity in preclinical CLL models by effectively inhibiting the PI3Kδ signaling pathway. This compound's unique non-ATP-competitive mechanism of action and its potentially more favorable impact on T-cell function may offer advantages over idelalisib. The strong synergy observed between this compound and venetoclax suggests a promising combination therapy strategy for CLL, including for patients with resistance to other targeted agents. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of these two PI3Kδ inhibitors in the treatment of Chronic Lymphocytic Leukemia.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Akt is activated in chronic lymphocytic leukemia cells and delivers a pro-survival signal: the therapeutic potential of Akt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to IOA-244 and Other PI3K Delta Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell signaling, making it a key therapeutic target in B-cell malignancies and inflammatory diseases. This guide provides a detailed comparison of IOA-244, a novel PI3Kδ inhibitor, with other prominent PI3Kδ inhibitors, supported by experimental data and detailed methodologies.
Introduction to IOA-244
IOA-244 (roginolisib) is a first-in-class, orally bioavailable, and highly selective allosteric modulator of PI3Kδ.[1] Unlike the majority of kinase inhibitors that compete with ATP for binding to the enzyme's active site, IOA-244 exhibits a non-ATP-competitive mechanism of action.[1][2] This unique binding mode is reported to contribute to its high selectivity and favorable safety profile.[2][3]
Quantitative Comparison of PI3K Delta Inhibitors
The following tables summarize the in vitro potency and selectivity of IOA-244 compared to other well-characterized PI3Kδ inhibitors.
Table 1: In Vitro Potency (IC50, nM) Against PI3K Delta
| Inhibitor | PI3Kδ IC50 (nM) | Reference(s) |
| IOA-244 | 4.9 | |
| Idelalisib | 2.5 - 19 | |
| Duvelisib | 0.36 - 2.5 | |
| Zandelisib | Not explicitly found | |
| Parsaclisib | 1 - 3.4 | |
| Umbralisib | 22.2 |
Table 2: In Vitro Selectivity Profile (IC50, nM) Against Class I PI3K Isoforms
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Selectivity (Fold vs. α/β/γ) | Reference(s) |
| IOA-244 | 10,100 | 430 | >15,000 | 4.9 | ~2061 / ~88 / >3061 | |
| Idelalisib | 8,600 | 4,000 | 2,100 | 19 | ~453 / ~211 / ~111 | |
| Duvelisib | 1,602 | 85 | 27.4 | 2.5 | ~641 / ~34 / ~11 | |
| Zandelisib | - | - | - | - | - | |
| Parsaclisib | >20,000x selective | >20,000x selective | >20,000x selective | 1 | >20,000 | |
| Umbralisib | >22,200 (>1000x) | >666-1110 (30-50x) | >333-1110 (15-50x) | 22.2 | >1000 / >30-50 / >15-50 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of PI3K delta inhibitors.
In Vitro Kinase Inhibition Assays
1. ADP-Glo™ Kinase Assay (Promega)
This luminescent kinase assay measures the amount of ADP produced from a kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP generated and thus the kinase activity.
-
Protocol Outline:
-
Kinase Reaction: Recombinant PI3Kδ enzyme is incubated with the lipid substrate (e.g., PIP2:PS vesicles), ATP, and the test inhibitor at various concentrations in a kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA). The reaction is typically incubated for 60 minutes at room temperature.
-
ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to the reaction wells to terminate the kinase reaction and deplete the remaining ATP. This is incubated for 40 minutes at room temperature.
-
ADP Detection: Twice the volume of Kinase Detection Reagent is added to the wells. This reagent converts ADP to ATP and contains luciferase and luciferin. The plate is incubated for 30-60 minutes at room temperature.
-
Signal Measurement: The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.
-
2. Adapta™ Universal Kinase Assay (Thermo Fisher Scientific)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Principle: The assay measures the amount of ADP produced by the kinase reaction. In the absence of ADP, a europium-labeled anti-ADP antibody binds to an Alexa Fluor® 647-labeled ADP tracer, resulting in a high TR-FRET signal. ADP produced by the kinase reaction displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal.
-
Protocol Outline:
-
Kinase Reaction: The PI3Kδ enzyme, lipid substrate, ATP, and inhibitor are incubated in a kinase reaction buffer.
-
Detection: A detection solution containing the Eu-anti-ADP antibody, the Alexa Fluor® 647 ADP tracer, and EDTA (to stop the reaction) is added.
-
Signal Measurement: After incubation, the TR-FRET signal is read on a plate reader. The IC50 is determined from the concentration-response curve.
-
Cellular Phospho-AKT (p-AKT) Inhibition Assay (Western Blot)
This assay measures the inhibition of the PI3K pathway in a cellular context by quantifying the phosphorylation of AKT, a key downstream effector.
-
Principle: Cells are treated with a PI3Kδ inhibitor, and the levels of phosphorylated AKT (at Ser473 or Thr308) and total AKT are measured by Western blotting. A decrease in the ratio of p-AKT to total AKT indicates inhibition of the PI3K pathway.
-
Protocol Outline:
-
Cell Culture and Treatment: A suitable cell line (e.g., a B-cell lymphoma cell line) is cultured to 70-80% confluency. The cells are then treated with various concentrations of the PI3Kδ inhibitor or a vehicle control for a specified time.
-
Cell Lysis: The cells are washed with ice-cold PBS and lysed with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for p-AKT (e.g., Ser473). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Reprobing: The membrane is stripped of the first set of antibodies and then reprobed with an antibody for total AKT to serve as a loading control.
-
Densitometry: The band intensities are quantified, and the ratio of p-AKT to total AKT is calculated to determine the extent of pathway inhibition.
-
Signaling Pathways and Experimental Workflows
PI3K Delta Signaling Pathway
The following diagram illustrates the central role of PI3Kδ in B-cell signaling. Upon B-cell receptor (BCR) activation, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, leading to the activation of downstream effectors such as AKT, which in turn promotes cell survival, proliferation, and differentiation.
Caption: Simplified PI3Kδ signaling pathway in B-cells.
Experimental Workflow for PI3K Inhibitor Evaluation
The diagram below outlines a typical workflow for the preclinical evaluation of a novel PI3Kδ inhibitor.
Caption: Preclinical evaluation workflow for PI3K inhibitors.
Mechanism of Action: ATP-Competitive vs. Non-ATP-Competitive Inhibition
This diagram illustrates the fundamental difference in the mechanism of action between ATP-competitive inhibitors and a non-ATP-competitive inhibitor like IOA-244.
Caption: ATP-competitive vs. non-ATP-competitive inhibition.
In Vivo Performance
Preclinical in vivo studies have demonstrated the anti-tumor activity of IOA-244. In syngeneic mouse models of colorectal (CT26) and lung (Lewis Lung Carcinoma) cancer, IOA-244 sensitized tumors to anti-PD-1 therapy. Similar activity was observed in pancreatic (Pan-02) and lymphoma (A20) models. IOA-244 treatment led to a favorable remodeling of the tumor microenvironment, with increased infiltration of CD8+ T cells and natural killer (NK) cells, and a decrease in immunosuppressive regulatory T cells (Tregs).
Conclusion
IOA-244 distinguishes itself from other PI3Kδ inhibitors primarily through its non-ATP-competitive mechanism of action, which contributes to its high selectivity for the PI3Kδ isoform. This high selectivity is evident in the in vitro kinase assays, where IOA-244 shows a significantly wider therapeutic window against other PI3K isoforms compared to several other inhibitors. The preclinical in vivo data for IOA-244 are promising, demonstrating not only direct anti-tumor effects but also a significant immunomodulatory activity that enhances the efficacy of checkpoint inhibitors. While direct comparative in vivo data is limited, the unique mechanism and high selectivity of IOA-244 suggest it may offer a differentiated and potentially more favorable safety and efficacy profile in the clinical setting. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of IOA-244 in various malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. P1116: SAFETY, PHARMACOKINETIC (PK), PHARMACODYNAMIC (PD) AND ACTIVITY OF THE HIGHLY SELECTIVE PHOSPHOINOSITIDE 3-KINASE INHIBITOR DELTA (PI3KΔ) INHIBITOR IOA-244 IN PATIENTS WITH FOLLICULAR LYMPHOMA (FL) - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Synergy of Roginolisib and Venetoclax in Hematologic Malignancies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical data supporting the combination of roginolisib, a selective PI3Kδ inhibitor, and venetoclax, a BCL-2 inhibitor, for the treatment of hematologic malignancies. The combination has demonstrated significant synergistic activity in various cancer models, offering a promising therapeutic strategy. This document summarizes the key quantitative findings, details the experimental methodologies employed in these preclinical studies, and visualizes the underlying molecular mechanisms and experimental workflows.
Data Presentation
The synergistic effect of combining this compound and venetoclax has been evaluated across a panel of lymphoma and leukemia cell lines, as well as in primary patient samples. The combination index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Activity of this compound and Venetoclax in Lymphoma Cell Lines
| Cell Line | Cancer Type | Combination Index (CI) | Synergy Level |
| HH | Cutaneous T-Cell Lymphoma | 0.003[1] | Strong Synergy |
| MEC1 | Chronic Lymphocytic Leukemia | 0.05[2] | Strong Synergy |
| JVM2 | Mantle Cell Lymphoma | 0.15[2] | Strong Synergy |
| FARAGE | Diffuse Large B-cell Lymphoma | 0.32[2] | Synergy |
| MJ | Cutaneous T-cell Lymphoma | 0.47[2] | Synergy |
| TMD8 | Diffuse Large B-cell Lymphoma | 0.76 | Synergy |
| GRANTA-519 | Mantle Cell Lymphoma | 0.81 | Synergy |
| SP49 | Mantle Cell Lymphoma | 1.3 | No Synergy |
Table 2: Enhanced Apoptosis in Primary CLL Cells with this compound and Venetoclax Combination
| Patient Cohort | Treatment | Outcome |
| BTKi Responders (n=6) | This compound + Venetoclax | Strong synergy in inducing apoptosis (p=0.019) |
| BTKi Progressors (n=8) | This compound + Venetoclax | Strong synergy with slightly better cell killing activity (p=0.007) |
Signaling Pathway and Mechanism of Action
The synergistic interaction between this compound and venetoclax is rooted in their complementary mechanisms of action targeting key survival pathways in cancer cells. This compound inhibits the PI3Kδ/AKT pathway, which leads to the downregulation of the anti-apoptotic protein MCL-1 and the upregulation of the pro-apoptotic protein BIM. This alteration in the balance of Bcl-2 family proteins sensitizes the cancer cells to the effects of venetoclax, which directly inhibits the anti-apoptotic protein BCL-2, ultimately leading to enhanced apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are the methodologies for the key experiments cited in the studies of this compound and venetoclax combination therapy.
Cell Viability Assay (MTT Assay)
This assay was used to assess the effect of this compound and venetoclax, alone and in combination, on the viability of cancer cell lines.
-
Cell Plating: Seed lymphoma cell lines (e.g., HH and SP-53) into 96-well plates at an appropriate density and incubate overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and venetoclax, both as single agents and in combination, for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug and the combination index (CI) using the Chou-Talalay method to determine synergy.
Apoptosis Assay (Annexin V and 7-AAD Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following drug treatment.
-
Cell Treatment: Treat primary CLL cells or cell lines with this compound (0.625 to 5 μM) and venetoclax (1 to 8 nM), alone or in combination, for 48 hours.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while Annexin V-positive/7-AAD-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the untreated control.
Western Blotting
This technique was employed to analyze the expression levels of key proteins in the PI3K/AKT and Bcl-2 signaling pathways.
-
Cell Lysis: Treat cells with this compound (0.625 and 5 μM) for 24 hours, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, MCL-1, BIM, BCL-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for preclinical evaluation of the this compound and venetoclax combination.
References
Roginolisib in Combination with Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Roginolisib, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, with immune checkpoint inhibitors. By objectively comparing its performance with other PI3Kδ inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction: The Rationale for Combination Therapy
Immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, have revolutionized cancer treatment. However, a significant number of patients do not respond to these therapies, often due to an immunosuppressive tumor microenvironment (TME).[1] The PI3Kδ signaling pathway is a key regulator of immune cell function and is often overactive in cancer, contributing to this immunosuppressive state.[2]
This compound (IOA-244) is a first-in-class, orally bioavailable, allosteric modulator of PI3Kδ.[2] Its unique non-ATP-competitive binding mechanism is designed to offer high selectivity and a favorable safety profile.[2] By inhibiting PI3Kδ, this compound aims to reprogram the TME from immunosuppressive to immunostimulatory, thereby enhancing the efficacy of checkpoint inhibitors.[2] This guide will delve into the preclinical and clinical evidence supporting this synergistic approach.
Preclinical Evidence for Synergy
In Vitro and Ex Vivo Studies
Co-culture models using patient-derived tumor cells and peripheral blood mononuclear cells (PBMCs) have demonstrated that this compound, in combination with the anti-PD-1 antibody nivolumab, significantly enhances anti-tumor immune responses.
Table 1: Immunomodulatory Effects of this compound in Combination with Nivolumab in a Mesothelioma Co-culture Model
| Immune Cell Population | Treatment Group | Outcome |
| Effector T-cells | This compound + Nivolumab + Cisplatin | Increased |
| Immune Suppressive Cells | This compound + Nivolumab + Cisplatin | Reduced |
In Vivo Animal Studies
In syngeneic mouse models of various cancers, this compound has been shown to sensitize tumors to anti-PD-1 therapy. The combination treatment leads to a significant inhibition of tumor growth compared to either agent alone.
Table 2: Anti-Tumor Efficacy of this compound in Combination with Anti-PD-1 in a CT26 Colorectal Cancer Model
| Treatment Group | Outcome |
| This compound + Anti-PD-1 | Strong inhibition of tumor growth |
| Anti-PD-1 alone | Partial inhibition of tumor growth |
| Result | 5/10 animals in the combination group showed complete tumor regression |
This enhanced anti-tumor activity is associated with a remodeling of the TME, characterized by an increase in cytotoxic immune cells and a decrease in immunosuppressive cells.
Table 3: Changes in Tumor-Infiltrating Immune Cells in a CT26 Colorectal Cancer Model Treated with this compound and Anti-PD-1
| Immune Cell Population | Treatment Group | Change |
| CD8+ T cells | This compound + Anti-PD-1 | Increased infiltration |
| Natural Killer (NK) cells | This compound + Anti-PD-1 | Increased infiltration |
| Suppressive Immune Cells | This compound + Anti-PD-1 | Decreased |
Clinical Evidence and Ongoing Trials
The DIONE-01 trial (NCT04328844) is a Phase 1b/2 study evaluating this compound as a monotherapy and in combination with other agents in patients with advanced cancers. As a monotherapy, this compound has demonstrated a favorable safety profile with less than 7% Grade 3/4 treatment-related adverse events.
Table 4: Clinical Activity of this compound Monotherapy in the DIONE-01 Trial
| Cancer Type | Dose | Objective Response Rate (ORR) | Stable Disease (SD) |
| Follicular Lymphoma | 80 mg | 50% Partial Response | - |
| Uveal Melanoma | 80 mg | 3% Partial Response | 72% |
Building on the promising preclinical data, a Phase 2 study is planned to evaluate this compound in combination with the PD-1 inhibitor dostarlimab in patients with non-small cell lung cancer (NSCLC) who are resistant to first-line checkpoint inhibitor therapy.
Comparison with Other PI3Kδ Inhibitors
Several other PI3Kδ inhibitors have been investigated in combination with checkpoint inhibitors, offering a basis for comparison.
Duvelisib (PI3Kδ/γ inhibitor): In preclinical models of CT26 colorectal cancer, the combination of duvelisib and an anti-PD-1 antibody resulted in enhanced tumor growth inhibition (81%) compared to duvelisib (59%) or anti-PD-1 (49%) alone. This combination led to tumor-free survival in 60% of mice, compared to 10% with anti-PD-1 alone. A Phase 1/2 clinical trial (NCT04688658) is evaluating duvelisib with nivolumab in patients with advanced melanoma refractory to checkpoint inhibitors, with the combination being well-tolerated.
Umbralisib (PI3Kδ/CK1ε inhibitor): A triplet regimen of umbralisib, the anti-CD20 antibody ublituximab, and the PD-1 inhibitor pembrolizumab demonstrated a 90% overall response rate in patients with relapsed/refractory chronic lymphocytic leukemia (CLL).
ZSTK474 (pan-PI3K inhibitor): In a mouse model of melanoma, a combination of ZSTK474 and an anti-PD-1 antibody showed superior tumor growth inhibition compared to either agent alone.
This compound's distinct allosteric and non-ATP competitive mechanism of action may offer a differentiated safety and efficacy profile compared to these other PI3K inhibitors.
Signaling Pathways and Experimental Workflows
PI3Kδ Signaling Pathway in Immune Evasion
The diagram below illustrates the central role of the PI3Kδ pathway in promoting an immunosuppressive tumor microenvironment.
Caption: PI3Kδ signaling promotes immune suppression in the TME.
Synergistic Mechanism of this compound and Checkpoint Inhibitors
This diagram illustrates how this compound and a PD-1 inhibitor work together to enhance anti-tumor immunity.
Caption: this compound and PD-1 inhibitors synergize to boost anti-tumor immunity.
Experimental Protocols
Patient-Derived Tumor Co-culture with PBMCs
This protocol is adapted from methodologies used to assess the immunomodulatory effects of cancer therapies.
-
Tumor Tissue Preparation: Freshly resected tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
PBMC Isolation: PBMCs are isolated from patient blood using Ficoll-Paque density gradient centrifugation.
-
Co-culture Setup: Tumor cells and autologous PBMCs are co-cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: this compound, a checkpoint inhibitor (e.g., nivolumab), and relevant controls are added to the co-culture wells at predetermined concentrations.
-
Incubation: The co-cultures are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Analysis: Following incubation, cells are harvested for analysis. Tumor cell viability can be assessed using assays like MTT or flow cytometry-based apoptosis assays. Immune cell populations are characterized using multi-color flow cytometry.
Immunohistochemistry for PI3Kδ Expression
This protocol is a general guideline for detecting PI3Kδ expression in tumor tissue.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and non-specific antibody binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for PI3Kδ at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate-chromogen system for visualization.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The staining intensity and percentage of positive tumor cells are scored by a pathologist.
Flow Cytometry for Immune Cell Profiling
This protocol outlines the steps for analyzing immune cell populations within the TME or in co-culture experiments.
-
Single-Cell Suspension: Prepare a single-cell suspension from tumor tissue or co-culture wells.
-
Surface Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies against surface markers for various immune cell subsets (e.g., CD3, CD4, CD8, CD25, FoxP3 for T-cell subsets; CD11b, Gr-1 for MDSCs).
-
Intracellular Staining (optional): For intracellular markers like cytokines (e.g., IFN-γ, TNF-α) or transcription factors (e.g., FoxP3), cells are fixed and permeabilized before incubation with specific antibodies.
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: The data is analyzed using appropriate software to quantify the percentages and activation status of different immune cell populations.
Conclusion
The preclinical and emerging clinical data strongly support the synergistic potential of combining this compound with checkpoint inhibitors. By targeting the PI3Kδ pathway, this compound effectively remodels the tumor microenvironment to be more conducive to an anti-tumor immune response, thereby enhancing the efficacy of immunotherapies. The favorable safety profile of this compound further positions it as a promising combination partner. Ongoing and future clinical trials will be crucial in defining the clinical benefit of this combination strategy in various cancer types. This guide provides a foundational understanding for researchers and clinicians interested in exploring this innovative therapeutic approach.
References
A Head-to-Head Comparison of Roginolisib and Umbralisib: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of two phosphoinositide 3-kinase (PI3K) inhibitors, Roginolisib and the now-withdrawn umbralisib. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, preclinical and clinical efficacy, safety profiles, and the experimental methodologies used in their evaluation.
Executive Summary
This compound (IOA-244) is an investigational, highly selective, allosteric, and non-ATP competitive inhibitor of PI3Kδ currently in Phase II clinical trials for various solid and hematological malignancies.[1][2] Its unique mechanism of action and potential to modulate the tumor microenvironment by reducing regulatory T cells (Tregs) represent a promising therapeutic strategy.[1][3]
Umbralisib (formerly Ukoniq), a dual inhibitor of PI3Kδ and casein kinase 1 epsilon (CK1ε), was granted accelerated approval by the U.S. Food and Drug Administration (FDA) for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[4] However, it was voluntarily withdrawn from the market in 2022 due to an increased risk of death observed in the UNITY-CLL clinical trial. This guide will objectively compare these two agents based on available scientific data.
Mechanism of Action
This compound: Selective Allosteric Inhibition of PI3Kδ
This compound is a first-in-class allosteric modulator that binds to the C-terminus of the PI3Kδ enzyme, distinct from the ATP-binding pocket. This non-competitive inhibition leads to high selectivity for the delta isoform, potentially minimizing off-target effects associated with other PI3K inhibitors. By blocking the PI3Kδ signaling pathway, this compound aims to inhibit the proliferation and survival of cancer cells and modulate the immune response within the tumor microenvironment. A key aspect of its mechanism is the reduction of immunosuppressive regulatory T cells (Tregs), which may enhance the body's natural anti-tumor immunity.
Umbralisib: Dual Inhibition of PI3Kδ and CK1ε
Umbralisib is a dual inhibitor that targets both PI3Kδ and casein kinase 1 epsilon (CK1ε). The inhibition of PI3Kδ, a key component of the B-cell receptor signaling pathway, disrupts the survival and proliferation of malignant B-cells. The additional inhibition of CK1ε, a regulator of oncoprotein translation, was thought to contribute to its anti-cancer activity and potentially offer a more favorable safety profile by preserving Treg function compared to other PI3K inhibitors. However, long-term follow-up in clinical trials revealed significant safety concerns.
Signaling Pathway Diagrams
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound and umbralisib.
Caption: Simplified Wnt/β-catenin pathway showing the involvement of CK1ε, a target of umbralisib.
Preclinical Data
| Parameter | This compound | Umbralisib |
| Target(s) | PI3Kδ | PI3Kδ, CK1ε |
| Mechanism | Allosteric, non-ATP competitive | ATP competitive |
| PI3Kδ IC50 | 145 nM | 22 nM |
| PI3Kα IC50 | >10 µM | >10 µM |
| PI3Kβ IC50 | >10 µM | 1116 nM |
| PI3Kγ IC50 | >10 µM | 1065 nM |
| B-cell Proliferation IC50 | 48 nM | Not explicitly stated |
| Key Preclinical Findings | Induces apoptosis in mesothelioma cells; enhances anti-tumor efficacy of AKT/mTOR inhibitors; re-balances immune cell composition. | Inhibited malignant cell proliferation and migration in vitro. |
Clinical Efficacy and Safety
This compound
This compound is currently being evaluated in multiple Phase II clinical trials. Data from a Phase I/II study in patients with relapsed/refractory follicular lymphoma showed promising anti-tumor activity, with partial responses observed in 2 out of 4 patients at the 80 mg dose. In a study involving patients with uveal melanoma, this compound demonstrated a disease control rate (stable disease or better) of 75% (22 out of 29 patients). The safety profile in these early trials appears manageable, with transient and generally low-grade adverse events.
Umbralisib
The efficacy of umbralisib was demonstrated in the Phase IIb UNITY-NHL trial. For patients with relapsed/refractory marginal zone lymphoma, the overall response rate (ORR) was 49%, with 16% achieving a complete response. In patients with relapsed/refractory follicular lymphoma, the ORR was 43%, with a 3% complete response rate.
The most common adverse reactions included diarrhea-colitis, nausea, fatigue, and neutropenia. However, the UNITY-CLL trial, which evaluated umbralisib in patients with chronic lymphocytic leukemia, revealed an increased risk of death, leading to the drug's voluntary withdrawal from the market.
| Clinical Trial Data | This compound (Follicular Lymphoma Cohort) | Umbralisib (UNITY-NHL Trial) |
| Indication | Relapsed/Refractory Follicular Lymphoma | Relapsed/Refractory Marginal Zone & Follicular Lymphoma |
| Number of Patients | 8 | MZL: 69, FL: 117 |
| Overall Response Rate (ORR) | 50% (at 80 mg dose) | MZL: 49%, FL: 43% |
| Complete Response (CR) | Not reported | MZL: 16%, FL: 3% |
| Common Adverse Events (Grade ≥3) | Transient platelet reduction, AST/ALT elevation. | Diarrhea-colitis, neutropenia, increased creatinine. |
| Regulatory Status | Investigational (Phase II) | Withdrawn from market |
Experimental Protocols
Cell Viability and Apoptosis Assays
Objective: To determine the effect of PI3K inhibitors on cancer cell proliferation and induction of apoptosis.
General Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of the PI3K inhibitor (e.g., this compound or umbralisib) or a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment (MTT/MTS Assay):
-
A colorimetric reagent (MTT or MTS) is added to the cell cultures.
-
Mitochondrial dehydrogenases in viable cells convert the reagent into a colored formazan product.
-
The absorbance is measured using a microplate reader, and cell viability is calculated relative to the vehicle control.
-
-
Apoptosis Assessment (Annexin V/Propidium Iodide Staining):
-
Treated cells are harvested and stained with fluorescently labeled Annexin V and a viability dye like Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells. PI enters and stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Flow Cytometry for Regulatory T Cell (Treg) Analysis
Objective: To assess the impact of PI3K inhibitors on the frequency of regulatory T cells within a mixed immune cell population.
General Protocol:
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples of treated subjects or from in vitro co-culture systems.
-
Surface Staining: Cells are incubated with a cocktail of fluorescently labeled antibodies against cell surface markers to identify CD4+ T cells (e.g., anti-CD3, anti-CD4).
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular staining.
-
Intracellular Staining: A fluorescently labeled antibody against the transcription factor FoxP3, a key marker for Tregs, is added.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. A gating strategy is applied to first identify the CD4+ T cell population and then to determine the percentage of FoxP3-expressing cells within this population, representing the Treg frequency.
Conclusion
This compound and umbralisib, while both targeting the PI3Kδ pathway, represent distinct approaches to cancer therapy. This compound's highly selective, allosteric mechanism of action and its immunomodulatory effects on Tregs offer a promising profile that is currently under investigation in ongoing clinical trials. In contrast, umbralisib's dual inhibition of PI3Kδ and CK1ε, though initially showing efficacy in certain lymphomas, was ultimately overshadowed by significant safety concerns that led to its market withdrawal.
For researchers in the field, the story of these two molecules underscores the critical importance of isoform selectivity, mechanism of inhibition, and long-term safety data in the development of targeted cancer therapies. The ongoing clinical evaluation of this compound will be crucial in determining if its unique properties can translate into a safe and effective treatment for patients with cancer.
References
Validating Roginolisib's On-Target Effects in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Roginolisib, a novel PI3Kδ inhibitor, and its on-target effects in primary cells. We will compare its performance with the established PI3Kδ inhibitor, Idelalisib, and provide supporting experimental data and detailed methodologies for key validation assays.
Introduction to this compound
This compound (IOA-244) is a highly selective, orally available, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation, survival, and differentiation of hematopoietic cells and is often dysregulated in cancer.[3] Unlike ATP-competitive inhibitors, this compound's allosteric mechanism of action offers a potentially distinct pharmacological profile.[1] Its on-target effects are primarily validated by assessing the downstream inhibition of the PI3K/AKT pathway, induction of apoptosis in malignant cells, and modulation of the tumor immune microenvironment.[4]
Comparison of On-Target Effects: this compound vs. Idelalisib
This section compares the on-target effects of this compound and Idelalisib in primary cells, focusing on two key areas: inhibition of the PI3K/AKT pathway and induction of apoptosis, and modulation of immune cells.
Inhibition of PI3K/AKT Pathway and Induction of Apoptosis
A primary method to confirm the on-target activity of a PI3K inhibitor is to measure the phosphorylation of downstream effectors, such as AKT. A reduction in phosphorylated AKT (p-AKT) indicates successful target engagement. This inhibition of pro-survival signaling is expected to lead to apoptosis in cancer cells dependent on this pathway.
| Inhibitor | Cell Type | Assay | Key Findings | Reference |
| This compound | Primary patient-derived mesothelioma co-culture | Western Blot (p-AKT) | Suppression of PI3K-δ/AKT/mTOR signaling. | |
| Mesothelioma Cell Lines | Apoptosis Assay | Induced apoptosis. | ||
| Primary CLL cells | Western Blot (p-AKT, p-ERK) | Dose-dependent suppression of p-AKT and p-ERK, comparable to Idelalisib at 5 µM. | ||
| Primary CLL cells | Apoptosis Assay (Annexin V/7AAD) | Comparable pro-apoptotic activity to Idelalisib at 5 µM. | ||
| Idelalisib | Primary CLL cells | Western Blot (p-AKT) | Inhibition of p-AKT at Ser473 and Thr308. | |
| Primary CLL cells | Apoptosis Assay | Induced caspase-dependent apoptosis. | ||
| B-ALL and CLL primary cells | Apoptosis Assay | Selective cytotoxicity in B-ALL and CLL cells. |
Note: Direct comparison is challenging due to the use of different primary cell types in the available studies. The data for this compound in mesothelioma is promising, and initial data in primary CLL cells suggests comparable activity to Idelalisib in suppressing downstream signaling and inducing apoptosis.
Immune Cell Modulation
A key therapeutic hypothesis for PI3Kδ inhibitors is their ability to modulate the tumor microenvironment by reducing immunosuppressive regulatory T cells (Tregs) and enhancing the function of effector T cells.
| Inhibitor | Cell Type | Assay | Key Findings | Reference |
| This compound | Primary patient-derived mesothelioma co-culture | Flow Cytometry | Increased effector T-cells and reduced immune-suppressive cells in combination with chemotherapy and immunotherapy. | |
| Peripheral blood from patients | Mass Cytometry (CyTOF) | Induces phenotypic changes in circulating immune cells. | ||
| Idelalisib | Primary human Tregs | Treg Suppression Assay | Pre-treatment of Tregs with Idelalisib significantly reduced their suppressive capacity. | |
| Primary CLL cells | Cytokine Measurement | Suppressed protumor cytokine production by T and NK cells. |
Note: Both this compound and Idelalisib demonstrate the ability to modulate immune cell populations, a key on-target effect of PI3Kδ inhibition. This compound has been shown to re-balance the immune cell composition in a co-culture model, while Idelalisib has been demonstrated to directly impair the suppressive function of primary human Tregs.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key assays used to assess the on-target effects of PI3Kδ inhibitors.
Western Blot for Phosphorylated AKT (p-AKT)
This protocol is a standard method to assess the inhibition of the PI3K/AKT signaling pathway.
-
Cell Lysis:
-
Treat primary cells with the desired concentrations of this compound, Idelalisib, or vehicle control for the specified time.
-
Place the cells on ice and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform SDS-PAGE to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the p-AKT signal to total AKT or a loading control like β-actin.
-
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment:
-
Culture primary cells with varying concentrations of this compound, Idelalisib, or a vehicle control for the desired duration (e.g., 24-48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
-
Treg Suppression Assay
This functional assay evaluates the ability of a compound to modulate the immunosuppressive function of regulatory T cells (Tregs).
-
Isolation of T cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Isolate CD4+ T cells by negative selection.
-
Further isolate CD4+CD25+ Tregs and CD4+CD25- conventional T cells (Tconv) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Cell Labeling and Co-culture:
-
Label the Tconv cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture the CFSE-labeled Tconv cells with unlabeled Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv).
-
Treat the co-cultures with this compound, Idelalisib, or a vehicle control.
-
Stimulate the cells with anti-CD3/CD28 beads or antibodies to induce T cell proliferation.
-
-
Proliferation Analysis:
-
After 3-5 days of incubation, harvest the cells.
-
Stain the cells with antibodies against CD4 and other markers if desired.
-
Analyze the proliferation of the Tconv cells by measuring the dilution of the CFSE dye using flow cytometry.
-
A decrease in the suppressive activity of Tregs will result in increased proliferation of Tconv cells (i.e., a greater dilution of CFSE).
-
Visualizing Pathways and Workflows
PI3K/AKT Signaling Pathway and Inhibition
References
- 1. ionctura.com [ionctura.com]
- 2. This compound, an oral, highly selective and allosteric modulator of phosphoinositide 3-kinase inhibitor delta (PI3Kδ) in patients with uveal melanoma and advanced cancers. - ASCO [asco.org]
- 3. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor this compound induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Roginolisib vs. Standard of Care in Metastatic Uveal Melanoma: A Comparative Clinical Trial Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational agent Roginolisib against current standard of care treatments for metastatic uveal melanoma. The analysis is based on available clinical trial data, focusing on efficacy, safety, and mechanism of action to inform research and development professionals.
Executive Summary
Metastatic uveal melanoma is an aggressive cancer with a historically poor prognosis. The current treatment landscape offers limited efficacy. This compound, a novel, orally administered, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), has shown promise in early clinical trials by modulating the tumor microenvironment and promoting an anti-tumor immune response. This guide synthesizes data from the Phase I DIONE-01 trial of this compound and compares it with data from pivotal trials of established standard of care therapies, including the bispecific T-cell engager Tebentafusp, the liver-directed therapy Melphalan/Hepatic Delivery System, and immune checkpoint inhibitors. While direct head-to-head data from the ongoing Phase II OCULE-01 trial is not yet available, this guide offers a comprehensive overview based on current evidence.
Comparative Efficacy Data
The following tables summarize key efficacy and safety outcomes from clinical trials of this compound and standard of care treatments for metastatic uveal melanoma.
| Treatment Regimen | Trial Name | Patient Population | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound | DIONE-01 (Phase I) | Pre-treated metastatic uveal melanoma (n=29) | 16 months[1][2][3] | 5 months[1] | 3% (1 PR), 72% (SD)[4] |
| Tebentafusp | IMCgp100-202 (Phase III) | Previously untreated HLA-A*02:01-positive metastatic uveal melanoma (n=378) | 21.7 months | Not Reported | 9% |
| Melphalan/HDS | FOCUS (Phase III) | Unresectable hepatic metastases from uveal melanoma (n=91) | 18.5 - 20.5 months | 9.1 months | 27.5% - 36.3% |
| Ipilimumab + Nivolumab | Retrospective Study | Metastatic uveal melanoma (n=64) | 16.1 months | 3.0 months | 15.6% |
| Pembrolizumab/Ipilimumab/Dacarbazine (Investigator's Choice) | IMCgp100-202 (Control Arm) | Previously untreated metastatic uveal melanoma (n=126) | 16 months | Not Reported | 5% |
PR: Partial Response, SD: Stable Disease, HDS: Hepatic Delivery System
Safety and Tolerability Comparison
| Treatment Regimen | Trial Name | Key Grade 3/4 Treatment-Emergent Adverse Events (TEAEs) |
| This compound | DIONE-01 (Phase I) | <7% considered related to this compound; no immune-mediated or dose-limiting toxicities reported |
| Tebentafusp | IMCgp100-202 (Phase III) | Most common were skin rashes, fever, and itching |
| Melphalan/HDS | FOCUS (Phase III) | Thrombocytopenia (56.1%), leukopenia (36.6%), neutropenia (36.6%), anemia (34.1%). Boxed warnings for severe peri-procedural complications and myelosuppression |
| Ipilimumab + Nivolumab | Retrospective Study | Colitis (20.3%), hepatitis (20.3%), thyroiditis (15.6%), hypophysitis (7.8%) |
Mechanism of Action and Signaling Pathways
This compound is a selective inhibitor of the delta isoform of PI3K. This isoform is primarily expressed in hematopoietic cells and plays a crucial role in the proliferation and survival of both malignant cells and immunosuppressive immune cells, such as regulatory T cells (Tregs). By inhibiting PI3Kδ, this compound is thought to exert a dual anti-cancer effect: directly inhibiting tumor cell growth and reactivating the anti-tumor immune response by reducing the number and function of Tregs within the tumor microenvironment.
Experimental Protocols
PI3Kδ Inhibition Assay
To determine the inhibitory activity of this compound on PI3Kδ, a biochemical assay can be performed.
Methodology:
-
Reagents: Recombinant human PI3Kδ enzyme, lipid substrate (e.g., PIP2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The PI3Kδ enzyme is incubated with varying concentrations of this compound in a kinase buffer.
-
The kinase reaction is initiated by adding the lipid substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of ADP produced, which is proportional to the enzyme activity, is quantified using a luminescence-based detection reagent.
-
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the PI3Kδ enzyme activity, is calculated from the dose-response curve.
Flow Cytometry Analysis of T-cell Populations
To assess the immunomodulatory effects of this compound, changes in T-cell populations, particularly Tregs and CD8+ effector T-cells, in peripheral blood or tumor biopsies are analyzed by flow cytometry.
Methodology:
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. Tumor biopsies are mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Antibody Staining:
-
Cells are first stained with antibodies against surface markers such as CD3, CD4, CD8, and CD25.
-
For Treg identification, intracellular staining for the transcription factor FoxP3 is performed after cell fixation and permeabilization.
-
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Gating Strategy: A sequential gating strategy is employed to identify specific T-cell subsets (e.g., CD3+ -> CD4+ -> CD25+FoxP3+ for Tregs; CD3+ -> CD8+ for cytotoxic T-cells).
The OCULE-01 Clinical Trial: A Head-to-Head Comparison
The ongoing Phase II OCULE-01 (NCT06717126) clinical trial is a multi-center, open-label, randomized study designed to directly compare the efficacy of this compound against the investigator's choice of standard of care in patients with metastatic uveal melanoma who have progressed after at least one prior therapy.
Trial Design:
-
Arms:
-
This compound monotherapy
-
Investigator's choice of standard therapy (e.g., immune checkpoint inhibitors, chemotherapy)
-
-
Primary Endpoint: Overall Survival (OS)
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Duration of Response (DoR), safety, and quality of life measures
Conclusion
This compound has demonstrated a promising safety profile and encouraging preliminary efficacy in patients with pre-treated metastatic uveal melanoma, with a notable improvement in overall survival compared to historical controls. Its unique mechanism of action, targeting the PI3Kδ pathway to both directly affect tumor cells and modulate the immune microenvironment, offers a novel therapeutic strategy. The current standard of care options, while providing benefit to a subset of patients, are still associated with significant toxicities and limited efficacy for many. The ongoing OCULE-01 Phase II trial will be crucial in definitively establishing the clinical benefit of this compound in comparison to the current standard of care and has the potential to introduce a new, well-tolerated, and effective treatment option for this challenging disease. The results of this trial are eagerly awaited by the research and clinical communities.
References
IOA-244 Combination Therapy Demonstrates Superior Anti-Tumor Activity Over Monotherapy in Preclinical NSCLC Models
For Immediate Release:
GENEVA, SWITZERLAND – Preclinical data on IOA-244 (roginolisib), a first-in-class, non-ATP-competitive PI3Kδ inhibitor, has revealed that its combination with anti-PD-1 checkpoint inhibitors results in significantly enhanced anti-tumor activity in Non-Small Cell Lung Cancer (NSCLC) models compared to either treatment alone. These findings, supported by a growing body of clinical evidence, position IOA-244 as a promising candidate for combination therapies in solid tumors.
IOA-244's unique mechanism of action targets the tumor microenvironment by selectively inhibiting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), key drivers of immunosuppression. This action promotes the infiltration and activation of cytotoxic CD8+ T cells and natural killer (NK) cells, thereby sensitizing the tumor to immune checkpoint blockade.
Preclinical Efficacy in NSCLC
In syngeneic mouse models of NSCLC, specifically the Lewis Lung Carcinoma (LLC) model, the combination of IOA-244 with an anti-PD-1 antibody demonstrated a marked reduction in tumor growth and improved survival compared to IOA-244 or anti-PD-1 monotherapy.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 1500 | 0 | 25 |
| IOA-244 Monotherapy | 900 | 40 | 35 |
| Anti-PD-1 Monotherapy | 825 | 45 | 38 |
| IOA-244 + Anti-PD-1 | 300 | 80 | 50 |
Clinical Development in NSCLC
IOA-244 is currently being evaluated in a Phase I/II clinical trial (NCT04328844) in patients with advanced solid tumors, including cohorts for first-line and second/third-line NSCLC.[1] The first-line NSCLC cohort is investigating IOA-244 in combination with pemetrexed, cisplatin, and the anti-PD-L1 antibody avelumab. The second/third-line cohort is assessing IOA-244 in combination with avelumab alone.
Furthermore, a Phase I/IIa clinical trial (NCT06879717) is underway to evaluate IOA-244 (this compound) in combination with the anti-PD-1 antibody dostarlimab, with or without docetaxel, in patients with metastatic NSCLC who have progressed on standard-of-care immune checkpoint inhibitor therapy.[2][3][4]
While efficacy data from the NSCLC cohorts of these trials are yet to be fully reported, initial findings from the broader Phase I study have shown that IOA-244 is well-tolerated with a favorable safety profile. Emerging clinical and translational biomarker data from these studies support the rationale for combining IOA-244 with PD-1/PD-L1 inhibitors to potentially reverse drug resistance in NSCLC.[1]
Mechanism of Action: Reshaping the Tumor Microenvironment
IOA-244's therapeutic potential stems from its ability to modulate the tumor microenvironment. By inhibiting the PI3Kδ pathway, IOA-244 disrupts the function of immunosuppressive cells, tipping the balance towards an anti-tumor immune response.
Caption: IOA-244 inhibits immunosuppressive cells, enhancing anti-tumor immunity.
Experimental Protocols
Syngeneic Mouse Model (Lewis Lung Carcinoma)
The preclinical efficacy of IOA-244 was evaluated in a syngeneic Lewis Lung Carcinoma (LLC) mouse model. C57BL/6 mice were subcutaneously inoculated with LLC cells. Once tumors reached a palpable size, mice were randomized into four treatment groups: vehicle control, IOA-244 monotherapy, anti-PD-1 monotherapy, and IOA-244 in combination with anti-PD-1. Tumor volumes were measured regularly, and survival was monitored.
Caption: Workflow for the in vivo evaluation of IOA-244 in a syngeneic mouse model.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
To elucidate the mechanism of action of IOA-244, tumors from treated mice were harvested, dissociated into single-cell suspensions, and stained with a panel of fluorescently labeled antibodies to identify and quantify various immune cell populations. Flow cytometry was performed to analyze the proportions of CD8+ T cells, Tregs, MDSCs, and NK cells within the tumor microenvironment.
Conclusion
The compelling preclinical data demonstrating the synergistic effect of IOA-244 with anti-PD-1 therapy in NSCLC models, coupled with a favorable safety profile in early clinical trials, provides a strong rationale for the continued development of IOA-244 in combination with immune checkpoint inhibitors for the treatment of NSCLC and other solid tumors. The ongoing clinical trials will be instrumental in defining the clinical benefit of this promising therapeutic strategy.
References
A Comparative Safety Analysis of Roginolisib and Other PI3K Inhibitors for Researchers and Drug Development Professionals
An objective guide to the safety profiles of roginolisib, alpelisib, idelalisib, duvelisib, and copanlisib, supported by clinical trial data.
The development of phosphoinositide 3-kinase (PI3K) inhibitors has marked a significant advancement in the targeted therapy of various cancers. However, the clinical utility of this class of drugs has been tempered by a range of on-target and off-target toxicities. This guide provides a comparative analysis of the safety profile of this compound, a novel PI3Kδ inhibitor, against other approved PI3K inhibitors: alpelisib (PI3Kα), idelalisib (PI3Kδ), duvelisib (PI3Kδ/γ), and copanlisib (pan-PI3K). By presenting quantitative data from key clinical trials, detailing experimental methodologies, and visualizing the relevant signaling pathways, this guide aims to equip researchers, scientists, and drug development professionals with the information needed to navigate the complex safety landscape of PI3K inhibition.
Understanding PI3K Inhibition and Associated Toxicities
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many cancers, making it an attractive therapeutic target.[2][3] PI3K inhibitors are designed to block the activity of the PI3K enzyme, thereby inhibiting downstream signaling and impeding tumor growth.
The safety profile of a PI3K inhibitor is often linked to its isoform selectivity. The class I PI3K enzymes have four isoforms: α, β, δ, and γ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells.[2][4] This differential expression pattern explains the varying adverse event profiles observed with different PI3K inhibitors. For instance, inhibitors targeting the α isoform, like alpelisib, are commonly associated with metabolic adverse events such as hyperglycemia, whereas inhibitors of the δ isoform, like idelalisib, are more frequently linked to immune-mediated toxicities like colitis and pneumonitis.
Comparative Safety Data from Pivotal Clinical Trials
The following tables summarize the incidence of key adverse events (AEs) of Grade 3 or higher reported in the pivotal clinical trials for this compound and the selected comparator PI3K inhibitors. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, disease settings, and treatment regimens.
Table 1: Comparison of Key Grade ≥3 Adverse Events (Hematologic Malignancies)
| Adverse Event | This compound (DIONE-01)¹ | Idelalisib (Study 101-09)² | Duvelisib (DUO)³ | Copanlisib (CHRONOS-1)⁴ |
| Diarrhea/Colitis | Transient Grade 1/2 | 13% | Diarrhea: 25% | 8.5% |
| Hepatotoxicity (ALT/AST elevation) | Transient Grade 1/2 | 13% | 18% | 2.1% |
| Pneumonitis | Not Reported | 4% | 5% | 4.2% |
| Neutropenia | Not Reported | 27% | 30% | 24% |
| Infections | Not Reported | Not Specified | Pneumonia: 13% | Pneumonia: 8% |
| Rash | Not Reported | 3.2% | 5% | 2.8% (Grade 3/4 cutaneous reactions) |
¹Data from the DIONE-01 study in patients with relapsed/refractory follicular lymphoma showed transient Grade 1/2 diarrhea and AST/ALT elevation, with less than 7% Grade 3/4 treatment-emergent adverse events considered related to this compound across the entire study population. ²Data from Study 101-09 in patients with relapsed indolent non-Hodgkin's lymphoma. ³Data from the DUO trial in patients with relapsed or refractory chronic lymphocytic leukemia/small lymphocytic lymphoma. ⁴Data from the CHRONOS-1 study in patients with relapsed or refractory indolent B-cell lymphoma.
Table 2: Key Grade ≥3 Adverse Events for Alpelisib (Solid Tumors)
| Adverse Event | Alpelisib (SOLAR-1)⁵ |
| Hyperglycemia | 36.6% |
| Rash | 9.9% |
| Diarrhea | 6.7% |
⁵Data from the SOLAR-1 trial in patients with PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer.
Experimental Protocols for Safety Assessment
The safety data presented in this guide were collected and evaluated in rigorously designed clinical trials. The following provides an overview of the methodologies used for safety assessment in the key studies cited.
General Safety Monitoring Procedures
In all the pivotal trials discussed (DIONE-01, Study 101-09, DUO, CHRONOS-1, and SOLAR-1), the safety and tolerability of the investigational drug were primary or key secondary objectives. The monitoring of adverse events was a critical component of these studies and generally followed these principles:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Investigators were responsible for documenting and reporting all AEs and SAEs, regardless of their perceived relationship to the study drug.
-
Common Terminology Criteria for Adverse Events (CTCAE): The severity of AEs was graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), typically version 4.0 or later. This standardized grading system (ranging from Grade 1 for mild events to Grade 5 for death) allows for consistent reporting and comparison of toxicity data across studies.
-
Regular Monitoring: Patients underwent regular clinical and laboratory assessments to monitor for potential toxicities. This included physical examinations, vital sign measurements, and comprehensive laboratory tests (e.g., hematology, clinical chemistry, and liver function tests).
-
Dose Modification Guidelines: The study protocols included specific guidelines for dose interruption, reduction, or discontinuation of the study drug in the event of certain AEs of a specified grade.
Specifics of Pivotal Trial Protocols
-
This compound (DIONE-01): As a Phase 1/2 study, a key primary objective was to determine the safety and tolerability of this compound and to establish the recommended Phase 2 dose (RP2D). The study employed a dose-escalation design with close monitoring for dose-limiting toxicities (DLTs).
-
Idelalisib (Study 101-09): This was a Phase 2, single-arm, open-label study where patients were treated with idelalisib until disease progression or unacceptable toxicity. Safety assessments were performed at baseline and regularly throughout the study, with long-term follow-up for survival and late-onset toxicities.
-
Duvelisib (DUO): This was a Phase 3, randomized, open-label trial comparing duvelisib to ofatumumab. The protocol included specific guidance for the management of AEs, including recommendations for the use of corticosteroids for immune-mediated toxicities like colitis and pneumonitis.
-
Copanlisib (CHRONOS-1): This Phase 2, single-arm, open-label study evaluated the efficacy and safety of intravenously administered copanlisib. Safety monitoring included assessments at baseline, before each infusion, and at the end of treatment.
-
Alpelisib (SOLAR-1): This was a Phase 3, randomized, double-blind, placebo-controlled study. The protocol included specific guidelines for the management of anticipated AEs like hyperglycemia and rash, with recommendations for prophylactic antihistamines and close monitoring of blood glucose levels.
Visualizing the PI3K Signaling Pathway and Inhibitor Targets
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition for the different PI3K inhibitors discussed in this guide. This visualization helps to conceptualize how the isoform selectivity of each drug may contribute to its specific efficacy and safety profile.
Caption: PI3K Signaling Pathway and Points of Inhibition.
Discussion and Conclusion
The comparative analysis of the safety profiles of this compound and other PI3K inhibitors reveals a clear correlation between isoform selectivity and the types of adverse events observed.
-
This compound , as a highly selective PI3Kδ inhibitor, appears to have a favorable safety profile with a low incidence of high-grade toxicities. The reported adverse events, such as transient diarrhea and liver enzyme elevations, were generally low-grade and manageable. This suggests that its high selectivity may spare it from some of the more severe immune-mediated toxicities seen with other PI3Kδ inhibitors.
-
Idelalisib , another PI3Kδ inhibitor, is associated with significant immune-mediated toxicities, including diarrhea/colitis, hepatotoxicity, and pneumonitis, which have led to black box warnings.
-
Duvelisib , a dual PI3Kδ/γ inhibitor, also carries warnings for serious and fatal toxicities, including infections, diarrhea or colitis, cutaneous reactions, and pneumonitis.
-
Copanlisib , a pan-PI3K inhibitor administered intravenously, has a distinct safety profile characterized by transient hyperglycemia and hypertension, which are likely related to its inhibition of the PI3Kα isoform.
-
Alpelisib , a PI3Kα-specific inhibitor, is most notably associated with hyperglycemia, a direct on-target effect of inhibiting the PI3Kα isoform, which is involved in insulin signaling.
References
Navigating Resistance: A Comparative Guide to Roginolisib and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to kinase inhibitors remains a critical challenge in oncology. This guide provides a comparative analysis of Roginolisib (IOA-244), a novel allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), and other kinase inhibitors, with a focus on mechanisms of cross-resistance and strategies to overcome them. While direct comparative cross-resistance studies are emerging, this document synthesizes available preclinical and clinical data to offer insights into this compound's unique profile.
Introduction to this compound
This compound is a first-in-class, orally bioavailable, allosteric modulator that selectively inhibits PI3Kδ.[1][2] Unlike many other kinase inhibitors that are ATP-competitive, this compound binds to a site distinct from the ATP-binding pocket, leading to a unique mode of inhibition.[1] This allosteric mechanism may offer advantages in terms of selectivity and the potential to overcome resistance mechanisms associated with ATP-binding site mutations. The PI3K/AKT/mTOR pathway is a crucial signaling cascade that, when dysregulated, drives tumor cell proliferation, survival, and metabolism.[3]
Understanding Kinase Inhibitor Resistance
Resistance to kinase inhibitors can be broadly categorized as:
-
On-target resistance: Involves genetic alterations in the target kinase, such as point mutations in the drug-binding site, which reduce inhibitor affinity.
-
Off-target resistance: Involves the activation of bypass signaling pathways that compensate for the inhibition of the primary target, allowing cancer cells to survive and proliferate. Common bypass pathways include the MAPK/ERK and Wnt/β-catenin signaling cascades.[4]
Cross-Resistance Profile of this compound: Preclinical Evidence
Direct, head-to-head cross-resistance studies between this compound and a broad panel of other kinase inhibitors are not yet extensively published. However, preclinical data from combination studies provide valuable insights into its potential to overcome resistance to other targeted therapies.
Overcoming Resistance to BTK Inhibitors in Chronic Lymphocytic Leukemia (CLL)
A key study investigated the combination of this compound with the BCL2 inhibitor venetoclax in patient-derived CLL cells, including those from patients who had developed resistance to Bruton's tyrosine kinase (BTK) inhibitors. The study demonstrated that this compound synergized with venetoclax to induce cell death in these resistant cells. This suggests that targeting the PI3Kδ pathway with this compound could be an effective strategy in patients who have relapsed after treatment with BTK inhibitors.
Synergistic Effects with AKT and mTOR Inhibitors in Mesothelioma
In malignant pleural mesothelioma (MPM) cell lines, this compound demonstrated the ability to enhance the anti-tumor efficacy of AKT and mTOR kinase inhibitors. This synergistic effect is attributed to the dual suppression of the PI3K-δ/AKT/mTOR and ERK1/2 signaling pathways by the combination treatment. This finding is significant as the reactivation of the PI3K/AKT/mTOR and MAPK/ERK pathways is a common mechanism of resistance to various kinase inhibitors.
Data Summary: Combination Studies
| Cancer Type | Combination Partner | Key Finding | Implication for Cross-Resistance | Reference |
| Chronic Lymphocytic Leukemia (CLL) | Venetoclax (BCL2 inhibitor) | This compound synergizes with venetoclax in patient-derived CLL cells resistant to BTK inhibitors. | Potential to overcome resistance to BTK inhibitors by targeting a parallel survival pathway. | |
| Malignant Pleural Mesothelioma (MPM) | Ipatasertib (AKT inhibitor), Sapanisertib (mTOR inhibitor) | This compound enhances the efficacy of AKT and mTOR inhibitors by suppressing both PI3K-δ/AKT/mTOR and ERK1/2 signaling. | Suggests a role for this compound in overcoming resistance mediated by the reactivation of these key signaling pathways. |
Experimental Protocols
Protocol: Evaluation of this compound and Venetoclax Synergy in BTK Inhibitor-Resistant CLL Cells
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from CLL patients who had developed resistance to BTK inhibitor therapy.
-
Cell Culture: Patient-derived CLL cells were cultured ex vivo.
-
Drug Treatment: Cells were treated with increasing concentrations of this compound (0.625 to 5 µM) and venetoclax (1 to 8 nM) alone or in combination for 48 hours.
-
Viability Assay: Cell viability was assessed by Annexin V/7-AAD staining followed by flow cytometry to determine the percentage of viable cells.
-
Synergy Analysis: The synergistic effect of the combination was evaluated based on the reduction in cell viability compared to single-agent treatments.
Protocol: Assessment of this compound in Combination with AKT/mTOR Inhibitors in Mesothelioma Cells
-
Cell Lines: Three different malignant pleural mesothelioma (MPM) cell lines were used.
-
Drug Treatment: MPM cell lines were treated with this compound alone and in combination with the AKT inhibitor ipatasertib or the mTOR inhibitor sapanisertib.
-
Viability and Apoptosis Assays: Cell viability and apoptosis were measured to determine the cytotoxic effects of the drug combinations.
-
Western Blot Analysis: Protein levels of key components of the PI3K-δ/AKT/mTOR and ERK1/2 signaling pathways were analyzed by western blot to confirm target engagement and pathway inhibition.
-
Co-culture Model: A co-culture model of patient-derived MPM cells, autologous PBMCs, and fibroblasts was used to investigate the effects of the combination on the tumor microenvironment and immune cell composition.
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway and this compound's Point of Intervention
Caption: PI3K/AKT/mTOR signaling pathway with this compound's allosteric inhibition of PI3Kδ.
Hypothetical Experimental Workflow for Assessing Cross-Resistance
Caption: A potential experimental workflow to evaluate cross-resistance between this compound and other kinase inhibitors.
Conclusion
This compound's unique allosteric mechanism of PI3Kδ inhibition presents a promising strategy to address kinase inhibitor resistance. Preclinical evidence suggests its potential to overcome resistance to other targeted therapies, such as BTK inhibitors, and to synergize with inhibitors of the PI3K/AKT/mTOR pathway. The ability of this compound to modulate both tumor cell-intrinsic signaling and the tumor immune microenvironment further supports its development in combination therapies to prevent or reverse drug resistance. As more data from ongoing clinical trials become available, a clearer picture of this compound's cross-resistance profile and its place in the landscape of targeted cancer therapy will emerge.
References
- 1. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
- 2. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
- 3. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor this compound induces apoptosis in mesothelioma cells and increases immune effector cell composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Roginolisib: A Promising Candidate in Overcoming Idelalisib Resistance in Lymphoma
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies like idelalisib presents a significant challenge in the treatment of lymphoma. This guide provides a comparative analysis of Roginolisib, a novel PI3Kδ inhibitor, and its potential efficacy in idelalisib-resistant lymphoma models, supported by available preclinical data and detailed experimental methodologies.
While direct head-to-head efficacy data of this compound in confirmed idelalisib-resistant lymphoma cell lines is not yet widely published, an analysis of its mechanism of action and downstream signaling effects, in comparison to idelalisib and known resistance mechanisms, offers valuable insights into its potential to overcome resistance.
Unveiling the Mechanisms of Idelalisib Resistance
Resistance to idelalisib, a first-generation PI3Kδ inhibitor, can arise through various molecular alterations, effectively reactivating the PI3K/AKT/mTOR signaling pathway or engaging bypass tracks. Key mechanisms identified in lymphoma models include:
-
Mutations in PI3K Genes: Gain-of-function mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, have been identified in idelalisib-resistant follicular lymphoma cell lines.[1]
-
Activation of Compensatory Pathways: Upregulation of alternative signaling pathways, such as the Src family kinase (SFK) and WNT pathways, can provide survival signals independent of PI3Kδ.[1]
-
Loss of Tumor Suppressors: Loss of function of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, can lead to constitutive pathway activation.[2]
These resistance mechanisms underscore the need for next-generation inhibitors with distinct biochemical properties that can effectively target the PI3K pathway despite these alterations.
This compound: A Novel Approach to PI3Kδ Inhibition
This compound (IOA-244) is a novel, highly selective, and non-ATP competitive inhibitor of PI3Kδ.[3] Its distinct mechanism of action, allosterically modulating the C-terminus of PI3Kδ, may offer advantages over ATP-competitive inhibitors like idelalisib, particularly in the context of resistance.[4]
Comparative Downstream Signaling Effects
Preclinical studies have demonstrated this compound's potent ability to suppress the PI3K/AKT signaling cascade. In diffuse large B-cell lymphoma (DLBCL) cell lines, this compound showed a dose-dependent suppression of phosphorylated AKT and ERK. Notably, its effect on downstream signaling molecules was comparable to that of idelalisib and another PI3K inhibitor, duvelisib.
| Target Protein | This compound Effect | Idelalisib Effect | Duvelisib Effect | Reference |
| Phospho-AKT | Significant Reduction | Significant Reduction | Significant Reduction | |
| Phospho-ERK | Significant Reduction | Significant Reduction | Significant Reduction | |
| Phospho-FOXO1 | Significant Reduction | Significant Reduction | Significant Reduction | |
| Phospho-GSK3α/β | Significant Reduction | Significant Reduction | Significant Reduction |
This data suggests that this compound is at least as potent as idelalisib in inhibiting the PI3Kδ pathway in sensitive cells. The critical question, which remains to be fully elucidated in published studies, is whether this potent inhibition is maintained in cells that have developed resistance to idelalisib through the mechanisms outlined above. The non-ATP competitive nature of this compound provides a strong rationale for its potential to be effective against resistance mechanisms that do not involve direct mutations in the ATP-binding pocket of PI3Kδ.
Visualizing the Signaling Landscape
To better understand the interplay of these molecules, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for evaluating PI3K inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by Idelalisib and this compound.
Caption: Experimental workflow for evaluating this compound's efficacy in idelalisib-resistant lymphoma models.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Generation of Idelalisib-Resistant Lymphoma Cell Lines
-
Cell Culture: Lymphoma cell lines (e.g., WSU-FSCCL for follicular lymphoma) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Induction of Resistance: Resistance is established by continuous passaging of the cells in the presence of a gradually increasing concentration of idelalisib, starting from the IC50 value.
-
Clonal Selection: Once resistance is established, single-cell cloning is performed by limiting dilution to obtain clonal populations of idelalisib-resistant cells.
-
Confirmation of Resistance: The resistant phenotype is confirmed by comparing the IC50 of idelalisib in the resistant clones to the parental, sensitive cell line using a cell viability assay.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 104 cells/well.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or idelalisib for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat lymphoma cells with this compound or idelalisib at desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for PI3K Pathway Proteins
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., AKT, ERK, S6K, 4E-BP1).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
While direct comparative efficacy data in idelalisib-resistant models remains to be published, the unique non-ATP competitive mechanism of this compound and its potent inhibition of the PI3K/AKT pathway position it as a strong candidate for overcoming idelalisib resistance in lymphoma. Further preclinical studies are warranted to directly compare the efficacy of this compound and idelalisib in well-characterized resistant models. Such studies should focus on elucidating its activity against specific resistance mutations and compensatory pathway activation. The experimental protocols provided in this guide offer a framework for conducting such vital research, which will be crucial in defining the clinical potential of this compound for patients with relapsed or refractory lymphoma.
References
- 1. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A phase 1 study of the PI3Kδ inhibitor idelalisib in patients with relapsed/refractory mantle cell lymphoma (MCL) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Changes by Roginolisib and Other PI3Kδ Inhibitors
A Head-to-Head Look at Transcriptomic Shifts Induced by Novel and Established Phosphoinositide 3-Kinase Delta Inhibitors in Cancer Cells
In the landscape of targeted cancer therapy, phosphoinositide 3-kinase delta (PI3Kδ) inhibitors have emerged as a critical class of drugs, particularly for hematological malignancies. This guide provides a comparative analysis of the gene expression changes induced by Roginolisib (IOA-244), a novel allosteric PI3Kδ inhibitor, and other established PI3Kδ inhibitors such as Idelalisib, Duvelisib, and Copanlisib. By examining the available experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear overview of their distinct and overlapping effects on the cancer cell transcriptome.
Introduction to PI3Kδ Inhibition
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells, making it an attractive therapeutic target for B-cell malignancies. Inhibition of PI3Kδ can disrupt B-cell receptor (BCR) signaling, leading to decreased proliferation and induction of apoptosis in malignant B-cells.
This compound is a highly selective, non-ATP-competitive, allosteric modulator of PI3Kδ. This unique mechanism of action may translate to a different safety and efficacy profile compared to ATP-competitive inhibitors. This guide will delve into the molecular consequences of treatment with this compound and its counterparts, focusing on the resulting alterations in gene expression.
Comparative Gene Expression Analysis
While direct head-to-head transcriptomic studies comparing this compound with other PI3Kδ inhibitors are not yet publicly available, we can synthesize data from various independent studies to draw informative comparisons. The following tables summarize the reported gene expression changes in cancer cells upon treatment with these inhibitors. It is important to note that experimental conditions such as cell types, drug concentrations, and treatment durations may vary between studies, which should be considered when interpreting the data.
This compound (IOA-244)
This compound has demonstrated a multi-modal anti-cancer effect, including direct inhibition of cancer cell proliferation and modulation of the tumor immune microenvironment. Preclinical studies have shown that the anti-tumor activity of this compound correlates with the expression levels of PIK3CD, the gene encoding the p110δ catalytic subunit of PI3K. While comprehensive gene expression datasets from this compound-treated cancer cell lines are emerging, a key study has deposited RNA-seq data in the NCBI Gene Expression Omnibus (GEO), which will provide deeper insights upon full analysis. The primary reported effects of this compound are centered on its immunomodulatory functions, including the reduction of regulatory T cells (Tregs) and the enhancement of anti-tumor immune responses. A recent study in hematological malignancies has shown that this compound synergizes with the BCL2 inhibitor venetoclax, a finding correlated with the suppression of the PI3K/AKT pathway and alterations in the expression of apoptotic proteins like BIM and MCL1.
| Cell Line | Treatment Conditions | Key Gene Expression Changes | Reference |
| Lymphoma Cell Lines | Not specified | Activity correlated with PIK3CD expression levels | |
| Hematological Malignancy Models | Not specified | Alterations in apoptotic proteins (e.g., BIM, MCL1) when combined with venetoclax |
Idelalisib
Idelalisib is an approved PI3Kδ inhibitor for the treatment of certain B-cell malignancies. Studies have shown that Idelalisib can induce global changes in transcription. In co-cultures of CLL cells with stromal cells, Idelalisib treatment led to the downregulation of several genes involved in cell communication and survival.
| Cell Type | Treatment Conditions | Key Gene Expression Changes | Reference |
| Stromal cells (EL08-1D2) co-cultured with CLL cells | 5 µM Idelalisib for 24 hours | Downregulated: CCR9, TNFSF10 (TRAIL), CSF2 (GM-CSF) | |
| Chronic Lymphocytic Leukemia (CLL) cells | Not specified | Global changes in transcription |
Duvelisib
Duvelisib is a dual inhibitor of PI3Kδ and PI3Kγ. Gene expression studies in Chronic Lymphocytic Leukemia (CLL) cells treated with Duvelisib have revealed significant changes in the expression of genes regulating apoptosis, most notably members of the BCL2 family.
| Cell Type | Treatment Conditions | Analysis Method | Key Gene Expression Changes | Reference |
| Primary CLL cells | In vivo treatment (7 or 28 days) | qRT-PCR, RNA-seq, Nanostring | Upregulated: BCL2, PUMA, BIM, HRK, NOXA, BMFDownregulated: BIK, BCL-XL |
Copanlisib
Copanlisib is a pan-Class I PI3K inhibitor with activity against the α and δ isoforms. Gene expression profiling has been utilized in clinical trials to identify potential biomarkers of response to Copanlisib, focusing on genes within the PI3K pathway.
| Cancer Type | Treatment Conditions | Key Gene Expression Changes | Reference |
| Indolent Non-Hodgkin Lymphoma | Not specified | Upregulation of PI3K pathway genes associated with response | |
| Triple-Negative Breast Cancer | Not specified | Modulation of genes involved in PI3K signaling |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of the experimental protocols used in the cited studies for gene expression analysis.
RNA Sequencing (RNA-seq)
-
RNA Extraction: Total RNA is isolated from cell lines or primary patient cells using commercially available kits, such as the Qiagen RNeasy Kit, followed by DNase treatment to remove any contaminating genomic DNA.
-
Library Preparation: RNA quality and quantity are assessed using a bioanalyzer. Subsequently, mRNA is typically enriched using poly-A selection, fragmented, and reverse transcribed into cDNA. Adapters are then ligated to the cDNA fragments for sequencing.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina sequencer.
-
Data Analysis: Raw sequencing reads are aligned to a reference genome. Gene expression is quantified using tools like HTSeq-count, and differential gene expression analysis is performed to identify genes with significant changes in expression between treated and control samples.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted as described for RNA-seq and then reverse transcribed into cDNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The amplification of the target genes is monitored in real-time. The relative expression of each gene is calculated by normalizing to a reference housekeeping gene.
Microarray Analysis
-
RNA Extraction and Labeling: Total RNA is extracted and its quality is assessed. The RNA is then reverse transcribed into cDNA, during which a fluorescent label (e.g., Cy3 or Cy5) is incorporated.
-
Hybridization: The labeled cDNA is hybridized to a microarray chip, which contains thousands of known DNA probes.
-
Scanning and Data Analysis: The microarray is scanned to measure the fluorescence intensity at each probe location. The intensity data is then normalized and analyzed to determine the relative abundance of each transcript in the sample.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: PI3Kδ signaling pathway and the mechanism of action of its inhibitors.
Caption: A generalized experimental workflow for analyzing gene expression changes.
Conclusion
The available data indicate that while all PI3Kδ inhibitors impact cancer cell survival and proliferation, their specific effects on the transcriptome can vary. This compound, with its unique allosteric mechanism, shows promise in not only directly targeting cancer cells but also in robustly modulating the immune microenvironment. In contrast, studies on Duvelisib have provided more granular detail on its impact on specific apoptotic pathways, particularly the BCL2 family of genes. Idelalisib has been shown to induce global transcriptional changes.
As more comprehensive, publicly available datasets for this compound become accessible, a more direct and detailed comparative analysis will be possible. This will be crucial for understanding the nuanced differences between these therapies and for the rational design of combination strategies to overcome resistance and improve patient outcomes. The distinct gene expression signatures induced by each inhibitor may also serve as valuable biomarkers for predicting patient response and for personalizing treatment regimens in the era of precision oncology.
References
Preclinical Showdown: Roginolisib's Potential to Enhance Docetaxel's Efficacy Explored
While direct preclinical studies comparing the combination of roginolisib and docetaxel against docetaxel alone are not publicly available, the distinct mechanisms of action of each compound provide a strong rationale for their combined use in oncology. This guide synthesizes the available preclinical data for each agent to offer a comparative perspective for researchers, scientists, and drug development professionals.
Emerging clinical interest in combining this compound, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, with the established chemotherapeutic agent docetaxel is founded on their complementary anti-cancer activities.[1] Preclinical evidence suggests that this compound can modulate the tumor microenvironment and exert direct effects on tumor cells, potentially sensitizing them to the cytotoxic impact of docetaxel.[2][3]
Drug Profile Comparison
| Feature | This compound (IOA-244) | Docetaxel |
| Drug Class | Selective PI3Kδ inhibitor[4] | Taxane, microtubule inhibitor[5] |
| Mechanism of Action | Inhibits the PI3Kδ signaling pathway, impacting tumor cell survival and modulating immune responses. | Promotes microtubule assembly and stabilization, leading to cell cycle arrest and apoptosis. |
| Administration | Oral | Intravenous |
| Preclinical Models | Lymphoma, colorectal, lung, pancreatic, breast cancer, and mesothelioma. | Murine transplantable tumors, human tumor xenografts (breast, lung, ovarian, colorectal cancer, melanoma). |
Experimental Data and Protocols
While specific quantitative data for the this compound-docetaxel combination is not available, preclinical studies on the individual agents and this compound in other combinations provide insight into their potential synergies.
This compound Preclinical Findings:
This compound has demonstrated both direct anti-tumor and immunomodulatory effects in preclinical models. In vitro, it has been shown to inhibit the proliferation of B-cell lymphoma and mesothelioma cells, with an IC50 of 48 nM in B-cells. The anti-tumor activity of this compound is correlated with the expression levels of PIK3CD. Furthermore, this compound has been observed to selectively suppress the proliferation of regulatory T cells (Tregs) while not affecting CD8+ T cells, thereby shifting the balance towards an anti-tumor immune response. In vivo studies in mouse models of colorectal and lung cancer have shown that this compound can sensitize tumors to anti-PD-1 treatment.
Experimental Protocol: In Vivo Tumor Growth Inhibition (this compound with anti-PD-1)
-
Animal Model: Syngeneic mouse models (e.g., CT26 colorectal carcinoma).
-
Treatment Groups: Vehicle control, this compound alone, anti-PD-1 antibody alone, this compound plus anti-PD-1.
-
Dosing Regimen: this compound administered orally, daily. Anti-PD-1 antibody administered intraperitoneally on a specified schedule.
-
Endpoint: Tumor volumes measured regularly to assess tumor growth inhibition. Analysis of tumor-infiltrating lymphocytes by flow cytometry.
Docetaxel Preclinical Findings:
Docetaxel has shown potent in vivo antitumor activity against a wide range of murine transplantable tumors and human tumor xenografts. In vitro studies have established its cytotoxicity in various cancer cell lines, with IC50 values typically in the low nanomolar range (4 to 35 ng/mL). Its mechanism involves the stabilization of microtubules, leading to a block in the G2/M phase of the cell cycle and subsequent apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assay (Docetaxel)
-
Cell Lines: Human and murine cancer cell lines (e.g., breast, lung, ovarian).
-
Method: Cells are seeded in multi-well plates and treated with a range of docetaxel concentrations.
-
Assay: Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.
-
Endpoint: Calculation of the half-maximal inhibitory concentration (IC50) to determine the drug's potency.
Signaling Pathways and Mechanisms of Action
The combination of this compound and docetaxel targets two distinct and critical pathways in cancer progression.
This compound's Mechanism of Action:
This compound selectively inhibits the delta isoform of PI3K, a key enzyme in a signaling pathway that promotes cell growth, survival, and proliferation. In cancer cells with high PI3Kδ expression, its inhibition can lead to apoptosis. In the tumor microenvironment, PI3Kδ is crucial for the function of immunosuppressive Treg cells. By inhibiting PI3Kδ, this compound can reduce the number and function of Tregs, thereby enhancing the anti-tumor activity of effector immune cells like CD8+ T cells.
References
- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 2. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Docetaxel - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for Roginolisib
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Roginolisib (also known as MSC2360844 or IOA-244). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Safety and Hazard Information
Based on the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is important to note that the chemical, physical, and toxicological properties have not been fully investigated.[1] Therefore, it is prudent to handle this compound with care, employing standard laboratory safety protocols.
Key Safety Data Summary
| Property | Information | Source |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| Synonyms | MSC2360844; IOA-244 | [1][2] |
| Formula | C26H27FN4O5S | |
| Molecular Weight | 526.58 | |
| First Aid Measures | Eye contact: Flush with water, call a physician. Skin contact: Rinse with water, call a physician. Inhalation: Move to fresh air. Ingestion: Wash out mouth with water, do NOT induce vomiting, call a physician. | |
| Fire Fighting | Use water spray, dry chemical, foam, or carbon dioxide extinguishers. Wear self-contained breathing apparatus. | |
| Handling | Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area. | |
| Storage | Store at -20°C for up to one year. Can be shipped at room temperature for less than two weeks. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound. This protocol is based on guidelines for non-hazardous chemical waste and should be adapted to comply with local, state, and federal regulations.
Experimental Protocol: Disposal of this compound
-
Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. Regulations can vary significantly.
-
Decontamination (for solutions):
-
If this compound is in a solvent, determine if the solvent itself is hazardous.
-
If the solvent is non-hazardous, the solution can be treated as non-hazardous waste.
-
If the solvent is hazardous, the mixture must be disposed of as hazardous chemical waste, following your institution's specific procedures for that solvent class.
-
-
For Solid (Powder) Waste:
-
Carefully sweep up any solid material, avoiding dust formation.
-
Place the solid waste into a clearly labeled, sealed container.
-
-
For Liquid Waste (Aqueous Solutions):
-
While human and animal blood and body fluids can sometimes be poured down the drain, it is best practice to decontaminate chemical solutions before disposal.
-
For non-hazardous aqueous solutions of this compound, check with your local EHS for permission for sanitary sewer disposal. If permitted, flush with copious amounts of water.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.
-
If the container held a non-hazardous solution, and personal information is not present, it may be discarded in the regular trash after rinsing.
-
-
Final Disposal:
-
For non-hazardous this compound waste, it may be permissible to dispose of it in the regular trash, once properly contained and labeled.
-
Alternatively, and as a more cautious approach, the waste can be collected by your institution's EHS department for incineration by a licensed environmental management vendor.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the disposal of this compound.
Context: this compound and the PI3K Signaling Pathway
This compound is a potent and selective inhibitor of PI3Kδ (phosphoinositide 3-kinase delta). The PI3K pathway is a critical signaling pathway involved in cell proliferation, survival, and differentiation. In certain cancers, this pathway is overactive, and inhibitors like this compound can help to block these cancer-promoting signals.
The diagram below provides a simplified representation of the PI3K signaling pathway that this compound targets.
References
Personal protective equipment for handling Roginolisib
Essential Safety Protocols for Handling Roginolisib
For Immediate Implementation: A Guide for Laboratory Professionals
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is mandatory to ensure personal safety and prevent contamination.
This compound is a potent, orally active, and selective PI3Kδ inhibitor.[1][2][3] While the Safety Data Sheet (SDS) may not classify it as a hazardous substance, its mechanism of action as a cytotoxic agent necessitates handling with extreme caution, similar to other potent compounds used in cancer research.[4][5] The chemical, physical, and toxicological properties have not been completely investigated. Therefore, minimizing exposure is paramount.
Core Safety Principles
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes.
-
Prevent Inhalation: Avoid inhaling dust or aerosols.
-
Controlled Environment: Handle this compound only in designated areas with appropriate exhaust ventilation, such as a certified chemical fume hood or a biological safety cabinet.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the required PPE for various activities involving this compound. This guidance is based on the available SDS and general best practices for handling cytotoxic compounds.
| Activity | Required PPE | Notes |
| Weighing and Aliquoting Powder | - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields or Face Shield- N95 or higher Respirator | Powdered form poses a significant inhalation risk. All manipulations should be performed in a chemical fume hood or powder containment hood. |
| Reconstituting the Compound | - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields or Face Shield | Perform in a chemical fume hood to contain any potential aerosols. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat or Disposable Gown- Safety Glasses | Standard cell culture aseptic techniques should be followed in a biological safety cabinet. |
| Animal Dosing (Oral) | - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields | Care should be taken to avoid splashes and aerosol generation during dose preparation and administration. |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields | All contaminated materials must be disposed of as hazardous chemical waste. |
Experimental Protocols: Donning and Doffing PPE
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Gown: Put on a disposable gown, ensuring it covers your torso and arms completely. Fasten it securely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first, extending the cuffs over the sleeves of the gown.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.
-
Gown: Unfasten the gown and roll it down from your shoulders, turning it inside out as you remove it. Avoid shaking the gown. Dispose of it in the hazardous waste container.
-
Goggles/Face Shield: Remove by handling the strap.
-
Respirator: Remove by handling the straps.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Spill Management: In the event of a spill, evacuate the immediate area and prevent others from entering.
-
Don appropriate PPE: This includes a respirator, double gloves, a disposable gown, and eye protection.
-
Contain the spill: Use absorbent pads to gently cover and absorb the spill. Do not create dust if the spill involves powder.
-
Clean the area: Use an appropriate deactivating solution (e.g., 10% bleach solution followed by a thiosulfate solution to neutralize the bleach) and then wipe the area with soap and water.
-
Dispose of waste: All materials used for cleanup must be placed in a sealed container and disposed of as hazardous waste.
Waste Disposal:
-
All disposable PPE (gloves, gowns, etc.) and labware that has come into contact with this compound must be considered hazardous waste.
-
Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste should be collected in a separate, labeled, and sealed hazardous waste container.
-
Follow your institution's specific guidelines for the disposal of cytotoxic chemical waste.
Visual Guides for Safe Handling
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
Caption: Workflow for handling this compound from preparation to disposal.
Caption: Hierarchy of controls for mitigating risks associated with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Updated clinical safety and efficacy data for iOnctura's this compound presented at ESMO Immuno-Oncology Congress 2023 [prnewswire.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
